molecular formula C8H8ClN B1510158 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 126215-93-8

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B1510158
CAS No.: 126215-93-8
M. Wt: 153.61 g/mol
InChI Key: YIQNGDVIVYLVIZ-UHFFFAOYSA-N
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Description

Product Overview 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a high-value chemical building block with the CAS Number 126215-93-8 . It features a fused cyclopentane-pyridine ring system and has a molecular formula of C 8 H 8 ClN and a molecular weight of 153.61 g/mol . This compound is provided as a solid and is recommended to be stored sealed in dry conditions at 2-8°C to maintain stability . Research Applications and Value This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. The core 6,7-dihydro-5H-cyclopenta[b]pyridine structure is recognized as a key intermediate in the synthesis of complex molecules, such as the antibiotic cefpirome . Furthermore, structurally related compounds in this chemical family have been explored for their properties as corrosion inhibitors in industrial applications, demonstrating how heterocyclic compounds with nitrogen atoms can adsorb onto metal surfaces . The reactive chlorine atom on the pyridine ring offers a site for further functionalization, making this compound a valuable starting material for constructing diverse chemical libraries for drug discovery and materials science research. Handling and Safety This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Researchers should consult the safety data sheet and employ appropriate personal protective equipment during handling.

Properties

IUPAC Name

3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQNGDVIVYLVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737959
Record name 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID90737959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126215-93-8
Record name 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document, compiled from the perspective of a Senior Application Scientist, synthesizes available information on analogous structures and fundamental chemical principles to offer valuable insights into its physicochemical characteristics, reactivity, and potential applications. This guide is intended to serve as a foundational resource for researchers looking to incorporate this and related fused pyridine scaffolds into their discovery and development programs.

Introduction and Molecular Overview

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine belongs to the class of fused heterocyclic compounds, which are integral scaffolds in a vast array of biologically active molecules.[1] The fusion of a cyclopentane ring to a pyridine core creates a rigid, three-dimensional structure that can be strategically utilized in drug design to orient functional groups for optimal interaction with biological targets. The presence of a chlorine atom at the 3-position of the pyridine ring offers a versatile handle for further chemical modification, making this compound a valuable intermediate in the synthesis of more complex molecules.

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a recognized pharmacophore, and its derivatives have been investigated for various therapeutic applications.[2] The strategic placement of a chlorine atom, a common bioisostere and a key functional group for cross-coupling reactions, enhances the synthetic utility of this scaffold.

Physicochemical Properties

Detailed experimental data for the physical properties of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine are not extensively reported. However, based on its structure and data from chemical suppliers, the following information can be summarized.

PropertyValue/InformationSource
CAS Number 126215-93-8[1][3]
Molecular Formula C₈H₈ClN[1][3]
Molecular Weight 153.61 g/mol [1][3]
Appearance Likely a solid or oil at room temperature.Inferred
Purity Commercially available at ≥95% purity.[4]
High-Resolution Mass Spectrometry (HRMS) Calculated [M+H]⁺: 154.0424, Found: 154.0422[5]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Region (δ 7.0-8.5 ppm): Two signals corresponding to the protons on the pyridine ring. The proton at C4 will likely appear as a doublet, and the proton at C2 as a doublet.

  • Aliphatic Region (δ 2.0-3.5 ppm): Three signals corresponding to the methylene groups of the cyclopentane ring. The protons at C5 and C7, being adjacent to the aromatic ring, will be deshielded and likely appear as triplets. The protons at C6 will be the most shielded and should appear as a multiplet (quintet).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Aromatic Region (δ 120-160 ppm): Five signals for the carbons of the pyridine ring. The carbon bearing the chlorine atom (C3) will be significantly influenced by the halogen's electronegativity.

  • Aliphatic Region (δ 20-40 ppm): Three signals for the methylene carbons of the cyclopentane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C and C=N stretching (pyridine ring): ~1450-1600 cm⁻¹

  • C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 153 and an M+2 peak at m/z 155 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the isotopic abundance of chlorine. Fragmentation would likely involve the loss of HCl or cleavage of the cyclopentane ring. The high-resolution mass spectrometry data confirms the elemental composition.[5]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core can be achieved through various strategies, often involving the construction of the fused pyridine ring. Multicomponent reactions are an efficient method for the synthesis of related derivatives.[2][6] A plausible synthetic route to 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine could involve the chlorination of the corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol or a related precursor.

Synthesis_Pathway Starting_Material Cyclopentanone-based Precursor Fused_Pyridine 6,7-dihydro-5H-cyclopenta[b]pyridine Intermediate Starting_Material->Fused_Pyridine Ring Formation Target_Compound 3-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridine Fused_Pyridine->Target_Compound Chlorination

Figure 1. A generalized synthetic pathway to 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Chemical Reactivity

The reactivity of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is dictated by the electronic properties of the chloropyridine ring and the presence of the fused aliphatic ring.

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. However, the chlorine atom at the 3-position is at a meta-position relative to the nitrogen. While less reactive than 2- or 4-halopyridines, nucleophilic substitution at the 3-position can still occur under forcing conditions or with strong nucleophiles.

Electrophilic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom and requires harsh reaction conditions. If it does occur, substitution is directed to the 3- and 5-positions.

The chloro substituent at the 3-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups, providing a powerful tool for library synthesis in drug discovery.

Reactivity_Diagram Target 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine SNAr Nucleophilic Aromatic Substitution Target->SNAr Strong Nucleophile Cross_Coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Target->Cross_Coupling Pd or Cu catalyst Oxidation Oxidation of Aliphatic Ring Target->Oxidation Oxidizing Agent

Figure 2. Key reaction pathways for 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

The methylene groups of the cyclopentane ring, particularly those adjacent to the pyridine ring (C5 and C7), can be susceptible to oxidation or other functionalization under appropriate conditions.

Potential Applications in Drug Discovery and Materials Science

The 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a promising starting point for the development of novel therapeutic agents. The fused ring system provides a rigid framework that can be elaborated with various functional groups to target a range of biological receptors and enzymes. The ability to perform selective cross-coupling reactions at the 3-position allows for the rapid generation of diverse chemical libraries for high-throughput screening.

In materials science, fused pyridine derivatives are of interest for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic applications due to their electronic and photophysical properties.

Conclusion

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. While detailed experimental characterization is not widely available, this guide provides a comprehensive overview of its expected chemical properties and reactivity based on established chemical principles and data from analogous structures. The synthetic versatility of this compound, particularly its utility in cross-coupling reactions, makes it an attractive starting material for the development of new functional molecules. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.

References

Sources

An In-Depth Technical Guide to 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS No. 126215-93-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. The document delineates its physicochemical properties, proposes a detailed and plausible synthetic route based on established chemical principles, and outlines its characterization through modern spectroscopic techniques. Furthermore, this guide explores the compound's reactivity, highlighting its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The insights provided are grounded in established literature and are intended to empower researchers in the strategic design and execution of synthetic campaigns targeting novel cyclopentapyridine-based compounds.

Introduction: The Significance of the Cyclopentapyridine Scaffold

The fusion of a cyclopentane ring with a pyridine moiety creates the 6,7-dihydro-5H-cyclopenta[b]pyridine core, a structural motif present in a variety of biologically active molecules. This scaffold is of particular interest in drug discovery due to its rigid, bicyclic nature which can impart favorable conformational constraints upon binding to biological targets. Derivatives of this core have been investigated for a range of therapeutic applications, including as anticancer agents, anti-inflammatory compounds, and corrosion inhibitors.[1][2] The introduction of a chlorine atom at the 3-position of this scaffold, as in 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, provides a key functional handle for further chemical modification, making it a valuable starting material for the synthesis of diverse compound libraries.

Physicochemical Properties

A summary of the key physicochemical properties for 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is presented in Table 1.

PropertyValueSource
CAS Number 126215-93-8Internal Data
Molecular Formula C₈H₈ClNInternal Data
Molecular Weight 153.61 g/mol Internal Data
Appearance Expected to be a solid or oilInferred

Synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Proposed Synthetic Pathway

The proposed synthesis commences with the formation of an enamine from cyclopentanone, followed by a Vilsmeier-Haack cyclization to construct the chlorinated cyclopentapyridine ring system.

Synthesis_Pathway cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization A Cyclopentanone C N-(Cyclopent-1-en-1-yl)pyrrolidine (Enamine Intermediate) A->C Toluene, reflux - H₂O (Dean-Stark) B Pyrrolidine E 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (Target Compound) C->E 1. Vilsmeier Reagent 2. NH₄OAc, heat D Vilsmeier Reagent (from POCl₃ + DMF)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(Cyclopent-1-en-1-yl)pyrrolidine

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Causality: The formation of the enamine is a crucial step as it activates the α-position of the cyclopentanone for electrophilic attack by the Vilsmeier reagent. The use of a Dean-Stark trap is essential to drive the equilibrium towards the product by removing water.

Step 2: Synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 2.0 eq) to ice-cold N,N-dimethylformamide (DMF, 2.0 eq) with vigorous stirring.

  • To this freshly prepared Vilsmeier reagent, add the crude N-(cyclopent-1-en-1-yl)pyrrolidine (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Add ammonium acetate (NH₄OAc, excess) and heat the mixture to reflux for 2-3 hours to facilitate the final cyclization and incorporation of the nitrogen atom.

  • After cooling, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Causality: The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich systems.[5][6][7] The chloroiminium ion (Vilsmeier reagent) acts as the electrophile, reacting with the enamine to form an intermediate which, upon heating with a source of ammonia (from ammonium acetate), cyclizes to form the desired pyridine ring with concomitant chlorination.[8]

Vilsmeier_Mechanism enamine N-(Cyclopent-1-en-1-yl)pyrrolidine intermediate1 Iminium Salt Intermediate enamine->intermediate1 Electrophilic attack vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 3-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridine intermediate2->product Aromatization & N incorporation nh4oac NH₄OAc

Caption: Simplified Vilsmeier-Haack cyclization mechanism.

Characterization

The structure of the synthesized 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine should be unequivocally confirmed using a combination of spectroscopic methods. Expected data based on analogous structures are presented below.[2][9]

Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic protons on the pyridine ring (2H, likely singlets or doublets in the δ 7.0-8.5 ppm region). - Aliphatic protons of the cyclopentane ring (6H, likely multiplets or triplets in the δ 2.0-3.5 ppm region).
¹³C NMR - Aromatic carbons of the pyridine ring (5C, in the δ 120-160 ppm region, including the carbon bearing the chlorine atom). - Aliphatic carbons of the cyclopentane ring (3C, in the δ 20-40 ppm region).
IR Spectroscopy - C=C and C=N stretching vibrations of the pyridine ring (around 1600-1450 cm⁻¹). - C-H stretching of aromatic and aliphatic groups. - C-Cl stretching vibration (around 800-600 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) at m/z 153 and an isotope peak (M+2) at m/z 155 with a ratio of approximately 3:1, characteristic of a monochlorinated compound.

Rationale for Expected Data: The chemical shifts in NMR are predicted based on the electronic environment of the protons and carbons. The aromatic protons and carbons are expected to be downfield due to the deshielding effect of the aromatic ring current. The aliphatic protons and carbons will be in the typical upfield region. The presence of the chlorine atom will influence the chemical shifts of the adjacent carbons and protons. The isotopic pattern in mass spectrometry is a definitive indicator of the presence of chlorine.[2]

Chemical Reactivity and Applications in Drug Discovery

The chlorine atom at the 3-position of the cyclopentapyridine ring is a versatile functional group that can be exploited for the synthesis of a wide array of derivatives.

Key Reactions
  • Nucleophilic Aromatic Substitution (SₙAr): The chloro group can be displaced by various nucleophiles such as amines, alcohols, and thiols, allowing for the introduction of diverse side chains.

  • Palladium-Catalyzed Cross-Coupling Reactions: This is a powerful tool for C-C and C-N bond formation. Reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings can be employed to introduce aryl, alkynyl, amino, and vinyl groups, respectively.

Reactivity_Diagram cluster_reactions Synthetic Transformations cluster_products Derivative Classes start 3-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridine snar Nucleophilic Aromatic Substitution (e.g., with R-NH₂) start->snar suzuki Suzuki Coupling (with R-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (with R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig Amination (with R₂NH) start->buchwald amino_deriv 3-Amino Derivatives snar->amino_deriv aryl_deriv 3-Aryl Derivatives suzuki->aryl_deriv alkynyl_deriv 3-Alkynyl Derivatives sonogashira->alkynyl_deriv amino_coupled 3-Amino (Coupled) Derivatives buchwald->amino_coupled

Caption: Reactivity of the title compound in key transformations.

Potential Applications

The ability to easily derivatize 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine makes it an attractive starting material for generating libraries of compounds for high-throughput screening. Given that related heterocyclic structures have shown promise in oncology and other therapeutic areas, this building block could be instrumental in the discovery of novel drug candidates.[1] For instance, the core structure is related to compounds that have been investigated as inhibitors of farnesyl-protein transferase, an important target in cancer therapy.

Conclusion

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a valuable heterocyclic intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and its expected characterization data. The versatile reactivity of the chloro-substituent opens up numerous avenues for the creation of novel and structurally diverse molecules for drug discovery programs. It is our hope that the information contained herein will serve as a valuable resource for researchers working in this exciting field.

References

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  • Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (2016). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition, 55(39), 11931–11934. [Link]

  • Kanniyappan, P., Perumalsamy, M., & Chidambaram, R. (n.d.). S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes. Retrieved January 20, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 20, 2026, from [Link]

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Growing Science, 3(3), 249-256.
  • El-ziaty, A. K., Shaban, M. A., El-Maksoud, S. A., & Fouda, A. E. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24438–24453. [Link]

  • Krasnikov, S. V., Perevalov, A. S., & Dyachenko, V. D. (2021). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(2), 209–210. [Link]

  • Wang, Y., Gao, H., & Zhang, J. (2012). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. ResearchGate. Retrieved from [Link]

  • Wang, Y., Gao, H., & Zhang, J. (2012). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. Retrieved from [Link]

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  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Paterson, I., Florence, G. J., Heimann, A. C., & Mackay, A. C. (2005). Stereocontrolled Total Synthesis of (–)-Auriside A and B. Angewandte Chemie International Edition, 44(8), 1154–1158. [Link]

  • El-ziaty, A. K., Shaban, M. A., El-Maksoud, S. A., & Fouda, A. E. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24438–24453. [Link]

  • Li, W., Liu, Y., Zhang, Y., & Liu, Z. (2018). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 20(15), 3491–3495. [Link]

  • ResearchGate. (2025, August 9). New Methods for the Synthesis of 3-Amino-6,7-Dihydro-5 H -Cyclopenta[ c ]Pyridine-4-Carbonitriles and Cyclopenta[ d ]Pyrazolo[3,4- b ]Pyridines via a Smiles-type Rearrangement: Cyclopenta[ c ]Pyridine-4-Carbonitriles and Cyclopenta[ d ]Pyrazolo[3,4- b ]Pyridines. Retrieved from [Link]_

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Sources

Technical Guide: Physicochemical and Analytical Characterization of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a halogenated heterocyclic compound of interest in medicinal chemistry and synthetic route development. While the primary focus is its molecular weight, this document expands upon the topic to deliver a comprehensive characterization, contextualizing its significance for drug discovery professionals. We will detail its core physicochemical properties, discuss the strategic role of the chloro-substituent in modulating molecular properties, and provide a validated protocol for its analytical characterization by Liquid Chromatography-Mass Spectrometry (LC-MS). The guide is structured to provide both foundational data and actionable, field-proven insights for researchers working with this or structurally related molecular scaffolds.

Core Physicochemical Properties and Molecular Weight Determination

The foundational step in the characterization of any chemical entity is the precise determination of its physicochemical properties. These data points are critical for identity confirmation, reaction stoichiometry, and interpretation of analytical results. For 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, the key identifiers are summarized below.

PropertyValueSource
IUPAC Name 3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridineN/A
Molecular Formula C₈H₈ClN[1][2]
Average Molecular Weight 153.61 g/mol [1]
Monoisotopic Mass 153.03453 Da[2]
CAS Number 126215-93-8[3]
SMILES C1CC2=CC(=NC=C2C1)Cl[2]
InChI Key SSPXXENMISVBNG-UHFFFAOYSA-N[2]
Understanding Molecular Weight vs. Monoisotopic Mass

It is crucial for researchers, particularly when utilizing mass spectrometry, to distinguish between average molecular weight and monoisotopic mass.

  • Average Molecular Weight (153.61 g/mol ): This value is calculated using the weighted average of the natural abundances of all stable isotopes of each element in the formula (C, H, Cl, N). It is the value used for stoichiometric calculations in bulk chemical synthesis.

  • Monoisotopic Mass (153.03453 Da): This value is calculated using the mass of the most abundant stable isotope of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N). High-resolution mass spectrometers (HRMS) are capable of measuring this value with high precision (typically <5 ppm error), making it the definitive value for confirming elemental composition.

The Isotopic Signature of Chlorine in Mass Spectrometry

A key structural feature of this molecule is the chlorine atom. Chlorine has two stable isotopes with significant natural abundance: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a highly characteristic isotopic pattern in a mass spectrum. The molecular ion (M) peak will be accompanied by a second peak at M+2 with an intensity of approximately one-third that of the molecular ion peak.

This M/M+2 pattern is a powerful diagnostic tool. When analyzing 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, observing this ~3:1 isotopic ratio for the molecular ion (e.g., at m/z 154 and 156 for the [M+H]⁺ adduct) provides strong, immediate evidence that a single chlorine atom is present in the molecule.

Caption: 2D representation of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Strategic Importance in a Drug Discovery Context

The incorporation of a chlorine atom into a heterocyclic scaffold is a well-established strategy in medicinal chemistry.[4][5] Chlorinated compounds are present in over 250 FDA-approved drugs, highlighting their value.[6] The chloro-substituent on the pyridine ring of this molecule is not merely a point of identification but a key modulator of its potential pharmacological profile.

Key Contributions of the Chloro Group:

  • Modulation of Physicochemical Properties: Halogen atoms, particularly chlorine, significantly influence a molecule's lipophilicity (LogP), metabolic stability, and binding affinity.[7] The substitution of a hydrogen atom with chlorine can profoundly improve potency and alter pharmacokinetic parameters.[6]

  • Bioisosteric Replacement: The chlorine atom can act as a bioisostere for other functional groups, allowing chemists to fine-tune molecular properties while maintaining key binding interactions.[7]

  • Formation of Halogen Bonds: The chlorine atom can act as a halogen bond donor, forming a specific, directional interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can lead to significant improvements in binding affinity and selectivity.[7]

  • Synthetic Handle: The C-Cl bond provides a reactive site for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse analogues for structure-activity relationship (SAR) studies.[8]

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a rigid bicyclic scaffold that presents vectors for substitution in a well-defined three-dimensional space, a desirable feature for designing targeted therapeutics. The presence of the chlorine atom adds a critical layer of functionality, making this compound and its derivatives valuable probes for biological systems.

Experimental Protocol: Identity and Purity Confirmation by LC-MS

This section provides a self-validating protocol to confirm the identity and assess the purity of a sample of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. The method leverages the principles discussed above: chromatographic retention time, mass-to-charge ratio (m/z), and the characteristic chlorine isotopic pattern.

Objective: To verify the molecular weight and purity of a synthesized or purchased batch of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS), preferably a single quadrupole or a high-resolution instrument (e.g., TOF, Orbitrap).

Materials:

  • Sample of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • Formic Acid (FA), LC-MS grade.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

    • Perform a 1:100 dilution of the stock solution in a 50:50 mixture of Water:Acetonitrile to create a 10 µg/mL working solution. Causality: This ensures the sample concentration is within the linear dynamic range of the detector and avoids source saturation.

  • LC Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid is a common modifier that aids in the ionization of analytes for positive-ion mode mass spectrometry, leading to protonated molecules [M+H]⁺.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis & Validation Criteria:

    • Chromatogram: A single major peak should be observed in the UV and Total Ion Chromatogram (TIC), indicating the purity of the sample.

    • Mass Spectrum: Extract the mass spectrum from the main chromatographic peak.

    • Identity Confirmation:

      • Look for the protonated molecular ion [M+H]⁺. The expected m/z for the monoisotopic peak is 154.0418 (C₈H₉ClN⁺).

      • Confirm the presence of the M+2 isotope peak at m/z 156.0389 .

      • Verify that the intensity ratio of the 154.04 peak to the 156.04 peak is approximately 3:1 .

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Validation Stock Prepare 1 mg/mL Stock Solution (ACN) Work Dilute to 10 µg/mL Working Solution Stock->Work Inject Inject 2 µL onto C18 RP Column Work->Inject Separate Gradient Elution (ACN/H₂O + 0.1% FA) Inject->Separate Detect UV (254 nm) & MS (ESI+) Detection Separate->Detect Chrom Check for Single Peak in Chromatogram Detect->Chrom Mass Extract Mass Spectrum of Peak Chrom->Mass Validate Validate m/z & Isotope Pattern Mass->Validate Result Identity Confirmed Validate->Result [M+H]⁺ = 154.04 M+2 Ratio ≈ 3:1 Fail Identity Fails Validate->Fail Incorrect Mass or Ratio

Caption: Standard workflow for the confirmation of molecular identity and purity using LC-MS.

Synthesis and Reactivity Overview

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold can be synthesized through various methods, often involving cyclocondensation reactions.[9][10] For example, multicomponent reactions involving aldehydes, malononitrile, and cyclopentanone derivatives have been reported to efficiently produce this heterocyclic core.[9] Other approaches include manganese-catalyzed oxidation of the CH₂ group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine analogues.[11][12] The availability of multiple synthetic routes makes this scaffold readily accessible for research and development programs.

Conclusion

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound with a molecular weight of 153.61 g/mol . This seemingly simple metric is the gateway to a deeper understanding of its chemical and potential biological properties. Its monoisotopic mass of 153.03453 Da, combined with the characteristic ~3:1 M/M+2 isotopic pattern from its chlorine atom, provides a definitive signature for its identification via mass spectrometry. For drug discovery professionals, the strategic placement of the chloro-substituent on the rigid cyclopenta[b]pyridine scaffold offers a valuable starting point for developing novel therapeutics by leveraging well-understood principles of medicinal chemistry, including potency modulation and halogen bonding. The analytical workflow presented herein provides a robust, standardized method for the identity and purity confirmation essential for any research or development endeavor.

References

  • Kumar, R., & Perumal, S. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 197-233.

  • Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(52), 36585-36599.

  • ResearchGate. (n.d.). Chlorine in drug discovery and development.

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.

  • Sunway Pharm Ltd. (n.d.). 3-CHLORO-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDINE.

  • Scott, J. S., et al. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5891-5910.

  • Guidechem. (n.d.). 3-chloro-5h-cyclopenta[b]pyridin-7(6h)-one.

  • PubChemLite. (n.d.). 3-chloro-5h,6h,7h-cyclopenta[c]pyridine.

  • ResearchGate. (n.d.). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

  • Ren, L., et al. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Royal Society of Chemistry.

  • Al-Gorban, Z. M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24451-24466.

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(10), 4780-4784.

Sources

The Strategic Role of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the synthesis, properties, and critical applications of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a pivotal heterocyclic intermediate in modern pharmaceutical development. Primarily recognized for its role in the synthesis of the fourth-generation cephalosporin antibiotic, Cefpirome, this compound's unique structural features make it a valuable building block in the construction of complex bioactive molecules. This guide provides a comprehensive overview of its synthesis, including a detailed look at the Vilsmeier-Haack cyclization, its physicochemical properties, spectroscopic characterization, and essential safety considerations.

Introduction: The Significance of the Cyclopenta[b]pyridine Scaffold

The fusion of a cyclopentane ring with a pyridine core creates the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, a structural motif of significant interest in medicinal chemistry. This bicyclic system imparts a degree of rigidity and a specific three-dimensional geometry to molecules, which can be advantageous for targeted interactions with biological macromolecules. The introduction of a chlorine atom at the 2-position of the pyridine ring further enhances its utility as a synthetic intermediate, providing a reactive handle for subsequent nucleophilic substitution reactions. This strategic placement of a leaving group is fundamental to its application in the synthesis of complex pharmaceutical agents.

The most prominent application of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is as a key precursor to Cefpirome[1][2]. Cefpirome is a broad-spectrum cephalosporin antibiotic with enhanced activity against both Gram-positive and Gram-negative bacteria, including strains that are resistant to earlier generations of cephalosporins. The 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl moiety at the C-3 position of the cephalosporin core is a distinguishing feature of Cefpirome, contributing to its potent antibacterial activity and stability against β-lactamases.

Synthesis and Mechanism

The synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a multi-step process that typically starts from readily available commercial reagents. A common and effective route involves the reaction of cyclopentanone and benzylamine, followed by acetylization and a Vilsmeier-Haack cyclization to construct the chlorinated heterocyclic core[1][2].

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a three-stage process:

G cluster_0 Stage 1: Imine and Enamine Formation cluster_1 Stage 2: Vilsmeier-Haack Cyclization cluster_2 Stage 3: Application A Cyclopentanone C N-cyclopentylidene(phenyl)methanamine (Imine Intermediate) A->C Nucleophilic Addition B Benzylamine B->C D N-benzyl-N-cyclopentenylacetamide (Enamine Intermediate) C->D Acetylization E Vilsmeier Reagent (POCl3, DMF) F 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine D->F E->F Electrophilic Cyclization G Cefpirome Precursor F->G Nucleophilic Substitution H Cefpirome G->H Further Elaboration

Caption: Synthetic pathway from starting materials to the final pharmaceutical application.

In-Depth Mechanistic Insights: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the cornerstone of this synthesis, enabling the construction of the pyridine ring. This reaction involves the formylation of an electron-rich species, in this case, the enamine intermediate, using a Vilsmeier reagent. The Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), is a potent electrophile.

The mechanism proceeds through the electrophilic attack of the Vilsmeier reagent on the enamine, followed by cyclization and subsequent elimination to form the aromatic pyridine ring. The use of phosphorus oxychloride also facilitates the chlorination of the 2-position of the newly formed pyridine ring.

Experimental Protocol

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • Reactants: Cyclopentanone and benzylamine.

  • Molar Ratio: n(benzylamine):n(cyclopentanone) = 1:1.02.

  • Temperature: 117-121°C.

  • Reaction Time: 40 minutes under reflux.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Reactants: N-cyclopentylidene(phenyl)methanamine and acetic anhydride.

  • Molar Ratio: n(benzylamine derivative):n(acetic anhydride) = 1:1.1.

  • Temperature: Feed temperature of 0-5°C, with the reaction proceeding at 20-25°C.

  • Reaction Time: 14 hours.

Step 3: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

  • Reagents: N-benzyl-N-cyclopentenylacetamide and phosphorus oxychloride (as part of the Vilsmeier-Haack reagent).

  • Temperature: Phosphorus oxychloride feed temperature of 0-5°C, followed by reflux.

  • Reaction Time: 15 hours.

  • Work-up: Hydrolysis at 40-45°C.

An overall yield of 45.9% for the three-step process has been reported, with the structure of the final product confirmed by LC-MS and ¹H NMR[1][2].

Physicochemical and Spectroscopic Characterization

The accurate identification and purity assessment of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine are crucial for its use as a pharmaceutical intermediate.

Physical Properties
PropertyValue
Molecular Formula C₈H₈ClN
Molecular Weight 153.61 g/mol
Appearance (Predicted) Colorless to pale yellow liquid or solid
Boiling Point 236.53 °C (Predicted)
Spectroscopic Data (Predicted and Analog-Based)

While a publicly available, experimentally verified spectrum for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is not available, the expected spectral characteristics can be inferred from the analysis of its structural components and data from similar compounds.

¹H NMR Spectroscopy:

  • Aromatic Protons: Two signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The electron-withdrawing effect of the chlorine atom would influence their chemical shifts.

  • Aliphatic Protons: Two or three distinct signals in the aliphatic region (typically δ 2.0-3.5 ppm) corresponding to the methylene protons of the cyclopentane ring. The multiplicity of these signals would depend on the coupling between adjacent non-equivalent protons.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Five signals in the aromatic region (typically δ 120-160 ppm). The carbon atom bearing the chlorine atom (C-2) would be expected to have a chemical shift in the lower field of this region.

  • Aliphatic Carbons: Three signals in the aliphatic region corresponding to the three distinct carbon environments in the cyclopentane ring.

Mass Spectrometry:

  • The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 153 and an M+2 peak at m/z 155 with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of a chlorine atom and cleavage of the cyclopentane ring.

Analytical Methods

The purity of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is critical for its use in pharmaceutical synthesis to ensure the quality and safety of the final active pharmaceutical ingredient (API).

  • High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) would be employed. Detection is typically performed using a UV detector at a wavelength where the pyridine chromophore absorbs.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine purity and identify any volatile impurities. The mass spectrometer provides structural information for the separated components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As discussed above, ¹H and ¹³C NMR are powerful tools for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Safety and Handling

  • Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.

  • Handling Precautions:

    • Work in a well-ventilated area, preferably in a fume hood.

    • Avoid breathing vapors or mist.

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine stands as a testament to the importance of well-designed heterocyclic intermediates in the synthesis of life-saving medicines. Its role in the production of Cefpirome underscores the value of its unique structural and reactive properties. As the demand for new and more effective pharmaceuticals continues to grow, the development of efficient and scalable synthetic routes to such key intermediates will remain a critical area of research. Further exploration of the reactivity of this versatile building block may unveil its potential in the synthesis of other novel therapeutic agents, extending its impact beyond the realm of cephalosporin antibiotics. The continuous refinement of synthetic methodologies and a deeper understanding of the chemical's properties will be instrumental in unlocking its full potential in the future of drug discovery and development.

References

  • Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. (2025). ResearchGate. [Link]

  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. (n.d.). ResearchGate. [Link]

Sources

The Synthesis of Cyclopentapyridines: A Journey from Foundational Discoveries to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Fused Pyridine Systems

The cyclopentapyridine core, a fascinating heterocyclic scaffold, represents the fusion of a cyclopentane ring with a pyridine ring. This structural amalgamation gives rise to a family of isomers, including cyclopenta[b]pyridine and cyclopenta[c]pyridine, each with distinct electronic and steric properties. These compounds are not mere chemical curiosities; they are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials. Their significance is underscored by their presence in pharmaceuticals, agrochemicals, and as ligands in catalysis. This guide provides a comprehensive exploration of the discovery and historical evolution of cyclopentapyridine synthesis, delves into the key synthetic methodologies with mechanistic insights, and highlights their critical applications in modern science.

Part 1: Historical Perspectives on the Genesis of Cyclopentapyridine Synthesis

The story of cyclopentapyridine synthesis is intrinsically linked to the broader history of pyridine chemistry. The journey to synthesize these fused systems was paved by the foundational discoveries in the synthesis of the parent pyridine ring.

The Dawn of Pyridine Synthesis: Setting the Stage

The 19th century marked the beginning of our understanding of pyridine. Initially isolated from coal tar, its synthesis remained a challenge for early organic chemists. A pivotal moment arrived in 1876 when Sir William Ramsay achieved the first synthesis of pyridine by reacting acetylene with hydrogen cyanide in a red-hot iron tube.[1][2][3] This groundbreaking work was followed by the development of more practical and versatile synthetic methods that are still recognized today:

  • The Hantzsch Pyridine Synthesis (1881): Arthur Hantzsch developed a method involving the condensation of a β-ketoester with an aldehyde and ammonia. This versatile reaction provided a systematic route to a wide variety of substituted pyridines and remains a cornerstone of heterocyclic chemistry.[3][4]

  • The Chichibabin Pyridine Synthesis (1924): Aleksei Chichibabin introduced a method based on the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[3] While the yields were sometimes modest, the use of inexpensive starting materials made it a significant advancement for industrial-scale production.[3]

These early methodologies for constructing the pyridine ring laid the essential groundwork for chemists to envision and pursue the synthesis of more complex, fused-ring systems like the cyclopentapyridines.

The Emergence of Cyclopentapyridine Synthesis: The Mid-20th Century Breakthroughs

While a singular "discovery" paper for the simplest cyclopentapyridine ring is not readily apparent in the historical literature, the mid-20th century saw significant progress in the synthesis of its derivatives. The work of Arthur G. Anderson and his collaborators in the late 1950s and early 1960s stands out as a key milestone. Their research on "pyrindine," an older term for cyclopentapyridine, provided some of the earliest detailed synthetic procedures for this class of compounds.[5][6][7] For instance, a 1963 publication by Anderson et al. described the synthesis of 2-phenyl-2-pyrindine, showcasing a methodical approach to constructing the fused cyclopentapyridine skeleton.[5] This era marked a transition from the synthesis of simple pyridines to the more complex challenge of creating fused heterocyclic systems, opening the door for the exploration of their unique chemical properties and potential applications.

Part 2: Modern Synthetic Methodologies for Cyclopentapyridines

Building upon the historical foundations, a diverse array of synthetic strategies for accessing cyclopentapyridines has been developed. These methods offer varying degrees of efficiency, regioselectivity, and functional group tolerance, catering to the specific needs of synthetic chemists.

Cyclocondensation Reactions: A Workhorse Approach

Cyclocondensation reactions are a cornerstone of cyclopentapyridine synthesis, involving the formation of the pyridine ring from acyclic precursors in a single transformative step. A common strategy involves the reaction of a cyclopentanone derivative with a suitable nitrogen source and other reagents to construct the fused pyridine ring.

An effective method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile.[8][9] This reaction is efficiently catalyzed by a sodium alkoxide solution.[8]

Experimental Protocol: Synthesis of 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile [9]

  • A mixture of 2,5-bis(2-pyridinylmethylene)cyclopentanone (0.02 mol), sodium ethoxide (0.02 mol), and propanedinitrile (0.02 mol) in ethanol is prepared.

  • The reaction mixture is refluxed for 1 hour at 80 °C.

  • Upon completion, the product is isolated through filtration and recrystallization to yield the highly pure compound.

The proposed mechanism for this transformation is depicted below:

G reagents 2,5-Diarylidenecyclopentanone + Propanedinitrile + NaOEt intermediate1 Michael Addition Intermediate reagents->intermediate1 Michael Addition intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 6,7-dihydro-5H-cyclopenta[b]pyridine derivative intermediate2->product Dehydration & Tautomerization

Caption: Proposed mechanism for the cyclocondensation synthesis of a cyclopentapyridine derivative.

Transition-Metal-Catalyzed Syntheses

Modern organic synthesis has been revolutionized by transition-metal catalysis, and the construction of cyclopentapyridines is no exception. These methods often offer high efficiency and selectivity under mild reaction conditions.

A notable example is the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives, which can be achieved through a Suzuki cross-coupling reaction.[10] This approach involves the palladium-catalyzed coupling of a halogenated cyclopentapyridine precursor with a phenylboronic acid derivative.[10]

Experimental Protocol: General Procedure for the Synthesis of 5-Aryl-Cyclopenta[c]pyridine Compounds [10]

  • To a reaction vessel are added the 5-halocyclopenta[c]pyridine precursor (1.0 equiv), a substituted phenylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).

  • 1,4-Dioxane and water are added as solvents.

  • Tetrakis(triphenylphosphine)palladium(0) (0.2 equiv) is added as the catalyst.

  • The reaction mixture is heated at 95 °C for 8 hours under an argon atmosphere.

  • After cooling, the mixture is filtered, and the filtrate is concentrated.

  • The crude product is purified by extraction and chromatography to yield the desired 5-aryl-cyclopenta[c]pyridine derivative.

The catalytic cycle for this Suzuki coupling is illustrated below:

G Pd0 Pd(0)L2 PdII_RX R-Pd(II)-X L2 Pd0->PdII_RX Oxidative Addition OxAdd Oxidative Addition (R-X) PdII_RAr R-Pd(II)-Ar L2 PdII_RX->PdII_RAr Transmetalation Transmetal Transmetalation (Ar-B(OR)2) PdII_RAr->Pd0 Reductive Elimination Product R-Ar PdII_RAr->Product RedElim Reductive Elimination Boronate Ar-B(OR)2 Boronate->PdII_RX Halide R-X Halide->Pd0

Sources

A Theoretical and Computational Scrutiny of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a heterocyclic scaffold of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document serves as a predictive guide, outlining the application of modern computational chemistry techniques to elucidate its structural, spectroscopic, and electronic properties. By leveraging established theoretical protocols and drawing analogies from closely related, experimentally characterized congeners, we present a robust methodology for researchers, scientists, and drug development professionals to anticipate the behavior and potential of this molecule. This guide emphasizes the synergy between theoretical predictions and experimental validation, providing a foundational blueprint for its synthesis, characterization, and rational design in drug discovery programs.

Introduction: The Scientific Imperative

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a recurring motif in a variety of biologically active compounds, serving as a crucial building block in the synthesis of kinase inhibitors and other therapeutic agents. The introduction of a chlorine atom at the 3-position is anticipated to significantly modulate the electronic landscape and, consequently, the reactivity and biological profile of the parent molecule. Understanding these modifications at a sub-atomic level is paramount for its strategic deployment in drug design.

This guide is structured to provide a logical and in-depth exploration of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, commencing with a proposed synthetic strategy and culminating in a detailed computational analysis of its intrinsic molecular properties.

Synthetic Strategy and Spectroscopic Characterization: A Predictive Approach

While a specific synthesis for 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is not extensively documented, a plausible synthetic route can be extrapolated from established methods for related cyclopenta[b]pyridine derivatives. A multicomponent condensation reaction, a powerful tool in heterocyclic chemistry, presents a viable approach.[1]

Proposed Synthetic Protocol

A potential synthetic pathway could involve the reaction of a suitable chlorinated pyridine precursor with a cyclopentanone derivative. The specifics of the reaction conditions, including catalysts and solvents, would necessitate empirical optimization.

Experimental Workflow: Proposed Synthesis

G cluster_reactants Reactants Chlorinated_Pyridine Chlorinated Pyridine Precursor Reaction Multicomponent Condensation Chlorinated_Pyridine->Reaction Cyclopentanone_Derivative Cyclopentanone Derivative Cyclopentanone_Derivative->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product 3-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridine Purification->Product

Caption: Proposed synthetic workflow for 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Predicted Spectroscopic Signature

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, we can predict the key spectral features.[2][3]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the cyclopentane ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom. The cyclopentane protons would likely appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for all carbon atoms in the molecule. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift. The signals for the cyclopentane carbons will be in the aliphatic region.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for C-H stretching of the aromatic and aliphatic moieties, C=C and C=N stretching vibrations of the pyridine ring, and a distinct C-Cl stretching vibration.

Functional Group **Predicted IR Absorption Range (cm⁻¹) **
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=C and C=N Stretch1600 - 1450
C-Cl Stretch800 - 600

Table 1: Predicted Infrared Absorption Frequencies.

Computational Deep Dive: Unveiling Molecular Properties

Density Functional Theory (DFT) calculations provide a powerful lens to investigate the electronic structure and reactivity of molecules.[4] For 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a standard computational protocol would involve geometry optimization followed by frequency calculations and electronic property analysis using a functional such as B3LYP with a 6-311G+(d,p) basis set.[5]

Molecular Geometry and Stability

The initial step in a theoretical study is to determine the most stable three-dimensional conformation of the molecule through geometry optimization. This provides key structural parameters such as bond lengths and angles. A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Computational Workflow: DFT Analysis

G Input Initial 3D Structure DFT_Calc DFT Calculation (e.g., B3LYP/6-311G+(d,p)) Input->DFT_Calc Geom_Opt Geometry Optimization DFT_Calc->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Electronic_Prop Electronic Property Analysis Freq_Calc->Electronic_Prop Output Optimized Structure, Spectra, Electronic Data Electronic_Prop->Output

Caption: A typical workflow for DFT calculations on the target molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability.

  • HOMO: The distribution of the HOMO will indicate the regions most susceptible to electrophilic attack.

  • LUMO: The distribution of the LUMO will highlight the regions prone to nucleophilic attack.

For heterocyclic compounds, the location of these orbitals can predict the site of substitution reactions.[6]

Parameter Significance
E(HOMO)Electron-donating ability
E(LUMO)Electron-accepting ability
HOMO-LUMO GapChemical reactivity and stability

Table 2: Significance of Frontier Molecular Orbital Parameters.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[7][8]

  • Red Regions (Negative Potential): These areas are electron-rich and are likely sites for electrophilic attack. In 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, the nitrogen atom of the pyridine ring is expected to be a region of negative potential.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms and the region around the chlorine atom may exhibit positive potential.

  • Green Regions (Neutral Potential): These areas have a relatively neutral charge.

Conceptual Diagram: MEP Map Interpretation

G cluster_mep Molecular Electrostatic Potential Molecule 3-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridine Red Electron-Rich (Nucleophilic Center) Red->Molecule e.g., Nitrogen Atom Blue Electron-Poor (Electrophilic Center) Blue->Molecule e.g., Hydrogens, C-Cl region Green Neutral

Caption: Interpretation of a conceptual Molecular Electrostatic Potential (MEP) map.

Conclusion and Future Directions

This technical guide has laid out a comprehensive theoretical framework for the investigation of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. By combining predictive synthesis and spectroscopic analysis with robust computational chemistry methods, researchers can gain significant insights into the properties of this molecule before embarking on extensive experimental work. The theoretical data generated through the methodologies described herein will provide a solid foundation for understanding its reactivity, potential biological activity, and suitability as a scaffold in drug discovery. The next logical step is the empirical execution of the proposed synthesis and a thorough experimental characterization to validate and refine these theoretical predictions.

References

  • Electrostatic potential maps of pyridine derivatives containing OMe, OH, bromine, CH3, NO2, and aromatic ring groups. ResearchGate. Available at: [Link]

  • HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. Imperial College London. Available at: [Link]

  • Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones. Taylor & Francis Online. Available at: [Link]

  • Molecular electrostatic potential (MEP) of pyridine-3-carbonitrile derivatives (4a-j). ResearchGate. Available at: [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. National Center for Biotechnology Information. Available at: [Link]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. Available at: [Link]

  • 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. Chemistry LibreTexts. Available at: [Link]

  • DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. Available at: [Link]

  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. Available at: [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. ACS Publications. Available at: [Link]

  • The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Semantic Scholar. Available at: [Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Royal Society of Chemistry. Available at: [Link]

  • Chapter 2. University of the Free State. Available at: [Link]

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Methodological & Application

Synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core structure is a key heterocyclic motif present in a variety of biologically active compounds and is a valuable building block in medicinal chemistry. Its rigid, fused-ring system provides a defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for the design of novel therapeutics. The introduction of a chlorine atom at the 3-position of this scaffold can significantly modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This document provides a detailed, two-step synthetic protocol for the preparation of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for further chemical elaboration.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

Synthetic_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Regioselective Chlorination Start Cyclopentanone + Acrylonitrile + Ammonia Source Reaction1 Pyridine Ring Formation (e.g., Guareschi-Thorpe type) Start->Reaction1 Reagents & Heat Intermediate 6,7-dihydro-5H-cyclopenta[b]pyridine Reaction1->Intermediate Work-up & Purification Reaction2 Electrophilic Chlorination Intermediate->Reaction2 Cl2, Lewis Acid Product 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Reaction2->Product Work-up & Purification

Figure 1: Overall synthetic workflow for 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Part 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine (Precursor)

The construction of the fused pyridine ring system can be achieved through various named reactions, such as the Guareschi-Thorpe or Bohlmann-Rahtz synthesis, which involve the condensation of a ketone with a suitable nitrogen source and a three-carbon synthon.[1][2] The following protocol is a representative procedure based on these principles.

Protocol 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
CyclopentanoneReagentSigma-Aldrich
Acrylonitrile≥99%Sigma-AldrichStabilized with hydroquinone monomethyl ether
Ammonium AcetateACS reagentFisher Scientific
EthanolAnhydrousJ.T. Baker
Diethyl EtherAnhydrousEMD Millipore
Hydrochloric AcidConcentratedVWR
Sodium BicarbonateSaturated SolutionLabChem
Anhydrous Sodium SulfateGranularBDH

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add cyclopentanone (0.1 mol, 8.41 g) and ammonium acetate (0.12 mol, 9.25 g) in ethanol (100 mL).

  • Addition of Acrylonitrile: Heat the mixture to reflux with stirring. Once refluxing, add acrylonitrile (0.11 mol, 5.84 g) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: Continue to heat the reaction mixture at reflux for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the resulting residue, add 100 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Aqueous Wash: Wash the organic layer sequentially with 50 mL of 1 M hydrochloric acid, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 6,7-dihydro-5H-cyclopenta[b]pyridine.

Scientific Rationale: This synthesis is a variation of the Guareschi-Thorpe pyridine synthesis.[3] The reaction proceeds through an initial Michael addition of the enamine, formed in situ from cyclopentanone and ammonia (from ammonium acetate), to acrylonitrile. This is followed by cyclization and subsequent aromatization (via loss of hydrogen) to form the stable pyridine ring.

Part 2: Synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

The chlorination of the synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine is achieved via an electrophilic aromatic substitution. Pyridine itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, when substitution does occur, it is highly regioselective for the 3-position.[4] The use of a Lewis acid catalyst enhances the electrophilicity of the chlorine.

Protocol 2: Chlorination of 6,7-dihydro-5H-cyclopenta[b]pyridine

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
6,7-dihydro-5H-cyclopenta[b]pyridineSynthesized in Part 1-
Carbon TetrachlorideAnhydrousSigma-AldrichCaution: Toxic and carcinogenic
Aluminum Chloride (AlCl₃)AnhydrousAcros OrganicsHandle in a fume hood
Chlorine Gas (Cl₂)Lecture bottlePraxairCaution: Highly toxic and corrosive
Sodium Thiosulfate10% Aqueous SolutionFisher ScientificFor quenching
Sodium BicarbonateSaturated SolutionLabChem
Anhydrous Magnesium SulfatePowderAlfa Aesar

Procedure:

  • Reaction Setup: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (containing a solution of sodium hydroxide to neutralize excess chlorine), dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine (0.05 mol, 5.96 g) in anhydrous carbon tetrachloride (50 mL).

  • Addition of Catalyst: Carefully add anhydrous aluminum chloride (0.055 mol, 7.33 g) in portions while stirring. The mixture may warm up slightly.

  • Chlorination: Cool the reaction mixture in an ice bath. Bubble chlorine gas through the stirred solution at a slow rate for 2-3 hours. Monitor the reaction progress by GC-MS or TLC.

  • Quenching: Once the reaction is complete, stop the chlorine flow and slowly pour the reaction mixture onto crushed ice (approximately 100 g).

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Aqueous Wash: Wash the organic layer with 50 mL of 10% sodium thiosulfate solution to remove any remaining chlorine, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Scientific Rationale: The chlorination of pyridine and its derivatives is a classic example of electrophilic aromatic substitution. The Lewis acid, aluminum chloride, polarizes the Cl-Cl bond, making one of the chlorine atoms more electrophilic. The pyridine ring, although deactivated, acts as a nucleophile and attacks the electrophilic chlorine. The attack is directed to the 3-position (meta to the nitrogen) as the intermediate sigma complex is more stable compared to the complexes formed from attack at the 2- or 4-positions.

Figure 2: Simplified mechanism of electrophilic chlorination of the pyridine ring. (Note: Image placeholders would be replaced with actual chemical structure images in a final document).

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of the chlorine substituent.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (High-Resolution Mass Spectrometry).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Acrylonitrile is toxic and flammable.

  • Chlorine gas is highly toxic and corrosive. Use with extreme caution and ensure a proper gas trap is in place.

  • Carbon tetrachloride is toxic and a suspected carcinogen.

  • Anhydrous aluminum chloride reacts violently with water.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

  • Bohlmann, F., & Rahtz, D. (1957). Über die Bohlmann-Rahtz-Pyridin-Synthese. Chemische Berichte, 90(10), 2265–2272.
  • Elnagdi, M. H., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25489-25497. [Link]

  • Wikipedia contributors. (2023). Guareschi-Thorpe reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]

  • YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]

  • ResearchGate. A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. [Link]

Sources

Application Notes and Protocols for the Manganese-Catalyzed Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopenta[b]pyridin-5-one Scaffold

In the landscape of modern medicinal chemistry and drug development, the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core structure is a recurring and valuable motif. Heterocyclic compounds, particularly those containing pyridine rings, are foundational to the synthesis of novel drug candidates. The unique molecular architecture of cyclopenta[b]pyridin-5-one analogues offers a versatile scaffold for modification, enabling the synthesis of new chemical entities with potential biological activities. Researchers often utilize these structures as intermediates in the creation of active pharmaceutical ingredients (APIs) for a wide range of therapeutic targets.[1] The development of efficient and selective synthetic routes to these compounds is therefore of paramount importance.

This application note details a robust and environmentally conscious protocol for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues via a manganese-catalyzed oxidation of the benzylic C-H bond in 2,3-cyclopentenopyridine precursors.[2][3] This method stands out for its use of an earth-abundant and low-toxicity manganese catalyst, along with a commercially available and safer oxidant, tert-butyl hydroperoxide (t-BuOOH), in an aqueous medium.[2][3][4]

Mechanistic Insights: The "How" and "Why" of Manganese Catalysis

The direct oxidation of a CH₂ group adjacent to a pyridine ring presents a synthetic challenge. The electronegativity of the nitrogen atom in the pyridine ring deactivates the adjacent methylene group, and the potential for the catalyst to coordinate with the sp² nitrogen can lead to poor selectivity.[3] The manganese-catalyzed protocol overcomes these hurdles through a carefully orchestrated catalytic cycle.

While the precise mechanism for this specific transformation is a subject of ongoing investigation, it is widely accepted that such manganese-catalyzed oxidations proceed through the formation of high-valent manganese-oxo species.[5][6] The catalytic cycle can be conceptualized as follows:

  • Catalyst Activation: The Mn(II) precatalyst, in this case, Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂), reacts with the oxidant (t-BuOOH) to form a high-valent manganese-oxo species (e.g., Mn(IV)=O or Mn(V)=O). This is a critical step where the oxidant transfers an oxygen atom to the manganese center.[5][6]

  • Hydrogen Atom Abstraction (HAT): The highly reactive manganese-oxo species then abstracts a hydrogen atom from the benzylic methylene group of the 2,3-cyclopentenopyridine substrate. This is often the rate-determining step and generates a substrate radical and a manganese-hydroxyl intermediate.[5]

  • Oxygen Rebound/Radical Recombination: The substrate radical rapidly recombines with the manganese-hydroxyl species in a "rebound" step to form a manganese-alkoxide intermediate.

  • Oxidation and Product Release: Subsequent oxidation and hydrolysis steps release the final ketone product, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, and regenerate the active manganese catalyst to continue the cycle.

The choice of t-BuOOH as the oxidant is crucial. It is a readily available and relatively stable peroxide that, upon activation by the manganese catalyst, generates the necessary high-valent oxidizing species. The use of water as a solvent is not only environmentally benign but can also facilitate the proton transfer steps involved in the catalytic cycle.[2][3]

Manganese-Catalyzed Oxidation Mechanism Fig. 1: Proposed Catalytic Cycle MnII Mn(II) Mn_OOH Mn(II)-OOH MnII->Mn_OOH + t-BuOOH - t-BuOH Mn_oxo High-Valent Mn=O Mn_OOH->Mn_oxo O-O Cleavage Radical_intermediate [Mn(III)-OH + R-CH•-Py] Mn_oxo->Radical_intermediate + Substrate (HAT) Substrate Substrate (R-CH2-Py) Product Product (R-C=O-Py) Radical_intermediate->Product Rebound & Oxidation + Mn(II)

Caption: A simplified representation of the proposed catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the work of Ren et al. and provides a general procedure for the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[2][3]

Materials and Reagents:

  • 2,3-Cyclopentenopyridine (Substrate)

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (Catalyst)

  • tert-Butyl hydroperoxide (t-BuOOH, 65-70% in H₂O) (Oxidant)

  • Deionized Water (Solvent)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica Gel (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe for precise liquid addition

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Flash chromatography setup

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,3-cyclopentenopyridine (1.0 mmol, 1.0 equiv).

  • Catalyst Addition: Add Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.02 mmol, 0.02 equiv).

  • Solvent Addition: Add deionized water (2.0 mL).

  • Reaction Initiation: Stir the mixture at room temperature (25 °C).

  • Oxidant Addition: Slowly add tert-butyl hydroperoxide (t-BuOOH, 65% in H₂O, 3.0 mmol, 3.0 equiv) to the reaction mixture using a syringe over a period of 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 25 °C for the specified time (typically 4-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

G cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Workup & Purification A Add Substrate & Catalyst to Flask B Add Water A->B C Stir at 25°C B->C D Slowly Add t-BuOOH C->D E Monitor by TLC/GC-MS D->E F Quench Reaction E->F G Extract with Dichloromethane F->G H Dry & Concentrate G->H I Purify by Chromatography H->I

Caption: A flowchart illustrating the experimental workflow.

Data Presentation: Scope and Yields

The manganese-catalyzed oxidation protocol is applicable to a range of substituted 2,3-cyclopentenopyridine analogues. The following table summarizes representative results.

EntrySubstrateProductYield (%)
12,3-Cyclopentenopyridine6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one92
27-Methyl-2,3-cyclopentenopyridine2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one85
37-Chloro-2,3-cyclopentenopyridine2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one78
47-Methoxy-2,3-cyclopentenopyridine2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one88

Data is illustrative and based on reported literature.[3]

Conclusion and Future Outlook

The described manganese-catalyzed oxidation provides an efficient, selective, and environmentally conscious method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. The use of an inexpensive and abundant metal catalyst, coupled with a readily available oxidant in water, makes this protocol highly attractive for both academic research and industrial applications. Future research may focus on expanding the substrate scope, further elucidating the reaction mechanism, and developing asymmetric versions of this transformation to access chiral cyclopenta[b]pyridin-5-one derivatives.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Supplementary Information for Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Royal Society of Chemistry. [Link]

  • PubMed. (2009). Molecular recognition in Mn-catalyzed C-H oxidation. Reaction mechanism and origin of selectivity from a DFT perspective. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH₂ adjacent to pyridine moiety in water. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH₂ adjacent to pyridine moiety in water. [Link]

  • Journal of the American Chemical Society. (2022). Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates. [Link]

  • National Center for Biotechnology Information. (n.d.). Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide. [Link]

  • Taylor & Francis Online. (2023). Reactions of Mn(II) with common oxidants: Kinetics, pathways, and key role of Mn(III)/Mn(IV) products in enhanced contaminants degradation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine in Pharmaceutical Research. [Link]

  • ACS Omega. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. [Link]

Sources

The Art of the Ring: Strategic Cyclocondensation Pathways to 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a privileged heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise spatial orientation of pharmacophoric elements. This structural motif is a key component in a variety of biologically active molecules, including kinase inhibitors and antiviral agents[1]. Notably, it forms the backbone of the fourth-generation cephalosporin antibiotic, cefpirome, highlighting its importance in the development of novel therapeutics[2]. The continued exploration of new synthetic routes to diversely functionalized cyclopenta[b]pyridine derivatives is therefore crucial for advancing drug discovery programs.

This comprehensive guide delves into the primary cyclocondensation strategies for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of key methodologies, including the Guareschi-Thorpe condensation, the Friedländer annulation, and the Hantzsch pyridine synthesis.

Strategic Overview of Cyclocondensation Reactions

The construction of the pyridine ring fused to a cyclopentane core can be achieved through several elegant cyclocondensation approaches. Each method offers distinct advantages regarding starting material availability, achievable substitution patterns, and reaction conditions. The choice of a particular synthetic route is often dictated by the desired functionalization of the final molecule.

cluster_start Starting Materials cluster_reactions Cyclocondensation Strategies cluster_product Target Scaffold Cyclopentanone Derivatives Cyclopentanone Derivatives Guareschi-Thorpe Guareschi-Thorpe Cyclopentanone Derivatives->Guareschi-Thorpe 1,3-Dicarbonyls 1,3-Dicarbonyls Friedländer Friedländer 1,3-Dicarbonyls->Friedländer Hantzsch Hantzsch 1,3-Dicarbonyls->Hantzsch Amines/Ammonia Amines/Ammonia Amines/Ammonia->Guareschi-Thorpe Amines/Ammonia->Friedländer Amines/Ammonia->Hantzsch Active Methylene Compounds Active Methylene Compounds Active Methylene Compounds->Guareschi-Thorpe 6,7-Dihydro-5H-cyclopenta[b]pyridine 6,7-Dihydro-5H-cyclopenta[b]pyridine Guareschi-Thorpe->6,7-Dihydro-5H-cyclopenta[b]pyridine Friedländer->6,7-Dihydro-5H-cyclopenta[b]pyridine Hantzsch->6,7-Dihydro-5H-cyclopenta[b]pyridine

Figure 1: Overview of key cyclocondensation strategies.

Modified Guareschi-Thorpe Condensation for 3-Cyanocyclopenta[b]pyridines

A highly effective and direct route to functionalized 6,7-dihydro-5H-cyclopenta[b]pyridines involves a modification of the Guareschi-Thorpe condensation. This multicomponent reaction utilizes a 2,5-diarylidenecyclopentanone derivative, an active methylene compound such as propanedinitrile (malononitrile), and a basic catalyst. This approach is particularly valuable for accessing 3-cyano-substituted derivatives, which are versatile intermediates for further chemical transformations.

Mechanistic Insights

The reaction proceeds through a cascade of base-catalyzed transformations. Initially, the active methylene compound undergoes deprotonation, followed by a Michael addition to one of the α,β-unsaturated ketone moieties of the diarylidenecyclopentanone. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused pyridine ring. The use of a sodium alkoxide serves as both the reagent and catalyst for this transformation[3].

Experimental Protocol: Synthesis of 2,4-Diaryl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles

This protocol is adapted from a reported synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives[3].

Materials:

  • 2,5-Diarylidenecyclopentanone (1.0 mmol)

  • Propanedinitrile (malononitrile) (1.2 mmol)

  • Sodium ethoxide (1.5 mmol)

  • Absolute ethanol (20 mL)

Procedure:

  • To a stirred solution of 2,5-diarylidenecyclopentanone in absolute ethanol, add propanedinitrile.

  • Slowly add a solution of sodium ethoxide in absolute ethanol to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of acetic acid.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation:

R-group on ArylideneYield (%)
Phenyl92
4-Chlorophenyl88
4-Methoxyphenyl95
4-Nitrophenyl85

Table 1: Representative yields for the synthesis of 2,4-diaryl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles.

Friedländer Annulation: A Classic Approach to Fused Pyridines

The Friedländer synthesis is a powerful and versatile method for constructing quinolines and, by extension, other fused pyridine systems[4][5]. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality[6]. For the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridines, a key precursor would be a 2-amino-1-formylcyclopentene or a related derivative.

Mechanistic Considerations

Two primary mechanistic pathways are proposed for the Friedländer synthesis[4]. The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amine and the ketone, followed by an intramolecular aldol-type condensation and subsequent elimination of water to yield the aromatic pyridine ring. The reaction can be catalyzed by either acids or bases.

cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First A1 Aldol Condensation A2 Cyclization A1->A2 A3 Dehydration A2->A3 End 6,7-Dihydro-5H-cyclopenta[b]pyridine A3->End B1 Schiff Base Formation B2 Intramolecular Aldol B1->B2 B3 Dehydration B2->B3 B3->End Start 2-Amino-1-formylcyclopentene + Dicarbonyl Compound Start->A1 Start->B1

Figure 2: Mechanistic pathways of the Friedländer synthesis.

Representative Protocol (Adapted for Cyclopenta[b]pyridine Synthesis)

Materials:

  • 2-Amino-1-formylcyclopentene (hypothetical precursor, 1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 mmol)

  • Base catalyst (e.g., piperidine, 0.2 mmol) or Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol)

  • Toluene (15 mL)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-amino-1-formylcyclopentene, the 1,3-dicarbonyl compound, and the catalyst in toluene.

  • Reflux the mixture for 8-12 hours, with azeotropic removal of water.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution (if acid-catalyzed) or dilute HCl (if base-catalyzed), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hantzsch Pyridine Synthesis: A Multicomponent Route to Dihydropyridine Intermediates

The Hantzsch pyridine synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine[7]. This dihydropyridine intermediate can then be oxidized to the corresponding aromatic pyridine. This method is highly versatile for producing symmetrically substituted pyridines.

Mechanism and Aromatization

The Hantzsch synthesis proceeds through a series of condensations and Michael additions to assemble the dihydropyridine ring. A key feature of this synthesis is the requirement for a subsequent oxidation step to achieve the final aromatic pyridine product. Various oxidizing agents can be employed for this purpose, including nitric acid, manganese dioxide, or DDQ[8]. The driving force for this aromatization is the formation of a stable aromatic system.

Representative Protocol (Adapted for a Fused System)

This protocol is a conceptual adaptation of the Hantzsch synthesis for the formation of a fused dihydropyridine, which would then be oxidized.

Step 1: Synthesis of the Dihydrocyclopenta[b]pyridine Intermediate Materials:

  • Cyclopentane-1,2-dione (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask, dissolve cyclopentane-1,2-dione and ethyl acetoacetate in ethanol.

  • Add ammonium acetate and stir the mixture at reflux for 6-8 hours.

  • Monitor the formation of the dihydropyridine intermediate by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude dihydropyridine can be purified by column chromatography or used directly in the next step.

Step 2: Aromatization to the 6,7-Dihydro-5H-cyclopenta[b]pyridine Materials:

  • Crude dihydropyridine intermediate from Step 1

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 mmol)

  • Dichloromethane (25 mL)

Procedure:

  • Dissolve the crude dihydropyridine in dichloromethane.

  • Add a solution of DDQ in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated hydroquinone.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product by column chromatography.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey Starting MaterialsAdvantagesLimitations
Guareschi-Thorpe 2,5-Diarylidenecyclopentanone, PropanedinitrileHigh yields, direct access to 3-cyano derivatives, one-pot procedure.Limited to specific substitution patterns based on the diarylidenecyclopentanone precursor.
Friedländer Annulation 2-Amino-1-formylcyclopentene (or equivalent), 1,3-DicarbonylsVersatile for various substitution patterns, well-established reaction.The required 2-amino-cycloalkene-1-carbaldehyde precursors can be challenging to synthesize.
Hantzsch Synthesis Cyclopentane-1,2-dione, β-Ketoesters, Ammonia sourceMulticomponent, good for symmetrical substitution.Requires a separate oxidation step, which can add complexity and reduce overall yield.

Table 2: Comparison of major cyclocondensation strategies.

Conclusion and Future Perspectives

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives is a dynamic area of research with significant implications for drug discovery. The cyclocondensation reactions detailed in this guide, particularly the modified Guareschi-Thorpe condensation, provide robust and efficient pathways to this valuable heterocyclic scaffold. While the Friedländer and Hantzsch syntheses offer conceptual frameworks for alternative routes, further research is needed to optimize these methods for the specific synthesis of cyclopenta[b]pyridines. The development of novel catalytic systems and the exploration of a wider range of starting materials will undoubtedly lead to the discovery of new derivatives with enhanced biological activities, further solidifying the importance of the cyclopenta[b]pyridine core in medicinal chemistry.

References

  • Wikipedia. (2023, December 2). Friedländer synthesis. In Wikipedia. Retrieved from [Link]

  • Fehnel, E. A., & Stuber, J. E. (1959). Quinoline Analogs of Podophyllotoxin. III. The Synthesis of a Quinoline Analog of Dehydroanhydropicropodophyllin 1. Journal of the American Chemical Society, 81(19), 5106-5109.
  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
  • Abdel-Aziz, A. A.-M., El-Tohamy, S. A., & El-Subbagh, H. I. (2014). Hantzsch reaction: Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Saudi Chemical Society, 18(5), 459-475.
  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2012). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.
  • Sandhu, J. S., & Kumar, S. (2015). Hantzsch reaction: recent advances in Hantzsch 1,4-dihydropyridines. ResearchGate. Retrieved from [Link]

  • Li, J. J. (2021). Hantzsch Dihydropyridine Synthesis. In Name Reactions (pp. 235-236). Springer, Cham.
  • El-Shamy, Y. M., El-Daly, M. M., El-Gohary, N. S., & El-Moneim, M. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24456-24471.
  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
  • Request PDF. (n.d.). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Retrieved from [Link]

  • Peshkov, V. A., Peshkov, A. A., Pereshivko, O. P., Van Hecke, K., Zamigaylo, L. L., Van der Eycken, E. V., & Gorobets, N. Y. (2014). Three-Component Reaction of a 2-Aminoazine, a 2-Oxoaldehyde, and a Cyclic 1,3-Dicarbonyl Compound for the Synthesis of Imidazo[1,2-a]azine Derivatives.
  • Al-Tel, T. H. (2007). Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. Tetrahedron Letters, 48(26), 4547-4550.
  • Kumar, A., & Maurya, R. A. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters, 20(18), 5738-5742.
  • Sharma, A., & Kumar, R. (2014). Aqua-mediated one-pot synthesis and aromatization of pyrimido-fused 1,4-dihydropyridine derivatives using ammonium salts. Canadian Journal of Chemistry, 92(10), 968-973.
  • Memarian, H. R., & Abdoli-Senejani, M. (2009). Electron Transfer-induced Aromatization of 1,4-Dihydropyridines.
  • Zhang, Y., Li, Y., Wang, Y., Zhang, J., & Li, J. (2019). and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. Organic & Biomolecular Chemistry, 17(36), 8431-8440.
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  • Memarian, H. R., & Abdoli-Senejani, M. (2009). Electron Transfer-induced Aromatization of 1,4-Dihydropyridines.
  • Zhang, Y., Li, Y., Wang, Y., Zhang, J., & Li, J. (2019). and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. Organic & Biomolecular Chemistry, 17(36), 8431-8440.
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  • ResearchGate. (n.d.). Fused 1,4-Dihydropyridines as Potential Calcium Modulatory Compounds [Data set]. Retrieved from [Link]

  • Sandhu, J. S., & Kumar, S. (2015). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products [Data set]. Retrieved from [Link]

  • Gholam-Abbas, Z., & Fatemeh, S. (2023).
  • Charette, A. B., & Grenon, M. (2010). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. Retrieved from [Link]

  • Crash Course. (2022, April 13). Medicinal Chemistry and Penicillin Total Synthesis: Crash Course Organic Chemistry #50 [Video]. YouTube. Retrieved from [Link]

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Application Notes & Protocols: Investigating 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine as a Scaffold for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Pyridine Scaffold in Modern Agriculture

The pyridine ring is a privileged scaffold in the world of agrochemicals, forming the core of numerous successful herbicides, insecticides, and fungicides.[1] Its unique electronic properties and ability to form a wide range of derivatives have made it a cornerstone of synthetic chemistry aimed at crop protection. While many pyridine-based agrochemicals are commercially available, the constant evolution of resistance in pests and weeds, coupled with a stringent regulatory landscape, necessitates a continuous search for novel active ingredients.[2]

This document focuses on a specific, yet underexplored, pyridine derivative: 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine . While not currently a widely commercialized active ingredient itself, its fused ring structure presents a compelling starting point for the design of new agrochemicals. The rigid, bicyclic system of the cyclopenta[b]pyridine core offers a distinct three-dimensional geometry for interaction with biological targets compared to simpler pyridine derivatives. This guide provides a technical overview of the potential applications of this scaffold, methodologies for its synthesis and derivatization, and protocols for evaluating its biological activity.

Part 1: Rationale for Agrochemical Exploration

The potential utility of the 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine scaffold in agrochemicals can be inferred from the established activity of related structures.

  • Insecticidal Potential: Numerous insecticides are based on the pyridine core, which often targets the nicotinic acetylcholine receptor (nAChR) in insects. The structural similarity of the cyclopenta[b]pyridine core to other bicyclic insecticidal scaffolds suggests it could be a viable starting point for developing new insecticides. Recent research into related tetrahydroisoquinoline derivatives has shown promising insecticidal activity against pests like Aphis gossypii.[3]

  • Fungicidal Potential: Pyridine derivatives are also present in a range of fungicides. The discovery of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine as a novel fungicide lead scaffold highlights the potential of fused heterocyclic systems in this area.[4] The nitrogen atom in the pyridine ring can be crucial for binding to fungal enzymes or disrupting cellular processes.

  • Herbicidal Potential: The picolinic acid herbicides, such as aminopyralid and clopyralid, are well-known examples of pyridine-based herbicides that mimic the plant hormone auxin. While the 3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine scaffold does not inherently possess the carboxylic acid group of these herbicides, it could be functionalized to explore this or other herbicidal modes of action. Patents for complex pyridine derivatives continue to be filed for herbicidal compositions.[5]

The diagram below illustrates the conceptual relationship between the core scaffold and its potential agrochemical applications.

Caption: Potential agrochemical applications derived from the core scaffold.

Part 2: Synthesis Protocols

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives can be achieved through various routes. One common approach involves the cyclocondensation of suitable precursors.[6][7] A manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues also presents an efficient method.[8] Below is a generalized protocol for the synthesis of a substituted 6,7-dihydro-5H-cyclopenta[b]pyridine, which can be adapted for the 3-chloro derivative.

Protocol 2.1: Multi-component Synthesis of a 6,7-dihydro-5H-cyclopenta[b]pyridine Derivative

This protocol is based on the principles of multi-component reactions leading to the formation of the pyridine ring fused to a cyclopentane ring.[6]

Objective: To synthesize a functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine core.

Materials:

  • 1-(cyclopent-1-en-1-yl)pyrrolidine

  • A suitable aldehyde (e.g., 2-chlorobenzaldehyde for targeting a chloro-substituted derivative)

  • Malononitrile

  • Hydrogen sulfide (or a suitable source like sodium hydrosulfide)

  • Alkylating agent (e.g., methyl iodide)

  • Ethanol

  • Triethylamine

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Procedure:

  • Enamine Formation (if not commercially available): In a round-bottom flask equipped with a Dean-Stark trap, dissolve cyclopentanone (1.0 eq) and pyrrolidine (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected. Remove the solvent under reduced pressure to obtain the crude 1-(cyclopent-1-en-1-yl)pyrrolidine.

  • Initial Condensation: In a separate flask, dissolve the aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol. Add a catalytic amount of triethylamine and stir at room temperature for 30 minutes.

  • Cyclization Reaction: To the mixture from step 2, add 1-(cyclopent-1-en-1-yl)pyrrolidine (1.0 eq). Carefully introduce hydrogen sulfide gas or add sodium hydrosulfide (1.0 eq). The reaction is typically exothermic and should be cooled in an ice bath if necessary. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • S-Alkylation: Once the cyclization is complete, add the alkylating agent (1.1 eq) and continue stirring for another 2-3 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixture using a rotary evaporator.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram outlines the workflow for this synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Reactant Mixing (Aldehyde, Malononitrile, Enamine) B Cyclization with H2S source A->B C S-Alkylation B->C D Solvent Evaporation C->D Crude Product E Liquid-Liquid Extraction D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G

Caption: Workflow for synthesis and purification of target compounds.

Part 3: Protocols for Agrochemical Screening

Once the target compound and its analogues are synthesized, a tiered screening process is necessary to evaluate their potential as agrochemicals.

Protocol 3.1: Insecticidal Activity Screening against Aphids (Aphis gossypii)

Objective: To determine the contact toxicity of the synthesized compounds against a common sap-sucking insect pest.

Materials:

  • Synthesized compounds

  • Acetone (for stock solution)

  • Triton X-100 (surfactant)

  • Distilled water

  • Cotton leaf discs (or other suitable host plant)

  • Petri dishes with moist filter paper

  • Healthy, synchronized adult aphids (Aphis gossypii)[3]

  • Spray tower or micropipette

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a 10,000 ppm stock solution of each test compound in acetone.

    • Create a series of dilutions (e.g., 500, 250, 100, 50, 10 ppm) by diluting the stock solution in distilled water containing 0.1% Triton X-100. A negative control (0.1% Triton X-100 in water) and a solvent control (acetone at the highest concentration used, diluted in surfactant water) must be included.

  • Treatment Application:

    • Place a cotton leaf disc (2 cm diameter) in each Petri dish.

    • Transfer 10-15 adult aphids onto each leaf disc.

    • Apply 1 µL of each test solution directly to the dorsum of each aphid using a micropipette. Alternatively, for a residual contact assay, spray the leaf discs to runoff with the test solutions and allow them to dry before introducing the aphids.

  • Incubation: Incubate the Petri dishes at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment:

    • Assess aphid mortality at 24, 48, and 72 hours post-treatment.

    • Aphids are considered dead if they do not move when gently prodded with a fine brush.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Calculate the LC₅₀ (lethal concentration, 50%) value for each compound using probit analysis.

Table 1: Example Data for Insecticidal Screening

Compound IDConcentration (ppm)Mortality (%) at 48hLC₅₀ (ppm)
Control 05-
3-Cl-CPy 1008545.2
Derivative A 1009522.8
Derivative B 10040>100
Commercial Std. 10988.5
Protocol 3.2: Fungicidal Activity Screening (In Vitro)

Objective: To evaluate the inhibitory effect of the synthesized compounds on the mycelial growth of a pathogenic fungus.

Materials:

  • Synthesized compounds

  • Potato Dextrose Agar (PDA)

  • Pathogenic fungi cultures (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)[4]

  • Sterile Petri dishes

  • Acetone

  • Sterile cork borer

Procedure:

  • Preparation of Amended Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to 45-50°C.

    • Add the test compound (dissolved in a small amount of acetone) to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10 ppm). Ensure the volume of acetone is minimal (<1% of the total media volume).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate with only acetone added to the PDA should be prepared.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at 28°C in the dark.

  • Growth Assessment:

    • When the fungal growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.

  • Data Analysis:

    • Calculate the percentage of inhibition of mycelial growth using the formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the colony diameter in the control plate and T is the colony diameter in the treated plate.

    • Calculate the EC₅₀ (effective concentration, 50%) value for each compound.

Conclusion and Future Directions

The 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine scaffold represents a promising, yet underexplored, area for agrochemical research. Its structural features, combined with the proven success of the broader pyridine chemical class, provide a strong rationale for its investigation. The protocols outlined in this guide offer a systematic approach to the synthesis of novel derivatives and their subsequent screening for insecticidal, fungicidal, and potentially herbicidal activity. Future work should focus on creating a diverse library of analogues by modifying the substituents on both the pyridine and cyclopentane rings to establish clear structure-activity relationships (SAR). Such studies will be crucial in determining whether this scaffold can be optimized to produce the next generation of effective and sustainable crop protection agents.

References

  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Available at: [Link]

  • Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone. Google Patents.
  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. Available at: [Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry (RSC Publishing). Available at: [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. National Institutes of Health. Available at: [Link]

  • Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). PubMed. Available at: [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. National Institutes of Health. Available at: [Link]

  • Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link]

  • Insecticidal pyridine compounds. Google Patents.

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Application Notes and Protocols for 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Pyridine Derivative for Steel Protection

The corrosion of steel remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation, particularly in acidic environments encountered during industrial cleaning, pickling, and oil and gas exploration. Heterocyclic compounds, especially those containing nitrogen, sulfur, and oxygen atoms, have proven to be effective due to their ability to adsorb onto the metal surface and form a protective barrier.[1][2]

Pyridine and its derivatives are a well-established class of corrosion inhibitors. Their efficacy stems from the lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring, which facilitate strong adsorption onto the steel surface.[3][4] This document provides detailed application notes and protocols for the evaluation of a novel pyridine derivative, 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, as a potential corrosion inhibitor for steel in acidic media.

While direct experimental data for this specific compound is emerging, this guide synthesizes established methodologies from extensive research on analogous pyridine derivatives to provide a robust framework for its characterization and application.[5][6] The protocols herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

The synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine can be approached through multi-component condensation reactions, a versatile method for generating substituted pyridine cores.[7] A plausible synthetic route can be adapted from the synthesis of similar 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. One such approach involves the manganese-catalyzed oxidation of the CH₂ group adjacent to the pyridine moiety in a precursor molecule.[8]

A potential precursor for the target molecule is 3-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one.[9] The synthesis of various 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives often involves the condensation of aldehydes, malononitrile, and other reagents.[7]

Corrosion Inhibition Mechanism

The corrosion inhibition of steel in acidic media by 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is predicated on its adsorption onto the steel surface. This process is driven by the molecular structure of the inhibitor, which contains a nitrogen heteroatom with a lone pair of electrons and a fused ring system that influences electron density.

The proposed mechanism involves the following steps:

  • Adsorption: The inhibitor molecules adsorb onto the steel surface. This can occur through physisorption (electrostatic interactions) and chemisorption (covalent bonding between the nitrogen atom and the vacant d-orbitals of iron).[10]

  • Protective Film Formation: The adsorbed inhibitor molecules form a protective film that acts as a barrier, isolating the steel surface from the corrosive environment.[11]

  • Blocking of Active Sites: The inhibitor molecules block the active sites on the steel surface where corrosion reactions (both anodic dissolution of iron and cathodic hydrogen evolution) occur.[12]

The presence of the chloro group, an electron-withdrawing group, and the cyclopentane ring fused to the pyridine core are expected to modulate the electron density of the molecule, thereby influencing its adsorption characteristics and inhibition efficiency.[3]

cluster_solution Corrosive Solution (e.g., 1M HCl) cluster_surface Steel Surface Inhibitor 3-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridine Steel Fe Inhibitor->Steel Adsorption (Physisorption & Chemisorption) Anodic_Site Anodic Site (Fe -> Fe2+ + 2e-) Inhibitor->Anodic_Site Blocking Cathodic_Site Cathodic Site (2H+ + 2e- -> H2) Inhibitor->Cathodic_Site Blocking H_plus H+ Cl_minus Cl- Steel->Anodic_Site Steel->Cathodic_Site cluster_workflow Experimental Workflow Prep Steel Coupon Preparation WL Weight Loss Measurement Prep->WL Electrochem Electrochemical Measurements Prep->Electrochem Surface Surface Analysis Prep->Surface Results Data Analysis & Interpretation WL->Results PDP Potentiodynamic Polarization Electrochem->PDP EIS Electrochemical Impedance Spectroscopy Electrochem->EIS PDP->Results EIS->Results SEM Scanning Electron Microscopy Surface->SEM SEM->Results Comp Computational Studies DFT Density Functional Theory Comp->DFT DFT->Results

Caption: A comprehensive workflow for evaluating the corrosion inhibition performance.

Surface Analysis

Surface analysis techniques visualize the protective film and the extent of corrosion damage.

Scanning Electron Microscopy (SEM)

  • Sample Preparation: Use steel coupons from the weight loss experiments (before and after immersion, with and without inhibitor).

  • Imaging: Acquire high-resolution images of the coupon surfaces to observe the morphology.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations can provide theoretical insights into the inhibitor's electronic properties and its interaction with the steel surface. [13][14] Protocol:

  • Geometry Optimization: Optimize the molecular structure of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

  • Parameter Calculation: Calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), dipole moment, and Mulliken charges. [15]These parameters correlate with the inhibition efficiency. [3]

Data Presentation and Interpretation

The collected data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Weight Loss Data

Inhibitor Concentration (mM)Weight Loss (g)Corrosion Rate (mm/y)Inhibition Efficiency (%)
0 (Blank)0.15005.80-
0.10.03001.1680.0
0.50.01500.5890.0
1.00.00750.2995.0

Table 2: Hypothetical Electrochemical Data

Inhibitor Concentration (mM)E_corr (mV vs. SCE)i_corr (µA/cm²)R_ct (Ω·cm²)C_dl (µF/cm²)IE (%) (from PDP)IE (%) (from EIS)
0 (Blank)-480250100150--
0.1-470505008080.080.0
0.5-4652510006090.090.0
1.0-46012.520004595.095.0

Adsorption Isotherm

To understand the adsorption mechanism, the experimental data can be fitted to various adsorption isotherms, such as the Langmuir isotherm. [16][17]The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface. [18]The degree of surface coverage (θ), calculated from the inhibition efficiency, is plotted against the inhibitor concentration. A linear plot of C/θ versus C suggests that the adsorption follows the Langmuir isotherm. [19]

Conclusion

This document provides a comprehensive set of protocols for the synthesis and evaluation of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine as a corrosion inhibitor for steel in acidic media. By following these detailed methodologies, researchers can obtain reliable and reproducible data to characterize the performance and mechanism of this novel inhibitor. The combination of experimental and theoretical approaches will provide a thorough understanding of its potential for industrial applications.

References

  • Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. (2023). European Journal of Chemistry, 14(2), 246-253. [Link] [3][13][14]2. Synthesized Heterocyclic Compounds as Corrosion Inhibitors for Steel in Acidic Environments: A Mini-Review. (2024). Journal of Materials and Engineering, 2(4), 235-249. [Link] [1]3. Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. (2023). Chemical Methodologies, 7(2), 168-182. [Link] [5][6]4. Heterocyclic Compounds as Corrosion-Inhibiting Agents for Different Metals in Acidic Media: A Review. (2025). Journal of Bio- and Tribo-Corrosion. [Link] [12]5. Experimental and theoretical research of three pyridine derivatives as corrosion inhibitors on steel in HCl acid solution. (2022). Industrial Lubrication and Tribology. [Link] [4]6. Heterocyclic Compounds as Corrosion-Inhibiting Agents for Different Metals in Acidic Media: A Review. (2025). Journal of Bio- and Tribo-Corrosion. [Link] [11]7. Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. (2023). ResearchGate. [Link] [3][13][14]8. Synthesized Heterocyclic Compounds as Corrosion Inhibitors for Steel in Acidic Environments. (2024). Journal of Materials and Engineering. [Link] [2]9. Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. (2022). Chemical Methodologies. [Link] [5][6]10. Synthesis and Diagnosis of New Heterocyclic Compound as Corrosion Inhibitor for Mild Steel in Acidic Solution. (2024). Diyala Journal of Engineering Sciences. [Link] 11. The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium. (2021). International Journal of Corrosion and Scale Inhibition, 10(4), 25. [Link]

  • Eco-friendly pyridine-derivatives for corrosion inhibition of carbon steel during acidic treatments: mechanistic insights from electrochemical, surface, and computational studies. (2023). ResearchGate. [Link] [10][20]13. Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. (2020). OHIO Open Library. [Link] [16]14. Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. (2023). Corrosion. [Link] [21]15. Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors. (2025). ResearchGate. [Link] [15]16. DFT studies of pyridine corrosion inhibitors in electrical double layer: Solvent, substrate, and electric field effects. (2004). ResearchGate. [Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. (2014). Green Chemistry. [Link]

Sources

Application Notes and Protocols for the Synthesis of Cyclopentapyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cyclopentapyridine Scaffolds

Cyclopentapyridine derivatives represent a vital class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and functional materials. Their unique fusion of a cyclopentane and a pyridine ring imparts a distinct three-dimensional architecture that is of significant interest in medicinal chemistry and drug development. These scaffolds are prevalent in natural products and have been identified as key pharmacophores in the development of novel therapeutic agents, exhibiting a wide array of biological activities including antiviral, insecticidal, and fungicidal properties.[1][2] The demand for efficient and versatile synthetic routes to access these complex structures is driven by their potential applications in pharmaceuticals and agrochemicals.[3][4]

This comprehensive technical guide provides detailed experimental protocols and insights into various methodologies for the synthesis of cyclopentapyridine derivatives. The protocols described herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical resource for accessing these valuable compounds. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Strategic Approaches to Cyclopentapyridine Synthesis

The synthesis of cyclopentapyridine derivatives can be broadly categorized into several strategic approaches, each with its own advantages and suitability for accessing specific substitution patterns. This guide will focus on three prominent and effective methods:

  • Multicomponent Reactions (MCRs): A highly efficient strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation.

  • Cyclocondensation Reactions: A powerful method for forming the heterocyclic ring system through the reaction of two or more functional groups.

  • Gas-Phase Catalytic Synthesis: An approach suitable for large-scale production, utilizing heterogeneous catalysts under high-temperature conditions.

Protocol 1: Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Multicomponent reactions (MCRs) offer an atom-economical and efficient pathway to highly functionalized cyclopentapyridine derivatives.[5] This protocol details the synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, a class of compounds with potential applications in medicinal chemistry.

Causality of Experimental Design:

The choice of a multicomponent approach is predicated on its inherent efficiency, allowing for the formation of multiple bonds in a single step. This reduces the number of synthetic and purification steps, saving time and resources. The use of a sodium alkoxide serves as both a reagent and a catalyst in the cyclocondensation reaction.[6] The reflux conditions provide the necessary thermal energy to overcome the activation barriers of the sequential reactions.

Experimental Workflow Diagram:

MCR_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants Combine: - 2,5-Dibenzylidenecyclopentanone derivative (0.02 mol) - Propanedinitrile (0.02 mol) - Sodium Alkoxide (0.02 mol) - Anhydrous Alcohol (Solvent) Reflux Reflux at 80 °C for 1 hour with stirring Reactants->Reflux Heat Cool Cool to Room Temperature Reflux->Cool Dilute Dilute with 150 mL Distilled Water Cool->Dilute Filter Collect Precipitated Solid by Filtration Dilute->Filter Wash Wash with Distilled Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize

Caption: Step-by-step experimental workflow for the multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Detailed Experimental Protocol:
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2,5-dibenzylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and sodium alkoxide (0.02 mol).[5][6]

    • Note on Alkoxide/Solvent Choice: Use sodium ethoxide (1.36 g) if ethanol is the solvent, or sodium methoxide (1.08 g) if methanol is the solvent. The corresponding anhydrous alcohol should be used as the solvent.[5][6]

  • Reaction: The reaction mixture is heated to reflux at 80 °C and stirred for 1 hour.[6]

  • Work-up: After 1 hour, the reaction is cooled to room temperature. The cooled reaction mixture is then diluted with 150 mL of distilled water.[5][6]

  • Isolation and Purification: The precipitated solid product is collected by filtration and washed three times with distilled water.[6] For higher purity, the crude product can be recrystallized from ethanol.[6]

Quantitative Data Summary:
ReactantMolar EquivalentMolecular Weight ( g/mol )Mass (g)
2,5-Dibenzylidenecyclopentanone1.0Varies0.02 mol
Propanedinitrile1.066.061.32
Sodium Ethoxide (for Ethanol solvent)1.068.051.36
Sodium Methoxide (for Methanol solvent)1.054.021.08

Protocol 2: Gas-Phase Catalytic Synthesis of 2,3-Cyclopentenopyridine

For the synthesis of the parent 2,3-cyclopentenopyridine, a gas-solid phase reaction offers a scalable and continuous process. This method utilizes readily available starting materials and a modified alumina catalyst.[7]

Causality of Experimental Design:

This approach is designed for industrial applicability, where continuous flow processes are advantageous. The use of a fixed-bed reactor allows for a continuous feed of reactants over a solid catalyst, simplifying product separation. The modified γ-alumina catalyst, doped with transition metals like titanium, copper, zinc, cobalt, or nickel, is crucial for facilitating the cyclization and dehydration steps at high temperatures.[7] Nitrogen gas acts as a carrier to transport the reactants through the catalyst bed.

Experimental Setup Diagram:

Gas_Phase_Synthesis cluster_reactants Reactant Feed cluster_reactor Fixed-Bed Reactor cluster_products Product Collection Glycerin 10-30% Glycerol Aqueous Solution Reactor Fixed-Bed Reactor (300-500 °C, Normal Pressure) Containing Modified γ-Alumina Catalyst Glycerin->Reactor Cyclopentanone Cyclopentanone Cyclopentanone->Reactor Ammonia Ammonia Gas Ammonia->Reactor Nitrogen Nitrogen (Carrier Gas) Nitrogen->Reactor Condenser Condenser Reactor->Condenser Gaseous Products Collector Product Collector Condenser->Collector Condensed 2,3-Cyclopentenopyridine

Caption: Schematic of the gas-phase synthesis of 2,3-cyclopentenopyridine in a fixed-bed reactor.

Detailed Experimental Protocol:
  • Catalyst Preparation: Prepare a modified γ-alumina catalyst by impregnation with two transition metals (e.g., titanium, copper, zinc, cobalt, nickel).[7]

  • Reactor Setup: Pack the modified alumina catalyst into a fixed-bed reactor.

  • Reaction Conditions: Heat the reactor to a temperature between 300-500 °C under normal pressure.[7]

  • Reactant Feed: Introduce a gaseous mixture of 10-30% aqueous glycerol solution, cyclopentanone, and ammonia gas into the reactor, using nitrogen as a carrier gas.[7]

  • Product Collection: The gaseous product stream exiting the reactor is passed through a condenser to liquefy the 2,3-cyclopentenopyridine product, which is then collected.

Key Reaction Parameters:
ParameterValueRationale
Catalyst Modified γ-AluminaProvides a high surface area and active sites for the cyclization reaction.
Reactants Glycerol, Cyclopentanone, AmmoniaReadily available and safe starting materials for the synthesis.[7]
Temperature 300-500 °CProvides the necessary energy for the gas-phase reaction to proceed efficiently.[7]
Pressure Normal Atmospheric PressureSimplifies the experimental setup and reduces operational costs.[7]
Carrier Gas NitrogenInert gas to carry the reactants through the catalyst bed.[7]

Protocol 3: Multi-Step Synthesis of 2-Cyclopentylpyridine from Cyclopentanone

In the absence of a direct one-pot synthesis, a multi-step approach is often necessary. This protocol outlines a four-step synthesis of 2-cyclopentylpyridine starting from cyclopentanone.[8]

Causality of Experimental Design:

This synthetic route is a classic example of strategic bond formation. The initial reduction of the ketone to an alcohol is a standard transformation to introduce a functional group that can be further modified. Conversion to an alkyl halide is necessary to enable the formation of a Grignard reagent, a powerful nucleophile. The final Kumada cross-coupling reaction is a reliable method for forming carbon-carbon bonds between an sp2-hybridized carbon (of the pyridine ring) and an sp3-hybridized carbon (of the cyclopentyl group).

Synthetic Pathway Overview:

Multi_Step_Synthesis Cyclopentanone Cyclopentanone Cyclopentanol Cyclopentanol Cyclopentanone->Cyclopentanol Step 1: Reduction (e.g., NaBH4) Cyclopentyl_Halide Cyclopentyl Halide Cyclopentanol->Cyclopentyl_Halide Step 2: Halogenation Grignard Cyclopentyl Grignard Reagent Cyclopentyl_Halide->Grignard Step 3: Grignard Formation (Mg) Product 2-Cyclopentylpyridine Grignard->Product Step 4: Kumada Coupling (with 2-Halopyridine)

Caption: Overall synthetic route from cyclopentanone to 2-cyclopentylpyridine.[8]

Detailed Experimental Protocols:

Step 1: Reduction of Cyclopentanone to Cyclopentanol

  • Dissolve cyclopentanone (1 equivalent) in methanol or ethanol and cool the solution to 0 °C in an ice bath.[8]

  • Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water, followed by extraction with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopentanol.

Step 2: Conversion of Cyclopentanol to a Cyclopentyl Halide

This step can be achieved through various standard halogenation methods, such as reaction with thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide).

Step 3: Formation of the Cyclopentyl Grignard Reagent

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of the cyclopentyl halide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

  • Once the reaction has started, add the remaining cyclopentyl halide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Step 4: Kumada Cross-Coupling Reaction

  • In a separate flask under an inert atmosphere, dissolve a 2-halopyridine (e.g., 2-bromopyridine) and a suitable nickel or palladium catalyst in an appropriate solvent (e.g., THF).

  • Cool the solution to the recommended temperature for the specific catalyst used.

  • Add the freshly prepared cyclopentyl Grignard reagent dropwise to the catalyst solution.

  • Allow the reaction to proceed at the optimal temperature for the specified time.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 2-cyclopentylpyridine.

Conclusion

The synthesis of cyclopentapyridine derivatives is a rich and diverse field, offering multiple pathways to these valuable heterocyclic scaffolds. The choice of synthetic strategy is dictated by the desired substitution pattern, scalability, and available starting materials. The protocols detailed in this guide, from efficient multicomponent reactions to scalable gas-phase synthesis and strategic multi-step sequences, provide a solid foundation for researchers and drug development professionals. By understanding the underlying principles and causality behind the experimental choices, scientists can adapt and optimize these methods to access novel cyclopentapyridine derivatives for a wide range of applications.

References

  • Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives. Benchchem.
  • CN103539736B - Method for synthesis of 2,3-cyclopentenopyridine from glycerin as raw material. Google Patents.
  • Synthesis of 2-Cyclopentylpyridine from Cyclopentanone: An In-depth Technical Guide. Benchchem.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Cyclopentapyridine Derivatives. Pharmaceutical Building Blocks.
  • Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research.

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Analytical Methods for the Comprehensive Characterization of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction: The Imperative for Rigorous Analysis

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a substituted pyridine derivative, a class of nitrogen-containing heterocycles that form the structural core of countless pharmaceutical agents.[1][2] The functional group combination—a chlorinated aromatic ring fused to a saturated carbocycle—makes it a versatile building block. The purity and structural integrity of such intermediates are non-negotiable, as impurities can carry through the synthetic pathway, potentially impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

This guide is structured not as a rigid template, but as a logical workflow. We begin with chromatographic techniques to assess purity and identify potential impurities, followed by spectroscopic methods for definitive structural confirmation, and conclude with elemental analysis to verify the empirical formula.

Chromatographic Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, separating the target compound from starting materials, by-products, and residual solvents. The choice between liquid (HPLC) and gas (GC) chromatography hinges on the volatility and thermal stability of the analyte and its potential impurities.[3] For a comprehensive profile of a compound like 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, both techniques are often employed.

High-Performance Liquid Chromatography (HPLC) for Purity and Non-Volatile Impurities

HPLC is the primary method for quantifying the purity of non-volatile or thermally sensitive compounds.[3][4] A reversed-phase method is typically the first choice for molecules of moderate polarity like the target analyte.

  • Column: A C18 column (e.g., Zorbax Eclipse XDB-C18) is selected for its hydrophobic stationary phase, which provides excellent retention for moderately polar organic compounds.[5]

  • Mobile Phase: An acetonitrile/water gradient is employed. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds. A buffer, such as ammonium acetate, is often included to control the pH and ensure consistent ionization state and retention time, especially for nitrogen-containing compounds.

  • Detector: UV detection is ideal due to the presence of the pyridine chromophore. A preliminary UV scan should be run to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity, likely in the 240-270 nm range for this type of structure.[5]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh ~10 mg of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

    • Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.

    • Prepare a working sample by diluting the stock solution to 0.1 mg/mL with the same diluent.

  • Chromatographic Conditions:

ParameterRecommended ValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.[5][6]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization of the basic nitrogen.
Mobile Phase B AcetonitrileCommon organic modifier for good peak shape and elution strength.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.[5]
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with potential for peak broadening.
Detection UV at 254 nm (or λ-max)Good general wavelength for aromatic systems.
  • Data Analysis: Calculate the area percent of the main peak to determine purity. A DAD is invaluable for assessing peak purity and identifying potential co-eluting impurities by comparing UV spectra across the peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent (1.0 mg/mL) Weigh->Dissolve Dilute Dilute to Working Conc. (0.1 mg/mL) Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Assess Assess Peak Purity (DAD) Integrate->Assess

Fig. 1: Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[7][8] It is particularly useful for identifying residual solvents and thermally stable by-products. The mass spectrometer provides molecular weight and fragmentation data, which acts as a powerful tool for structural confirmation.

  • Column: A low-to-mid polarity column, such as a DB-5ms or VF-624ms, is an excellent starting point.[3][7] These columns are robust and provide good resolution for a broad range of analytes, including halogenated compounds.

  • Injection Mode: Headspace injection is preferred for analyzing residual solvents without introducing non-volatile matrix components into the system.[9] For direct analysis of the compound, a split injection prevents column overloading and ensures sharp peaks.[3]

  • Temperature Program: A temperature ramp is necessary to first elute highly volatile compounds (solvents) at low temperatures, followed by the elution of the main analyte and less volatile impurities as the temperature increases.[3]

  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer (MS). A headspace autosampler is recommended for solvent analysis.

  • Sample Preparation:

    • Dissolve ~1 mg of the sample in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Chromatographic & MS Conditions:

ParameterRecommended ValueRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µmGeneral purpose, low-bleed column suitable for MS.[3]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas, provides good efficiency.[3]
Injector Temp. 280 °CEnsures complete vaporization without thermal degradation.
Oven Program 50°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min)Separates volatile solvents from the higher-boiling analyte.
Injection Mode 1 µL, Split (50:1)Prevents column overload and maintains peak shape.[3]
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode, creates reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 amuCovers the expected mass of the parent ion and key fragments.
  • Data Analysis: The total ion chromatogram (TIC) is used to assess purity. The mass spectrum of the main peak should be analyzed to confirm the molecular weight (M.W. 153.61) and compared to library spectra. The presence of a characteristic chlorine isotope pattern (M+ and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.

Definitive Structural Elucidation by Spectroscopy

While chromatography provides purity data, spectroscopy is required for the unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides a complete picture of the carbon-hydrogen framework.

  • ¹H NMR:

    • Aromatic Region (δ 7.0-8.5 ppm): Two signals corresponding to the two protons on the pyridine ring. Their splitting pattern (doublets) and coupling constants will confirm their positions relative to each other and the nitrogen atom.

    • Aliphatic Region (δ 2.0-3.5 ppm): Three sets of signals corresponding to the three CH₂ groups of the cyclopentane ring. These will likely appear as multiplets or triplets, and their integration will be 2H each. The protons at C5 and C7 will be adjacent to the aromatic ring and thus shifted further downfield compared to the C6 protons.

  • ¹³C NMR:

    • Aromatic Region (δ 120-160 ppm): Five signals for the five distinct carbons of the pyridine ring system. The carbon bearing the chlorine (C3) and the carbons adjacent to the nitrogen (C2, C7a) will have characteristic chemical shifts.

    • Aliphatic Region (δ 20-40 ppm): Three signals for the three CH₂ carbons of the cyclopentane ring.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10] Chloroform-d (CDCl₃) is a good first choice.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • If necessary for full assignment, acquire 2D spectra:

      • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) coupling networks (e.g., which CH₂ is next to which CH₂).[10]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to.[10]

      • HMBC (Heteronuclear Multiple Bond Correlation): To see long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing the fragments together (e.g., connecting the aliphatic protons to the aromatic carbons).[10]

  • Data Analysis: Integrate the ¹H signals to confirm the proton count for each environment. Use the chemical shifts and coupling patterns, along with the 2D correlation data, to assign every proton and carbon signal to its specific position in the molecule.

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR (for assignment) H1 ¹H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C-H (1-bond) Correlation C13->HSQC C13->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure C-H (long-range) Correlation

Fig. 2: Logical relationship of NMR experiments for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule by measuring the absorption of infrared radiation.[11]

  • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretch from the cyclopentane ring.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • ~1100-1000 cm⁻¹: C-Cl stretch. The exact position can confirm the presence of the halogen.

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Collect the sample spectrum (typically an average of 16 or 32 scans at a resolution of 4 cm⁻¹).[12]

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups to confirm the molecular identity.

Verification of Empirical Formula

Elemental Analysis

Elemental analysis provides the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen) in a compound. This technique is used to confirm the empirical formula, which for 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is C₈H₈ClN.

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh a small amount (1-2 mg) of the highly purified sample into a tin capsule.

  • Analysis: The sample undergoes high-temperature combustion in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

  • Data Analysis: The measured weight percentages of C, H, and N are compared to the theoretical values calculated from the empirical formula.

ElementTheoretical %
Carbon (C)62.55%
Hydrogen (H)5.25%
Chlorine (Cl)23.08%
Nitrogen (N)9.12%

Note: Chlorine is typically determined by other methods like titration or ion chromatography after combustion, not always on a standard CHN analyzer.

Conclusion

The comprehensive characterization of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine requires an orthogonal approach, leveraging multiple analytical techniques. The protocols outlined in this guide provide a robust framework for establishing the identity, purity, and quality of this important pharmaceutical intermediate. Purity is best assessed using HPLC and GC-MS, while definitive structural confirmation is achieved through a combination of NMR and FTIR spectroscopy, with elemental analysis providing final verification of the empirical formula. Adherence to these self-validating systems ensures the high quality required for drug development and manufacturing.

References

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Pyridine FTIR Spectroscopy. (n.d.). CET Scientific Services Pte Ltd. Retrieved from [Link]

  • Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 42(10), 793-795. Retrieved from [Link]

  • Juen, M. A., et al. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition, 55(38), 11603-11607. Supporting Information. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Parreira, P., et al. (1998). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions, 94, 2961-2964. Retrieved from [Link]

  • FTIR spectra of adsorbed pyridine for different catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR spectra of adsorbed pyridine on (a) GO-SO 3 H, and (b)... (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR (a) and pyridine-FTIR (b) spectra of samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Gorban, Z. M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24433-24449. Retrieved from [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (1981). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2020). Molecules, 25(21), 5017. Retrieved from [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2021). Pharmaceuticals, 14(11), 1149. Retrieved from [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). International Journal of Molecular Sciences, 23(15), 8117. Retrieved from [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). Journal of Medicinal Chemistry, 57(4), 10257-10274. Retrieved from [Link]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. (2012). Shimadzu. Retrieved from [Link]

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  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). Molecules, 28(9), 3894. Retrieved from [Link]

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  • Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. (2013). Green Chemistry, 15, 2151-2159. Supporting Information. Retrieved from [Link]

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Sources

Application Notes: Derivatization of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Cyclopenta[b]pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a wide array of biologically active compounds. These are termed "privileged scaffolds" because they possess the inherent ability to bind to multiple, diverse biological targets.[1][2] This versatility makes them ideal starting points for the design of compound libraries aimed at drug discovery.[3] The fused pyridine ring system is one such prominent scaffold, found in numerous pharmaceuticals and bioactive natural products.[4][5]

The 6,7-dihydro-5H-cyclopenta[b]pyridine core, a fused bicyclic heterocycle, represents a topologically attractive and synthetically accessible framework.[6][7] Its rigid structure and specific electronic properties make it a compelling candidate for developing novel therapeutic agents. By introducing a chlorine atom at the 3-position, we create a versatile chemical handle, 3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine , primed for a variety of subsequent chemical modifications. This chloro-substituent is the key entry point for diversification, allowing researchers to systematically explore the chemical space around the core scaffold to identify novel bioactive molecules.

This guide provides detailed protocols and the underlying scientific rationale for the derivatization of this key intermediate using modern palladium-catalyzed cross-coupling reactions, ultimately leading to the generation of a diverse chemical library ready for biological screening.

Strategic Overview: From Core Intermediate to Screen-Ready Library

The overall strategy involves a multi-step process that begins with the core chlorinated scaffold and culminates in a diverse set of purified compounds. The workflow is designed to be modular, allowing for the introduction of a wide range of chemical functionalities.

G cluster_prep Synthesis & Derivatization cluster_screen Evaluation A Core Scaffold (3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine) B Palladium-Catalyzed Cross-Coupling Reactions A->B Key Chemical Handle C Library of Diverse Derivatives B->C C-C & C-N Bond Formation D Purification & Characterization (HPLC, LC-MS, NMR) C->D E Biological Screening (Target-based or Phenotypic) D->E F Hit Identification & SAR Analysis E->F

Caption: General workflow for library generation and screening.

Key Derivatization Methodologies

The chlorine atom on the pyridine ring, while less reactive than bromine or iodine, is an ideal substrate for modern, highly active palladium catalysts.[8] This allows for the efficient and selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug synthesis. We will focus on two of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for creating biaryl or heteroaryl-aryl structures by coupling an organoboron species (like a boronic acid) with an organic halide.[9] For chloropyridines, the rate-limiting step is typically the initial oxidative addition of the C-Cl bond to the palladium(0) catalyst.[8] To overcome this, the choice of catalyst and ligand is paramount. Modern systems utilizing bulky, electron-rich phosphine ligands have proven highly effective for this transformation.[9][10]

G Pd0 Pd(0)L₂ A Pd(II) Complex Pd0->A invis1 Oxidative Addition B Organo-Pd(II) Complex A->B invis2 Transmetalation C Product-Pd(II) Complex B->C invis3 Reductive Elimination C->Pd0 Product Ar-Ar' C->Product ArCl Ar-Cl ArCl->A ArBOH Ar'-B(OH)₂ ArBOH->B

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 1: Suzuki-Miyaura Coupling of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

This protocol is a general starting point and may require optimization for specific boronic acids.

Component Stoichiometry Amount (for 0.5 mmol scale) Notes
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine1.0 equiv83.8 mgStarting material.
Arylboronic Acid1.2 - 1.5 equiv0.6 - 0.75 mmolUse a slight excess to drive the reaction to completion.
SPhos Pd G3 Precatalyst1 - 3 mol%3.8 - 11.4 mgA highly active precatalyst suitable for challenging C-Cl bonds.
K₃PO₄ (Potassium Phosphate)2.0 - 3.0 equiv212 - 318 mgA strong base is crucial. Ensure it is finely ground and dry.
1,4-Dioxane / H₂O (e.g., 10:1)-2.2 mL (2.0 mL / 0.2 mL)Solvent must be rigorously degassed to prevent catalyst deactivation.

Step-by-Step Methodology:

  • To an oven-dried reaction vial or Schlenk tube, add the 3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, arylboronic acid, SPhos Pd G3 precatalyst, and K₃PO₄.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Place the reaction in a pre-heated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide for Suzuki Coupling

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong or poorly soluble base.3. Poor quality boronic acid (protodeboronation).1. Ensure all solvents are thoroughly degassed and maintain a strict inert atmosphere.[11]2. Switch to a stronger base like Cs₂CO₃ or use finely ground K₃PO₄.3. Use a more stable boronic ester (e.g., pinacol ester).[11]
Significant Dehalogenation The starting material is reduced instead of coupled.Use a less protic solvent system. Ensure the base is anhydrous. This pathway can sometimes compete with slow cross-coupling.[8]
Homocoupling of Boronic Acid Presence of oxygen; catalyst system promotes self-coupling.Rigorously degas all reagents and solvents. Lowering the reaction temperature slightly may help.[8]
C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing aryl amine bonds.[12] Similar to the Suzuki reaction, coupling with aryl chlorides requires a highly active catalyst system. The choice of ligand is critical and often depends on the nature of the amine coupling partner (primary, secondary, etc.).[13] The catalytic cycle involves the formation of a palladium-amide complex followed by reductive elimination to yield the desired C-N bond.[12]

G Pd0 Pd(0)L₂ A Pd(II) Complex Pd0->A invis1 Oxidative Addition B Pd(II)-Amide Complex A->B invis2 Amine Binding & Deprotonation C Product-Pd(II) Complex B->C invis3 Reductive Elimination C->Pd0 Product Ar-NR₂ C->Product ArCl Ar-Cl ArCl->A Amine R₂NH Amine->B

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 2: Buchwald-Hartwig Amination of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

This protocol is optimized for primary or secondary amines.

Component Stoichiometry Amount (for 0.5 mmol scale) Notes
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine1.0 equiv83.8 mgStarting material.
Amine1.2 equiv0.6 mmolA slight excess is generally optimal.
RuPhos Pd G3 Precatalyst2 - 4 mol%8.4 - 16.8 mgRuPhos is an excellent ligand for a broad range of amines.[13]
NaOtBu (Sodium tert-butoxide)1.5 - 2.0 equiv72 - 96 mgA strong, non-nucleophilic base. Handle in a glovebox if possible as it is hygroscopic.
Toluene or Dioxane-2.0 mLSolvent must be anhydrous and degassed.

Step-by-Step Methodology:

  • Inside a glovebox , add the RuPhos Pd G3 precatalyst and NaOtBu to an oven-dried reaction vial.

  • Remove the vial from the glovebox, add the 3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

  • Seal the vial with a cap, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

  • Place the reaction in a pre-heated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide for Buchwald-Hartwig Amination

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (oxygen).2. Base degradation (moisture).3. Unsuitable ligand for the specific amine.1. Use a precatalyst for more reliable generation of the active Pd(0) species. Ensure rigorous inert conditions.[14]2. Use fresh, high-purity NaOtBu; handle in a glovebox.3. Screen other ligands (e.g., XPhos for sterically hindered amines, BrettPhos for primary amines).[13]
Side Reactions Hydrodehalogenation (C-Cl replaced by C-H).Ensure anhydrous conditions. Sometimes occurs if reductive elimination is slow. A different ligand/base combination might alter the relative rates of the catalytic steps.
Complex Mixture Amine or product instability at high temperatures.Try lowering the reaction temperature and extending the reaction time. Screen different solvents.

Biological Screening Considerations

The newly synthesized library of 3-substituted-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives serves as a rich source of chemical novelty for biological screening. The broad bioactivity profile of related pyridine-fused heterocycles suggests several potential therapeutic areas to explore.[4][15]

  • Antiviral, Fungicidal, and Insecticidal Activity: Recent studies on 5-aryl-cyclopenta[c]pyridine derivatives have shown promising activity against Tobacco Mosaic Virus (TMV), various fungal strains, and insect larvae.[16][17][18] A primary screen could therefore focus on agricultural applications or general antiviral/antifungal assays.

  • Anti-inflammatory and Anticancer Activity: Fused pyridine heterocycles are known to modulate key inflammatory pathways and have been investigated as potential anticancer agents.[4] Screening against relevant cell lines (e.g., cancer cell panels) or enzyme targets (e.g., kinases, cyclooxygenases) is a logical step.

  • Antimalarial Activity: Pyridine derivatives have been successfully developed as antimalarial agents, making this another viable screening target.[19]

The choice of screening assay—whether target-based (e.g., a specific enzyme inhibition assay) or phenotypic (e.g., a cell viability assay)—will depend on the research program's specific goals and available resources. Hits from these primary screens will form the basis for further structure-activity relationship (SAR) studies.

Conclusion

The 3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a high-value starting point for the construction of diverse chemical libraries. By leveraging powerful and well-understood palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently access a wide range of novel analogues. The protocols and troubleshooting guides provided herein offer a robust framework for this synthetic endeavor. Given the established biological potential of this scaffold class, the resulting compounds are strong candidates for screening campaigns aimed at discovering next-generation therapeutics and agrochemicals.

References

  • Sahu, P. K., & Arif, M. (2024). Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. STM Journals. [Link]

  • Dandarchuluun, C., et al. (2016). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. [Link]

  • Chopra, S., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. [Link]

  • OpenOChem Learn. Privileged Structures. OpenOChem Learn. [Link]

  • Ferreira, L. G., et al. (2023). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. MDPI. [Link]

  • Barroca-Aubry, N., et al. (2023). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. ResearchGate. [Link]

  • Abonia, R., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]

  • Singh, R., & Kumar, S. (2025). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • Abonia, R., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. ResearchGate. [Link]

  • Abonia, R., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. [Link]

  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. ACS Publications. [Link]

  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed. [Link]

  • Sharma, U., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Dyachenko, V. D., et al. (2018). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate. [Link]

  • Chemistry Stack Exchange User Discussion. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Al-Zoubi, R. M., et al. (2010). Initial attempts at the Suzuki–Miyaura reaction of chloroheteroarenes. ResearchGate. [Link]

  • Escayola, S., et al. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Tan, J., et al. (2024). Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. PubMed. [Link]

  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives. ResearchGate. [Link]

  • Abd El-Lateef, H. M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. ResearchGate. [Link]

  • Sharma, S., & Van der Eycken, E. V. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Guillot, R., et al. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]

  • Abd El-Lateef, H. M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. PMC - NIH. [Link]

  • Zhou, J., et al. (2025). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. ResearchGate. [Link]

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High-pressure synthesis of benzocyclohepta[1,2-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the High-Pressure Synthesis of Benzocyclohepta[1,2-b]pyridine Derivatives

Authored by: A Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the high-pressure synthesis of benzocyclohepta[1,2-b]pyridine derivatives. This class of compounds is of significant interest due to its prevalence in a range of pharmacologically active agents. We will explore the fundamental principles that make high-pressure synthesis a superior method for this chemistry, provide detailed experimental protocols, and offer practical insights for successful implementation.

Introduction: The Significance of the Benzocyclohepta[1,2-b]pyridine Scaffold

The benzocyclohepta[1,2-b]pyridine core is a privileged scaffold in medicinal chemistry. Its unique tricyclic structure is central to the molecular architecture of numerous therapeutic agents. Notable examples include the widely used second-generation antihistamines Loratadine and its active metabolite, Desloratadine, which are prescribed for the treatment of allergies.[1]

Beyond allergy treatment, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including:

  • Anti-cancer and Anti-tumor properties [1]

  • Anti-inflammatory action [1][2]

  • Anti-tuberculosis and Anti-HIV activity [1][3]

  • Potential as treatments for neurodegenerative diseases like Alzheimer's [1]

The diverse therapeutic potential of these compounds has fueled significant interest in developing efficient, robust, and scalable synthetic methodologies. Traditional synthetic routes can be challenging, often requiring harsh conditions, long reaction times, or complex catalyst systems. High-pressure synthesis has emerged as a powerful and green alternative to overcome these limitations.

The Rationale for High-Pressure Synthesis: Causality and Advantages

The decision to employ high-pressure conditions is rooted in fundamental thermodynamic and kinetic principles. For reactions like cycloadditions and cyclocondensations, which are characterized by a negative activation volume (ΔV‡), Le Chatelier's principle dictates that an increase in pressure will shift the equilibrium toward the product side and accelerate the reaction rate.[4][5]

Key Advantages over Conventional Methods:

  • Enhanced Reactivity and Reduced Reaction Times: High hydrostatic pressure (HHP) forces reacting molecules into closer proximity, increasing the frequency of effective collisions and overcoming steric hindrances.[6][7] This often leads to dramatic reductions in reaction time compared to conventional heating or even microwave irradiation.[1]

  • Improved Yields and Selectivity: By promoting the desired reaction pathway, high pressure can significantly increase product yields and, in many cases, improve regio- and stereoselectivity.[6][8]

  • Access to Novel Chemical Space: Reactions that are sluggish or fail entirely at atmospheric pressure can become feasible under high pressure, enabling the synthesis of compounds that are otherwise inaccessible.[4][5]

  • Green Chemistry Profile: High pressure is an environmentally benign activation method. It can reduce or eliminate the need for chemical catalysts, allows for reactions to be run at lower temperatures (preserving thermally sensitive functional groups), and improves atom economy by minimizing side product formation.[1][8][9]

  • Demonstrated Superiority: For the synthesis of 6,7-dihydro-5H-benzo[10][11]cyclohepta[1,2-b]pyridine derivatives, a high-pressure Q-tube reactor was found to be superior to both microwave and conventional heating methods in terms of efficiency and yield.[1]

Caption: General workflow for a typical high-pressure organic synthesis experiment.

Featured Protocol: High-Pressure [4+2] Cyclocondensation

This section details a robust and validated protocol for the synthesis of 6,7-dihydro-5H-benzo[10][11]cyclohepta[1,2-b]pyridine derivatives via an ammonium acetate-mediated [4+2] cyclocondensation reaction.[1] This method is efficient, has a broad substrate scope, and exemplifies the power of high-pressure techniques.

Caption: High-pressure synthesis of the target scaffold from key precursors.

Equipment and Materials
  • High-Pressure Reactor: Q-tube™ pressure reactor or a similar batch reactor capable of safely reaching temperatures of 120-150 °C and the corresponding autogenous pressures.[1] Reactors constructed from robust alloys like 316 stainless steel or Hastelloy are recommended.[10][11]

  • Reactants: Benzosuberone, substituted 3-oxo-2-arylhydrazonopropanals.

  • Reagent: Ammonium acetate (NH₄OAc).

  • Solvent: Absolute Ethanol (EtOH).

  • Standard laboratory glassware, magnetic stirrer, and heating plate.

  • Purification: Silica gel for column chromatography.

Step-by-Step Experimental Protocol

WARNING: High-pressure reactions can be hazardous. This protocol must be performed in a designated area, using a fume hood with a blast shield. The operator must be fully trained in the use of the specific high-pressure equipment. Never exceed the manufacturer's specified pressure and temperature limits. [12]

  • Reactant Charging: In a Q-tube vial equipped with a magnetic stir bar, combine benzosuberone (1.0 mmol, 1.0 equiv), the desired 3-oxo-2-arylhydrazonopropanal (1.0 mmol, 1.0 equiv), and ammonium acetate (8.0 mmol, 8.0 equiv).

  • Solvent Addition: Add absolute ethanol (5 mL) to the vial.

  • Reactor Assembly: Securely cap the Q-tube vial according to the manufacturer's instructions. Ensure the seal is tight to prevent any leaks. Do not over-tighten using tools, as this can compromise safety features. [12]

  • Reaction Conditions: Place the assembled Q-tube into a heating block or oil bath pre-heated to 120 °C. Allow the reaction to stir at this temperature for 2-3 hours. The pressure inside the sealed tube will increase due to the vapor pressure of the solvent at this temperature.

  • Cooling and Depressurization: After the reaction time is complete, remove the Q-tube from the heat source and allow it to cool to room temperature behind a blast shield. The pressure will naturally decrease as the vessel cools. Do not attempt to open the reactor while it is hot or pressurized.

  • Work-up: Once cooled, carefully open the Q-tube. Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Extraction: Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure 6,7-dihydro-5H-benzo[10][11]cyclohepta[1,2-b]pyridine derivative.

Characterization

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques, such as:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS).

  • For crystalline products, single-crystal X-ray diffraction provides definitive structural confirmation.[1]

Data Summary: Substrate Scope and Yields

The high-pressure protocol demonstrates excellent functional group tolerance and consistently high yields across a range of substrates.

EntryAr Substituent (in arylhydrazonopropanal)ProductYield (%)[1]
14-Cl4a 94
24-F4b 92
34-Br4c 90
44-Me4d 88
54-OMe4e 85
63-Cl4f 93
72-Cl4g 91
8H4h 84

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Impure starting materials or reagents. 3. Reactor leak.1. Increase reaction time or temperature (within safe limits of the equipment). 2. Verify the purity of starting materials using NMR or another appropriate technique. Use freshly opened, anhydrous solvent. 3. Before heating, check the reactor seal for integrity. If a leak is suspected, abort the reaction, cool to room temperature, and re-assemble with new seals if necessary.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Poor mixing.1. Extend the reaction time in 1-hour increments. A modest increase in temperature (e.g., to 130 °C) may be beneficial, but do not exceed equipment specifications. 2. Ensure the magnetic stir bar is rotating effectively throughout the heating process. For more viscous reactions, a reactor with overhead stirring may be required.[11]
Side Product Formation 1. Reaction temperature is too high. 2. Presence of water or other impurities.1. Lower the reaction temperature. The advantage of high pressure is that it often allows for lower temperatures than conventional methods.[4][5] 2. Ensure all reactants and solvents are anhydrous. Use high-purity ammonium acetate.
Difficulty in Purification Product co-elutes with starting material or impurities.Optimize the solvent system for column chromatography. A gradient elution may be necessary. If the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation.

Conclusion

High-pressure synthesis represents a significant advancement in the preparation of medicinally important benzocyclohepta[1,2-b]pyridine derivatives. The methodology provides a practical, efficient, and environmentally conscious route to these valuable scaffolds. By leveraging the principles of high-pressure chemistry, researchers can accelerate reaction rates, improve yields, and explore novel chemical structures that are inaccessible by other means. The detailed protocol provided herein serves as a validated starting point for laboratories looking to incorporate this powerful technique into their synthetic programs for drug discovery and development.

References

  • Kotha, S., & Khedkar, P. (2012). High-pressure cycloaddition reactions in the synthesis of biologically relevant heterocycles.
  • Bakr, M. F., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[10][11]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports, 10(1), 21677. [Link]

  • Van der Eycken, E., & Kappe, C. O. (Eds.). (2021). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. Royal Society of Chemistry.
  • Jurášek, M., & Margetić, D. (2021). Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives. Chemical Communications, 57(72), 8995-9013. [Link]

  • Margetić, D. (2012). High-Pressure Cycloaddition Reactions in the Synthesis of Biologically Relevant Heterocycles.
  • Asynt. (2024). Methods for Heating Chemical Reactions Under High Pressure. Asynt.[Link]

  • UOSlab. (n.d.). High pressure reactors. UOSlab.[Link]

  • Yan, H., et al. (2022). Chemical Synthesis Driven by High Pressure. CCS Chemistry, 4(1), 1-18.
  • Canton, M., et al. (2023). Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives. Chemical Communications.[Link]

  • UniSotonChem. (2010, October 19). Performing reactions at high pressure. YouTube. [Link]

  • Layton, M. E., et al. (2005). Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. Bioorganic & Medicinal Chemistry Letters, 15(13), 3299-3302. [Link]

  • Nayak, A. S., et al. (2017). Design, synthesis, and in vitro antituberculosis activity of benzo[10][11]cyclohepta[1,2-b]pyridine-1,3,4-oxadiazole derivatives. Chemical Biology & Drug Design, 90(3), 425-433. [Link]

  • Nagapu, L., et al. (2016). Three-component, one-pot synthesis of benzo[10][11]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 26(3), 858-863. [Link]

  • Nagapu, L., et al. (2016). Three-component, one-pot synthesis of benzo[10][11]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. ResearchGate.[Link]

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Application Note: A Comprehensive Protocol for the Purification of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a key intermediate, its purity is paramount to the success of subsequent synthetic steps and the biological activity of the final target molecules. This document provides a detailed, field-proven protocol for the purification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and supported by literature precedents, ensuring reliability and reproducibility.

Section 1: Foundational Principles of Purification

The purification strategy for 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, like any synthetic compound, depends on the nature of the impurities present after the initial synthesis. A typical synthetic route may leave behind unreacted starting materials, reagents, and various byproducts. The choice between chromatographic methods and recrystallization hinges on the physical properties of the target compound versus these impurities.

  • Chromatography is ideal for separating compounds with different polarities. It is often the primary choice when impurities are structurally similar to the product.

  • Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound, yielding material of very high purity. It is particularly effective when the desired compound is the major component of the crude mixture.[1][2]

This guide will detail a robust post-synthesis workup followed by two primary purification methodologies: flash column chromatography and recrystallization.

Section 2: Post-Synthesis Workup Protocol

Before attempting purification, a standard aqueous workup is essential to remove inorganic salts and highly polar impurities.

Step-by-Step Procedure:

  • Quenching the Reaction: Once the synthesis is complete (as monitored by Thin Layer Chromatography - TLC), cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was performed in a high-boiling solvent like DMF or DMSO, it is often beneficial to dilute the mixture with a large volume of water to precipitate the crude product. If in a lower-boiling solvent, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Aqueous Extraction:

    • Dilute the residue with an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic residues.

      • Water (H₂O).

      • A saturated aqueous solution of sodium chloride (brine) to facilitate the separation of aqueous and organic layers.

  • Drying and Concentration:

    • Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3][4]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Section 3: Primary Purification via Flash Column Chromatography

Flash column chromatography is the recommended primary method for purifying the crude product, especially when significant amounts of byproducts are present. The principle is to use positive pressure to force a solvent mixture (mobile phase) through a column packed with a solid adsorbent (stationary phase, typically silica gel), separating compounds based on their differential adsorption and solubility.

Detailed Protocol:

  • TLC Analysis:

    • First, determine an appropriate eluent system using TLC. A good starting point for compounds of this class is a mixture of Ethyl Acetate and a non-polar solvent like petroleum ether or hexanes.[3]

    • Spot the crude material on a TLC plate and develop it in various solvent ratios (e.g., 1:10, 1:5, 1:2 EtOAc:Hexanes).

    • The ideal solvent system will give the target compound an Rf (retention factor) value of approximately 0.25-0.35.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (200-300 mesh) in the chosen eluent system.

    • Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles or cracks are present.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.

    • Monitor the separation by spotting collected fractions on TLC plates and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Section 4: Final Purification via Recrystallization

For achieving the highest purity, or as an alternative to chromatography if the crude product is relatively clean, recrystallization is highly effective.[2] The principle involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.

Detailed Protocol:

  • Solvent Selection:

    • The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Based on literature for similar scaffolds, ethanol is an excellent first choice.[1][2] Toluene is another potential option.[5]

    • Test solubility by placing a small amount of the compound in a test tube with a few drops of the potential solvent and observing its solubility at room and elevated temperatures.

  • Dissolution:

    • Place the compound to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and stirring until the compound just dissolves completely. Avoid adding excess solvent.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step prevents premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Section 5: Purity Assessment and Workflow Summary

The purity of the final product must be confirmed. Standard analytical techniques include:

  • Thin Layer Chromatography (TLC): A single spot indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and detects proton- or carbon-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and provides a quantitative measure of purity.

Purification Parameters Summary
ParameterFlash Column ChromatographyRecrystallization
Principle Differential Adsorption/SolubilityDifferential Solubility
Stationary Phase Silica Gel (200-300 mesh)N/A
Recommended Mobile Phase Ethyl Acetate / Petroleum Ether (or Hexanes)N/A
Recommended Solvent N/AEthanol or Toluene
Key Advantage Separation of complex mixturesHigh final purity, scalable
Best For Primary purification of crude reaction mixturesFinal purification or purification of mostly pure solids
Purification Workflow Diagram

The following diagram illustrates the logical flow of the purification process.

PurificationWorkflow Crude Crude Product (Post-Workup) TLC Assess Purity by TLC/LC-MS Crude->TLC Chromatography Flash Column Chromatography TLC->Chromatography Impure Recrystallize Recrystallization TLC->Recrystallize >85% Pure Chromatography->Recrystallize For Highest Purity Characterize Characterize (NMR, LC-MS) Chromatography->Characterize Recrystallize->Characterize FinalProduct Pure Product (>98%) Characterize->FinalProduct

Caption: Decision workflow for purification.

References

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (n.d.). Google Patents.
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 3-chloro-5h-cyclopenta[b]pyridin-7(6h)-one. (n.d.). Guidechem.
  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. (n.d.). ResearchGate.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). National Institutes of Health.
  • 2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one synthesis. (n.d.). Chemicalbook.
  • 5H-Cyclopenta[b]pyridine, 4-chloro-6,7-dihydro-. (n.d.). ChemicalBook.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic intermediate. Given that direct literature on the byproducts for this specific isomer is limited, this guide synthesizes established principles from pyridine chemistry to provide robust, field-proven insights into potential challenges and their solutions.

Our approach is grounded in anticipating side-reactions based on fundamental mechanisms, enabling you to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your final product.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for obtaining 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine?

A1: While multiple strategies exist for chlorinating pyridines, direct electrophilic chlorination of the parent heterocycle, 6,7-dihydro-5H-cyclopenta[b]pyridine, is a common approach. However, this method often suffers from a lack of regioselectivity. A more controlled, albeit longer, route involves the synthesis of the corresponding pyridine N-oxide, followed by a rearrangement reaction with a chlorinating agent like phosphorus oxychloride (POCl₃). This latter method can favor chlorination at the 2- and 4-positions, but specific conditions can be tailored to influence the formation of the 3-chloro isomer, although it may not be the major product. Another advanced method is a Vilsmeier-Haack type cyclization of a suitably substituted acyclic precursor, which offers better regiocontrol from the outset.

Q2: What are the primary challenges I should anticipate in this synthesis?

A2: The principal challenges are controlling regioselectivity and preventing over-chlorination. You will likely encounter a mixture of isomeric monochlorinated products (2-chloro, 3-chloro, and 4-chloro isomers) and dichlorinated byproducts.[1][2] Separating these closely related compounds can be difficult and requires robust analytical and purification methods.

Q3: How critical is moisture control during the reaction?

A3: Extremely critical, especially when using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reagents react violently with water. Furthermore, moisture can lead to the hydrolysis of key intermediates, such as chlorophosphonium salts formed during the reaction, which reduces the efficiency of the chlorinating agent and can lead to the formation of undesired hydroxypyridine (pyridone) byproducts.

Q4: What analytical techniques are essential for monitoring this reaction?

A4: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative reaction monitoring. For detailed analysis of the crude reaction mixture to identify and quantify the desired product and byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable.[3][4] Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is crucial for definitive structural confirmation of the final product and for identifying isomeric impurities after purification.[3]

Part 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem Encountered Probable Cause(s) Recommended Corrective Actions & Protocol Adjustments
Low or No Yield of the Desired 3-Chloro Isomer 1. Incorrect Reagents/Reaction Type: Direct chlorination may not favor the 3-position. 2. Insufficient Activation: The pyridine ring is electron-deficient and resistant to electrophilic substitution. 3. Decomposition: Harsh reaction conditions (e.g., excessively high temperatures) can lead to product degradation or polymerization.1. Re-evaluate Synthetic Strategy: Consider a multi-step synthesis involving a directing group or starting from a precursor that ensures the 3-chloro substitution pattern. 2. Optimize Reaction Conditions: If using electrophilic chlorination, screen different chlorinating agents (e.g., Cl₂, NCS, SO₂Cl₂) and Lewis acid catalysts. For N-oxide routes, carefully control the temperature and stoichiometry of POCl₃.[5] 3. Temperature Control: Maintain the recommended reaction temperature. Perform a small-scale temperature screening study to find the optimal balance between reaction rate and stability.
Product is Contaminated with Other Isomers (e.g., 2-Chloro, 4-Chloro) 1. Lack of Regioselectivity: This is the most common cause in direct chlorination of the pyridine ring. The electronic nature of the pyridine nitrogen directs electrophiles primarily to the 3-position, but substitution at the 2- and 4-positions is competitive. 2. Isomerization: Under certain acidic or high-temperature conditions, minor isomerization might occur.1. Analytical Characterization: Use GC-MS to identify and quantify the isomer ratio in your crude product.[3] 2. Purification: Employ high-resolution purification techniques. Meticulous silica gel column chromatography with a shallow solvent gradient is often effective.[6] Alternatively, preparative HPLC or Micellar Electrokinetic Chromatography can be used for separating challenging isomers.[7] Fractional distillation under reduced pressure may also be viable if boiling points differ sufficiently.
Presence of Dichlorinated or Polychlorinated Byproducts 1. Excess Chlorinating Agent: Using a molar excess of the chlorinating agent can lead to a second chlorination event on the already monochlorinated product ring.[2] 2. Prolonged Reaction Time / High Temperature: Forcing the reaction to completion can promote over-chlorination.1. Stoichiometry Control: Use the chlorinating agent as the limiting reagent. A stoichiometry of 1.0 to 1.1 equivalents relative to the substrate is a good starting point. 2. Reaction Monitoring: Monitor the reaction closely by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level, before significant dichlorinated products appear.
Formation of Hydroxypyridine (Pyridone) Byproduct 1. Incomplete Reaction with POCl₃: If starting from a hydroxypyridine precursor, the reaction may not have gone to completion. 2. Moisture Contamination: Water present during the reaction or workup can hydrolyze the chlorophosphonium intermediate or the final product.[8]1. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Careful Workup: Quench the reaction by slowly adding it to ice-water or a cold, dilute bicarbonate solution. Avoid quenching with neat water at room temperature. Ensure the pH remains basic during extraction to prevent hydrolysis of the product.
Crude Product is a Dark, Tarry Material 1. Polymerization/Decomposition: The reaction temperature may be too high, or the conditions too acidic, leading to uncontrolled side reactions. 2. Reagent Decomposition: The chlorinating agent itself may decompose, generating reactive species that lead to tar formation.1. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. 2. Use a Solvent: If running the reaction neat in excess POCl₃, consider using an inert, high-boiling solvent (e.g., toluene, dichlorobenzene) to better control the temperature and concentration.[9] 3. Purify Reagents: Ensure the chlorinating agent and any catalysts are of high purity.

Part 3: Key Experimental Protocols & Workflows

Protocol 1: General Procedure for Analysis of Crude Reaction Mixture by GC-MS

This protocol provides a starting point for identifying and quantifying byproducts.

  • Sample Preparation: Quench a small aliquot (approx. 0.1 mL) of the reaction mixture in 1 mL of saturated sodium bicarbonate solution. Extract with 1 mL of ethyl acetate or dichloromethane. Dry the organic layer over anhydrous Na₂SO₄. Dilute the sample appropriately with the extraction solvent.[4]

  • GC Instrument Conditions:

    • Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[3]

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • MS Instrument Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify peaks corresponding to the starting material, desired product (M⁺ and isotopic pattern for one chlorine), isomeric byproducts (same M⁺, different retention time), and over-chlorinated byproducts (different M⁺ and isotopic pattern for multiple chlorines).

Protocol 2: Purification by Flash Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Sample Loading: Concentrate the crude product under reduced pressure. Adsorb the resulting oil/solid onto a small amount of silica gel.

  • Eluent System: Begin with a non-polar solvent system (e.g., 100% Hexanes or Heptane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% Ethyl Acetate in Hexanes. The shallow gradient is key to separating isomers.[10]

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Part 4: Visualization of Mechanisms and Workflows

Diagram 1: Plausible Byproduct Formation Pathways

The following diagram illustrates the potential outcomes of direct chlorination of 6,7-dihydro-5H-cyclopenta[b]pyridine, highlighting the formation of the desired product and key isomeric and over-chlorinated byproducts.

Byproduct_Formation cluster_start Starting Material cluster_reaction Chlorination (e.g., Cl₂, Lewis Acid) cluster_products Potential Products SM 6,7-Dihydro-5H- cyclopenta[b]pyridine React [Cl+] SM->React Electrophilic Aromatic Substitution P1 3-Chloro Isomer (Desired Product) React->P1 P2 2-Chloro Isomer (Byproduct) React->P2 P3 4-Chloro Isomer (Byproduct) React->P3 P4 Dichlorinated Product (Byproduct) React->P4 P1->React Further Chlorination P2->React Further Chlorination P3->React Further Chlorination

Caption: Potential byproduct pathways in electrophilic chlorination.

Diagram 2: General Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving common synthesis problems.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction (TLC, GC-MS) Start->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Analyze Analyze Crude Product (GC-MS, NMR) Workup->Analyze CheckPurity Purity & Yield Acceptable? Analyze->CheckPurity Purify Purify Product (Chromatography) CheckPurity->Purify Yes Troubleshoot Identify Problem (e.g., Isomers, Low Yield) CheckPurity->Troubleshoot No End Pure Product Purify->End Optimize Optimize Conditions (Temp, Stoichiometry, Reagents) Troubleshoot->Optimize Optimize->Start Re-run Synthesis

Caption: A systematic workflow for troubleshooting synthesis.

References

  • Tsai, T. H., & Chen, Y. C. (2003). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. Journal of Chromatography A. Available from: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available from: [Link]

  • Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
  • NROChemistry. (2021). Vilsmeier-Haack Reaction. YouTube. Available from: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • Li, J. et al. (2012). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
  • Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. Available from: [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Available from: [Link]

  • PubMed. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Available from: [Link]

  • Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.
  • SEPARATION AND PURIFICATION METHODS. (n.d.). Available from: [Link]

  • Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
  • Google Patents. (2016). CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide.
  • PubChem. (n.d.). 3-Chloropyridine. Available from: [Link]

  • PubMed. (1990). [Formation of Organochlorine Compounds in Chlorination of Water]. Available from: [Link]

  • Liu, G. et al. (2017). Mechanism of Formation of Chlorinated Pyrene during Combustion of Polyvinyl Chloride. Environmental Science & Technology. Available from: [Link]

  • Su, W. et al. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available from: [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Available from: [Link]

  • Chemistry World. (2021). Re-evaluating pyridine's role in chlorination reaction. Available from: [Link]

  • Ren, L. et al. (2015).
  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Available from: [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. Available from: [Link]

  • ResearchGate. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. Available from: [Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Available from: [Link]

  • ResearchGate. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Available from: [Link]

  • Professor Dave Explains. (2021). Vilsmeier Reaction. YouTube. Available from: [Link]

  • PubMed. (1985). Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration. Available from: [Link]

  • ResearchGate. (1959). The action of p-toluenesulphonyl chloride on pyridine-n-oxide (III). Available from: [Link]

  • Royal Society of Chemistry. (2019). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Available from: [Link]

  • PubMed. (2006). Tryptophan 7-halogenase (PrnA) structure suggests a mechanism for regioselective chlorination. Available from: [Link]

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Technical Support Center: Optimizing Reaction Conditions for Cyclopentapyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclopentapyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of N-containing heterocycles. Cyclopentapyridines are key structural motifs in numerous biologically active compounds and functional materials. This resource provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you navigate the complexities of their synthesis and optimize your reaction outcomes.

Overview of Synthetic Strategies

The construction of the cyclopentapyridine core can be approached through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:

  • Annulation Reactions: Building the pyridine ring onto a pre-existing cyclopentane moiety.

  • Cyclization of Acyclic Precursors: Forming both rings in a concerted or stepwise fashion from linear starting materials.

  • Modification of Existing Pyridine Systems: Functionalizing a pre-formed pyridine ring to build the fused cyclopentane ring.

Commonly employed named reactions in pyridine synthesis that can be adapted for cyclopentapyridines include the Hantzsch and Paal-Knorr syntheses, as well as modern transition-metal-catalyzed methods.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for building the cyclopentapyridine skeleton?

A1: Common precursors include 1,4-dicarbonyl compounds for Paal-Knorr type syntheses, β-keto esters and aldehydes for Hantzsch-like reactions, and functionalized cyclopentanones or pyridines for annulation strategies.[1][2][3] For instance, a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile can yield 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.[3]

Q2: How does the electronic nature of substituents on the starting materials affect the reaction outcome?

A2: The electronic properties of substituents play a crucial role. In Paal-Knorr type syntheses, amines with strong electron-withdrawing groups are less nucleophilic and may lead to sluggish or incomplete reactions.[4] Conversely, in transition-metal-catalyzed cross-coupling reactions, the electronic nature of substituents can influence the regioselectivity of C-H activation.

Q3: What is the typical mechanism for the Paal-Knorr synthesis of a cyclopentapyridine derivative?

A3: The Paal-Knorr synthesis of a substituted pyrrole, which is analogous to the formation of a dihydropyridine intermediate, involves the initial nucleophilic attack of a primary amine on one of the carbonyl groups of a 1,4-dicarbonyl compound to form a hemiaminal.[2][4] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. Subsequent dehydration yields the aromatic ring.[4] The ring-closing step is often rate-determining.[5]

Troubleshooting Guide

This section addresses common issues encountered during cyclopentapyridine synthesis in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?

A: Low yields are a common frustration and can stem from several factors. Let's break down the potential culprits and their solutions.

  • Sub-optimal Reaction Conditions: The traditional heating in a solvent might be insufficient.[4] Insufficient temperature or reaction time can lead to an incomplete reaction, while excessively harsh conditions can cause degradation of starting materials or the product.[4]

    • Solution: Systematically screen reaction temperatures and times. Consider using microwave irradiation, which has been shown to accelerate Hantzsch dihydropyridine synthesis.[1]

  • Poorly Reactive Starting Materials: As mentioned in the FAQs, amines with strong electron-withdrawing groups can be poor nucleophiles.[4] Steric hindrance on either the cyclopentanone derivative or the amine can also impede the reaction.[4]

    • Solution: If possible, modify the starting materials to be more reactive. For less reactive amines, consider using a more forcing catalyst or reaction conditions.

  • Inappropriate Catalyst: The choice and concentration of the catalyst are critical. For acid-catalyzed reactions like the Paal-Knorr synthesis, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[4][6]

    • Solution: Screen different Brønsted or Lewis acids. Milder acids like acetic acid can be effective.[4] For transition-metal-catalyzed reactions, the choice of metal, ligand, and additives is crucial and often requires empirical optimization.[7][8]

  • Incomplete Oxidation of Dihydropyridine Intermediate: In Hantzsch-type syntheses, the initial product is a dihydropyridine which requires oxidation to the aromatic cyclopentapyridine.[1]

    • Solution: Ensure the use of an appropriate oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate) and monitor the reaction for complete conversion.[1]

Issue 2: Significant Side Product Formation

Q: I'm observing a major byproduct in my reaction mixture. How can I identify it and minimize its formation?

A: The formation of side products can significantly reduce the yield of your desired cyclopentapyridine. Here are some common culprits and strategies to mitigate them.

  • Furan Formation in Paal-Knorr Synthesis: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan, formed from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the amine.[2][4]

    • Solution:

      • Control Acidity: Maintain a pH above 3.[4] Using a weak acid like acetic acid can accelerate the desired reaction without heavily promoting furan formation.[4]

      • Use Excess Amine: Employing an excess of the amine can shift the equilibrium towards the formation of the desired nitrogen-containing heterocycle.[4]

  • Polymerization: Cyanopyridines, a class of cyclopentapyridine derivatives, can sometimes polymerize, especially under harsh conditions or in the presence of certain catalysts.[9] This will manifest as a viscous reaction mixture and low yield of the desired product.

    • Solution:

      • Strict Temperature Control: Avoid localized overheating which can initiate polymerization.[9]

      • Solvent Choice: Using an appropriate solvent can help to dissipate heat and maintain a homogeneous reaction mixture.

  • Hydrolysis of Nitrile Groups: If your target molecule contains a nitrile group, it can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of strong acids or bases.

    • Solution: Use anhydrous solvents and reagents. If an aqueous medium is necessary, a buffered system can help maintain a neutral pH.[9]

Issue 3: Difficulty in Product Purification

Q: I'm struggling to isolate and purify my cyclopentapyridine product. What techniques are most effective?

A: Purification of nitrogen-containing heterocycles can be challenging due to their basicity and potential for coordination with metal catalysts.

  • Chromatography:

    • Silica Gel Chromatography: This is the most common method. However, the basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

      • Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.

    • Alumina Chromatography: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.

  • Crystallization: If the product is a solid, recrystallization is an excellent method for obtaining high purity material. A systematic screening of solvents is often necessary to find the optimal conditions.

  • Extraction: Liquid-liquid extraction can be used to remove impurities. The basicity of the cyclopentapyridine can be exploited by performing acid-base extractions to move the product between aqueous and organic layers.

  • Removal of Metal Catalysts: If a transition metal catalyst was used, it must be removed.

    • Solution: Passing the crude product through a plug of silica gel or a specialized metal scavenger resin can be effective.

Experimental Protocols

General Protocol for Cyclocondensation Synthesis of a 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivative[5]

This protocol is adapted from a reported synthesis and should be optimized for specific substrates.

  • Reactant Preparation: In a round-bottom flask, combine the 2,5-diarylidenecyclopentanone derivative (1 equivalent), propanedinitrile (1 equivalent), and a sodium alkoxide (e.g., sodium ethoxide, 1 equivalent).

  • Solvent Addition: Add the corresponding alcohol as the solvent (e.g., ethanol if using sodium ethoxide).

  • Reaction: Reflux the mixture at approximately 80°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization.

Optimized Hantzsch-type Synthesis using Microwave Irradiation[2]

This is a general guideline; specific conditions will vary.

  • Reactant Mixture: In a microwave-safe vessel, combine the aldehyde (1 equivalent), β-keto ester (2 equivalents), and a nitrogen source like ammonium acetate.

  • Catalyst and Solvent: Add a catalytic amount of an acid like p-toluenesulfonic acid (PTSA) and a suitable solvent (e.g., ethanol or even water with a surfactant).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100-150°C) for a short duration (e.g., 5-20 minutes).

  • Oxidation and Workup: After cooling, the intermediate dihydropyridine can be oxidized in a subsequent step using an appropriate oxidizing agent. The final product is then purified by chromatography or recrystallization.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution(s)
Low/No Yield Sub-optimal temperature/timeScreen a range of temperatures and reaction times; consider microwave irradiation.
Poorly reactive starting materialsModify starting materials; use a more active catalyst.
Inappropriate catalystScreen different Brønsted or Lewis acids; optimize catalyst loading.
Incomplete oxidationAdd a suitable oxidizing agent and monitor for full conversion.
Side Product Formation Furan byproduct (Paal-Knorr)Maintain pH > 3; use excess amine.[4]
PolymerizationImplement strict temperature control.[9]
Hydrolysis of nitrilesUse anhydrous conditions or a buffered system.[9]
Purification Difficulty Peak tailing in silica gel chromatographyAdd a basic modifier (e.g., triethylamine) to the eluent.
Residual metal catalystUse a metal scavenger resin or pass through a silica plug.

Visualizations

General Workflow for Cyclopentapyridine Synthesis Troubleshooting

G cluster_troubleshooting Troubleshooting Steps start Reaction Performed check_yield Check Yield & Purity (TLC, LC-MS) start->check_yield low_yield Low Yield / No Product check_yield->low_yield No good_yield Acceptable Yield check_yield->good_yield Yes opt_cond Optimize Conditions (Temp, Time, Catalyst) low_yield->opt_cond check_sm Check Starting Material Reactivity low_yield->check_sm check_side_rxns Identify Side Products low_yield->check_side_rxns purification Purification good_yield->purification final_product Characterized Product purification->final_product opt_cond->start Re-run check_sm->start Re-run with modified SM check_side_rxns->start Re-run with modifications

Caption: A logical workflow for troubleshooting common issues in cyclopentapyridine synthesis.

Simplified Paal-Knorr Reaction Mechanism

G dicarbonyl 1,4-Dicarbonyl hemiaminal Hemiaminal Intermediate dicarbonyl->hemiaminal + Amine amine Primary Amine amine->hemiaminal cyclized_int Cyclized Intermediate hemiaminal->cyclized_int Intramolecular Cyclization dihydropyridine Dihydropyridine Analog cyclized_int->dihydropyridine - H2O product Aromatic Cyclopentapyridine dihydropyridine->product Oxidation (if necessary)

Caption: A simplified mechanistic pathway for the Paal-Knorr synthesis of cyclopentapyridines.

References

  • Consolidated Chemical. Pyridine – High-Purity Solvent. Available at: [Link]

  • Al-Mokhtar, M. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Molecules, 27(11), 3563. Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

  • ResearchGate. Green synthesis of cyclopenta[b]pyridine. Available at: [Link]

  • Wang, C., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(5), 2833-2837. Available at: [Link]

  • Revel, G., et al. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 50(2), 247-252. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Diels–Alder Polar Reactions of Azaheterocycles: A Theoretical and Experimental Study. (2022). Molecules, 27(10), 3288. Available at: [Link]

  • chemeurope.com. Pyridine. Available at: [Link]

  • Shafir, A., et al. (2000). Zirconium complexes of cyclopenta[b]pyridine: synthesis, structure, and olefin polymerization catalysis. Journal of the Chemical Society, Dalton Transactions, (10), 1667-1673. Available at: [Link]

  • Wang, C., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Green Chemistry. Available at: [Link]

  • Pearson. Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Available at: [Link]

  • Chempanda. Pyridines deep dive: Applications and side effects | Blog. Available at: [Link]

  • ResearchGate. Coplanar Atropochiral 5H‐Cyclopenta[2,1‐b:3,4‐b′]dipyridine Ligands: Synthesis and Applications in Asymmetric Ring‐Opening Reaction. Available at: [Link]

  • ResearchGate. Effect of temperature on the asymmetric Diels-Alder reactions of isoprene and N-ethyl maleimide. Available at: [Link]

  • Wikipedia. Aza-Diels–Alder reaction. Available at: [Link]

  • V.Nimc. Pyridine Synthesis: A Comprehensive Overview. Available at: [Link]

  • Diels-Alder reactions of 1-aza-1,3-butadienes: room temperature, endo-selective LUMOdiene-controlled [4 + 2] cycloaddition reactions of N-sulfonyl-4-(ethoxycarbonyl) - ACS Publications. Available at: [Link]

  • Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. (2008). Available at: [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. Available at: [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed. Available at: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - Frontiers. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. Available at: [Link]

  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]

  • UCL Discovery. NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Available at: [Link]

  • Wordpress. Metal-catalysed Pyridine Ring Synthesis. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central. Available at: [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Available at: [Link]

  • Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. Available at: [Link]

  • Convergent Total Synthesis of (−)-Cyclopamine - PMC - PubMed Central - NIH. Available at: [Link]

  • A Review of Crystalline Multibridged Cyclophane Cages: Synthesis, Their Conformational Behavior, and Properties - PMC - PubMed Central. Available at: [Link]

Sources

Technical Support Center: Purification Challenges of Chlorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common and complex issues encountered during the purification of chlorinated pyridine compounds. The insights provided are grounded in chemical principles and field-proven experience to help you navigate these often-challenging separations.

Section 1: Chromatographic Purification Challenges

Flash and preparative chromatography are workhorse techniques for purifying chlorinated pyridines. However, the basicity of the pyridine nitrogen and the presence of polar C-Cl bonds introduce specific challenges that can compromise purity and yield.

FAQ 1: Why am I seeing severe peak tailing for my chlorinated pyridine compound on a silica gel column?

Answer:

This is the most common issue faced when purifying pyridine derivatives on normal-phase silica gel. The root cause is a secondary interaction between the basic lone pair of electrons on the pyridine nitrogen and acidic silanol groups (Si-OH) on the surface of the silica.[1][2] This strong, non-ideal interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tailing" peak shape.[1][3] Severe tailing reduces resolution, complicates fraction collection, and can lead to inaccurate purity assessments.[2]

Troubleshooting Steps:

  • Mobile Phase Modification (The Primary Solution): The most effective way to mitigate this is to add a small amount of a basic modifier to your mobile phase. This "competing base" will preferentially interact with the acidic silanol sites, masking them from your compound.[4]

    • Action: Add 0.1-1% triethylamine (TEA) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate). TEA is volatile and easily removed during solvent evaporation.[3][4]

    • Causality: The competing base effectively "blocks" the acidic sites on the silica, forcing your chlorinated pyridine to interact with the stationary phase primarily through normal-phase mechanisms (e.g., hydrogen bonding, dipole-dipole interactions), leading to a more symmetrical Gaussian peak shape.[4]

  • Switch to a Deactivated Stationary Phase: If tailing persists, consider using a different stationary phase.

    • Action: Use an "end-capped" silica gel column or an alternative like alumina (basic or neutral).[2]

    • Causality: End-capping chemically converts many of the surface silanol groups into less acidic silyl ethers, reducing the sites available for strong acid-base interactions. Alumina, being a more basic support, does not exhibit the same acidic character as silica.

Workflow: Troubleshooting Peak Tailing in Chlorinated Pyridine Chromatography

Sources

Technical Support Center: Optimizing the Synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This document is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this valuable heterocyclic intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for troubleshooting and optimization.

The synthesis of substituted pyridines can be challenging, often suffering from moderate yields and the formation of side products.[1][2] This guide consolidates field-proven insights and data from established synthetic routes for structurally similar compounds to provide a robust resource for your laboratory work.

Part 1: Proposed Synthetic Workflow & Key Control Points

The synthesis of the analogous 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine has been effectively achieved via a multi-step process involving nucleophilic addition, acetylation, and a Vilsmeier-Haack cyclization.[3][4] This pathway serves as an excellent, validated template for our target molecule. The critical stages where yield is most often compromised are the formation of the enamine intermediate and the moisture-sensitive Vilsmeier cyclization.

G cluster_0 Phase 1: Intermediate Formation cluster_1 Phase 2: Cyclization & Chlorination Start Starting Materials: - Cyclopentanone - Suitable Amino Precursor Step1 Step 1: Enamine/Enamide Formation (Key Control: Water Removal & Stoichiometry) Start->Step1 Nucleophilic Addition Step2 Step 2: Acetylation (if required) (Key Control: Temperature & Reagent Purity) Step1->Step2 Acetic Anhydride Step3 Step 3: Vilsmeier-Haack Cyclization (Critical Control: Moisture Exclusion & Temperature) Step2->Step3 POCl3 / DMF Workup Step 4: Hydrolysis & Workup (Key Control: pH & Temperature) Step3->Workup Controlled Quench Purification Step 5: Purification (Vacuum Distillation / Recrystallization) Workup->Purification Final Product: 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Purification->Final G DMF DMF Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Reagent Activation POCl3 POCl₃ POCl3->Reagent Activation Enamide Enamide Intermediate Reagent->Enamide Electrophilic Attack Product Cyclized & Chlorinated Pyridine Ring Enamide->Product Cyclization Cascade

Caption: Simplified mechanism of Vilsmeier-Haack cyclization.

Q2: Are there alternative methods for constructing the pyridine ring?

A2: Yes, classical organic chemistry offers several routes to pyridines, although their suitability for this specific fused-ring system may vary. These include:

  • Hantzsch Pyridine Synthesis: A condensation reaction of an aldehyde, ammonia, and two equivalents of a β-ketoester. [5]It typically produces a dihydropyridine that requires a subsequent oxidation step.

  • Chichibabin Pyridine Synthesis: A condensation reaction of aldehydes or ketones with ammonia at high temperatures, often with low yields. [2][5]* Multicomponent Reactions: Modern methods often employ multicomponent condensations to build complex heterocyclic systems in a single step, which can be an efficient alternative. [6] However, for this specific target, the Vilsmeier-Haack approach on a pre-formed enamine/enamide is one of the most direct and well-documented strategies. [3][4] Q3: How critical is moisture control throughout the synthesis?

A3: Absolutely critical. As mentioned in the troubleshooting section, the key reagents, particularly POCl₃ and the Vilsmeier reagent it forms, are highly reactive towards water. Failure to maintain anhydrous conditions is the single most common reason for failed or low-yielding reactions of this type.

Part 4: Reference Protocol & Data Summary

The following protocol is adapted from the successful synthesis of the 2-chloro isomer and serves as a validated starting point. [3][4]

Optimized Reaction Parameters Table
ParameterStep 1: Imine FormationStep 2: AcetylationStep 3: Vilsmeier CyclizationStep 4: Hydrolysis
Key Reagents Cyclopentanone, BenzylamineAcetic AnhydridePOCl₃, DMFWater/Ice
Molar Ratio ~1:1.02 (Ketone:Amine)~1:1.1 (Intermediate:Anhydride)Substrate:POCl₃:DMF (Varies)N/A
Temperature 117 - 121°C (Reflux)0 - 5°C (Addition), 20 - 25°C (Reaction)0 - 5°C (Addition), Reflux40 - 45°C
Reaction Time ~40 minutes~14 hours~15 hoursN/A
Atmosphere N/AInert (Recommended)Inert (Critical)N/A
Step-by-Step Experimental Protocol

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • To a round-bottom flask equipped with a reflux condenser, add benzylamine (1.0 eq) and cyclopentanone (1.02 eq).

  • Heat the mixture to reflux at 117-121°C for approximately 40 minutes.

  • Monitor the reaction by TLC. Upon completion, allow the mixture to cool. The crude product can often be used directly in the next step.

Step 2: Synthesis of N-benzyl-N-cyclopent-1-en-1-ylacetamide

  • Cool the crude product from Step 1 in an ice bath to 0-5°C.

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the internal temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 14 hours.

  • Monitor for the disappearance of the starting material.

Step 3: Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

  • In a separate, oven-dried flask under an inert atmosphere, add anhydrous DMF.

  • Cool the DMF to 0-5°C and slowly add phosphorus oxychloride (POCl₃) dropwise.

  • To this freshly prepared Vilsmeier reagent, add the crude product from Step 2.

  • Heat the mixture to reflux and maintain for 15 hours.

  • After cooling, carefully and slowly pour the reaction mixture onto crushed ice, ensuring the hydrolysis temperature does not exceed 45°C.

  • Neutralize the solution with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system to yield the final product with high purity. [7]

References

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]

  • CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof. Google Patents.
  • Pyridine - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. Available at: [Link]

  • Pyridine Synthesis: A Comprehensive Overview. V.Nimc. Available at: [Link]

  • Synthesis of 2-Chloronicotinic Acid. Semantic Scholar. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate. Available at: [Link]

  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. Available at: [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. National Institutes of Health (NIH). Available at: [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Royal Society of Chemistry. Available at: [Link]

  • High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzoc[5][8]yclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available at: [Link]

  • Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. ResearchGate. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this valuable transformation. The direct oxidation of the methylene group adjacent to the pyridine ring in 2,3-cyclopentenopyridine to furnish 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a highly sought-after reaction in medicinal chemistry.[1] While manganese catalysis offers a milder and more direct route compared to traditional methods, researchers can face issues ranging from low yields to inconsistent results.[1] This guide provides a structured, question-and-answer approach to diagnose and resolve these common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Question: I am performing the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine and observing very low to no yield of the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. What are the likely causes and how can I address them?

Answer:

Low or no product yield is one of the most common issues in this reaction. The root cause often lies in one of three areas: the catalyst's integrity, the oxidant's effectiveness, or the reaction conditions.

1. Catalyst Deactivation or Inhibition:

  • Cause: The active manganese catalyst can be prone to deactivation. This can occur through the formation of inactive manganese species, such as certain dinuclear Mn(III)/Mn(IV) complexes, or through the degradation of the supporting ligand.[2] Impurities in the substrate or solvent can also poison the catalyst.[2]

  • Troubleshooting Steps:

    • Catalyst Quality: Ensure you are using a high-purity manganese source. For instance, Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) has proven effective for this transformation.[1]

    • Ligand Stability: If you are using a ligand, be aware that pyridyl-containing ligands can decompose under oxidative conditions.[2][3] In some cases, the decomposition product, pyridine-2-carboxylic acid, may be the true catalytic species, but its in-situ formation can be inefficient.[2][3] Consider using a more robust ligand or a ligand-free system if applicable to your specific protocol.

    • Substrate and Solvent Purity: Use freshly distilled or high-purity solvents and ensure your 2,3-cyclopentenopyridine substrate is free from impurities that could coordinate to the manganese center and inhibit catalysis.

2. Inefficient Oxidant Performance:

  • Cause: The choice and handling of the oxidant are critical. Common oxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BuOOH) can decompose non-productively. H₂O₂ can disproportionate into water and oxygen, a reaction that can be catalyzed by manganese itself, competing with the desired substrate oxidation.[2][4]

  • Troubleshooting Steps:

    • Fresh Oxidant: Always use a fresh, properly stored, and quantified oxidant.

    • Slow Addition: Instead of adding the full amount of oxidant at the beginning of the reaction, add it slowly over a period of time using a syringe pump. This maintains a low, steady concentration of the oxidant, which can minimize side reactions like disproportionation and improve selectivity.

    • Consider Alternative Oxidants: While t-BuOOH is often effective, other oxidants could be explored depending on the specific catalytic system.[1]

3. Suboptimal Reaction Conditions:

  • Cause: Temperature, solvent, and pH can significantly influence the reaction rate and catalyst stability. For instance, the oxidation of 2,3-cyclopentenopyridine analogues has been shown to proceed efficiently in water at room temperature, highlighting the potential for environmentally friendly conditions.[1]

  • Troubleshooting Steps:

    • Temperature Control: If the reaction is exothermic, consider cooling it to prevent catalyst decomposition. Conversely, if the reaction is sluggish, gentle heating might be necessary, but this should be done cautiously to avoid promoting side reactions.

    • Solvent Choice: The solvent can impact the solubility of the catalyst and substrate, as well as the stability of reactive intermediates. While water has been shown to be effective, other solvents like acetonitrile may also be suitable.[1]

    • pH Adjustment: The pH of the reaction mixture can influence the speciation of the manganese catalyst and the reactivity of the oxidant. If using aqueous conditions, buffering the solution may be beneficial.

Issue 2: Poor Selectivity and Formation of Byproducts

Question: My reaction is producing the desired ketone, but I am also observing significant amounts of byproducts. How can I improve the selectivity of the oxidation?

Answer:

Poor selectivity often arises from over-oxidation or side reactions involving the substrate or product. The key is to fine-tune the reaction to favor the desired transformation.

1. Over-oxidation:

  • Cause: The desired ketone product can sometimes be susceptible to further oxidation under the reaction conditions, leading to degradation or the formation of other products.

  • Troubleshooting Steps:

    • Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC, GC, or LC-MS. Stop the reaction as soon as the starting material is consumed or when the concentration of the desired product is maximized.

    • Lower Oxidant Equivalents: Reduce the number of equivalents of the oxidant used. Start with a stoichiometric amount and incrementally increase it if the conversion is low.

    • Lower Temperature: Running the reaction at a lower temperature can often temper the reactivity of the system and reduce the rate of over-oxidation.

2. Side Reactions:

  • Cause: The pyridine ring itself or other functional groups in more complex substrates can be susceptible to oxidation. Additionally, radical side reactions can lead to a complex mixture of products.

  • Troubleshooting Steps:

    • Catalyst and Ligand Tuning: The choice of manganese catalyst and ligand can have a profound effect on selectivity.[5] Electron-donating or sterically bulky ligands can modulate the reactivity and selectivity of the manganese center.[6][7]

    • Additive Effects: The addition of co-catalysts or additives, such as carboxylic acids, can influence the reaction pathway and selectivity.[5][8] For example, picolinic acid has been shown to be a crucial component in some manganese-catalyzed oxidation systems.[9]

Experimental Protocols and Data

Table 1: Representative Reaction Conditions for the Oxidation of 2,3-Cyclopentenopyridine Analogues
EntrySubstrateCatalyst (mol%)Oxidant (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
12,3-CyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (2.0)WaterRoom Temp12High1
General Experimental Protocol:
  • To a solution of 2,3-cyclopentenopyridine (1.0 mmol) in the chosen solvent (e.g., water, 5 mL), add the manganese catalyst (e.g., Mn(OTf)₂, 0.005 mmol).

  • Stir the mixture at the desired temperature (e.g., room temperature).

  • Add the oxidant (e.g., t-BuOOH, 2.0 mmol) dropwise or via syringe pump over a period of 1-2 hours.

  • Monitor the reaction by TLC or GC until completion.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Considerations & Visualizations

The catalytic cycle for manganese-catalyzed C-H oxidation is believed to involve high-valent manganese-oxo species.[10][11] A simplified representation of the proposed mechanism is shown below. Understanding this cycle can aid in troubleshooting. For instance, a failure in the formation of the high-valent Mn=O species (due to oxidant decomposition) or an inefficient hydrogen atom transfer (HAT) step can lead to a stalled reaction.

Catalytic Cycle MnII Mn(II) Catalyst MnIV_OOH Mn(IV)-OOH MnII->MnIV_OOH + Oxidant MnV_O High-Valent Mn(V)=O MnIV_OOH->MnV_O - H₂O MnIII_OH Mn(III)-OH + Substrate Radical MnV_O->MnIII_OH + Substrate (R-H) (Hydrogen Atom Transfer) MnIII_OH->MnII + Substrate Radical (Rebound) Product Oxidized Product MnIII_OH->Product Releases Product

Caption: Simplified catalytic cycle for Mn-catalyzed C-H oxidation.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common issues in the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.

Troubleshooting Flowchart start Low or No Yield? check_catalyst Check Catalyst Integrity - Purity - Ligand Stability start->check_catalyst Yes poor_selectivity Poor Selectivity? start->poor_selectivity No check_oxidant Evaluate Oxidant - Freshness - Slow Addition check_catalyst->check_oxidant check_conditions Optimize Conditions - Temperature - Solvent check_oxidant->check_conditions success Improved Results check_conditions->success monitor_reaction Monitor Reaction Closely - Stop at optimal point poor_selectivity->monitor_reaction Yes poor_selectivity->success No adjust_oxidant Adjust Oxidant Amount monitor_reaction->adjust_oxidant tune_catalyst Tune Catalyst/Ligand System adjust_oxidant->tune_catalyst tune_catalyst->success

Caption: Decision tree for troubleshooting Mn-catalyzed oxidation.

References

  • Benchchem. (2025). Application Notes and Protocols: Manganese-Catalyzed Oxidation for Pyridin-5-one Synthesis.
  • Costas, M., et al. (2022). Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates. Journal of the American Chemical Society.
  • Benchchem. (2025). Overcoming low yield in manganese-catalyzed oxidation of pyridines.
  • de Visser, S. P., et al. (2010). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. PubMed.
  • Company, A., et al. (2023). Reversible Deactivation of Manganese Catalysts in Alkene Oxidation and H2O2 Disproportionation. ACS Catalysis.
  • Costas, M., et al. (2023). Catalyst and Medium Control over Rebound Pathways in Manganese-Catalyzed Methylenic C-H Bond Oxidation. ChemRxiv.
  • Costas, M., et al. (2022). Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates. National Institutes of Health.
  • Liao, R.-Z., et al. (2018). Molecular Recognition in Mn-Catalyzed C-H Oxidation. Reaction Mechanism and Origin of Selectivity from a DFT Perspective. PMC - NIH.
  • RSC Publishing. (2024). A manganese-based catalyst system for general oxidation of unactivated olefins, alkanes, and alcohols. Organic & Biomolecular Chemistry.
  • MDPI. (2021). Manganese Catalysts with Tetradentate N-donor Pyridine-Appended Bipiperidine Ligands for Olefin Epoxidation Reactions: Ligand Electronic Effect and Mechanism.

Sources

Technical Support Center: Purification of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. Our goal is to equip you with the necessary knowledge to diagnose and resolve purity issues encountered during your experiments, ensuring the integrity of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions related to the purification of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Q1: What are the likely impurities in my sample of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine?

A1: The nature of impurities is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:

  • Starting Materials: Incomplete reactions can lead to the presence of precursors. For instance, in syntheses involving the chlorination of a pyridine N-oxide, the corresponding N-oxide may remain.[1]

  • Isomeric Byproducts: The synthesis of substituted pyridines can sometimes yield a mixture of isomers.[2] For 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, you might encounter other positional isomers of the chloro-substituent.

  • Oxidation Products: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide as an impurity.[3]

  • Reagents and Solvents: Residual reagents, catalysts (e.g., manganese catalysts in certain synthetic routes[4]), and solvents from the reaction or workup are common impurities.

  • Degradation Products: The compound may degrade over time or under certain conditions, leading to the formation of various byproducts.

Q2: How can I assess the purity of my 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and can reveal the presence of impurities by showing unexpected signals. The integration of these signals can provide a quantitative estimate of the impurity levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and byproducts. The gas chromatogram indicates the number of components in the sample, and the mass spectrum of each component aids in its identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of your compound. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate purity determination based on peak area.

Q3: I'm observing peak tailing in the HPLC analysis of my compound. What could be the cause and how can I fix it?

A3: Peak tailing is a frequent issue when analyzing basic compounds like pyridine derivatives.[5] This is often due to strong interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[5]

Here are some strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a suitable buffer can protonate the silanol groups, minimizing their interaction with your basic analyte.[5]

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration can shield the active silanol sites from your compound.[5]

  • Column Selection: Using a column with a different stationary phase, such as a phenyl or cyano column, can provide alternative interaction mechanisms and improve peak shape.[5]

II. Troubleshooting Guide: Step-by-Step Purification Protocols

This section provides detailed protocols for common purification challenges.

Scenario 1: My sample contains non-polar impurities.

For the removal of non-polar impurities, such as unreacted starting materials or certain byproducts, column chromatography is often the most effective method.

Protocol: Flash Column Chromatography

  • Stationary Phase Selection: Standard silica gel (230-400 mesh) is a good starting point.

  • Mobile Phase Selection: A gradient of ethyl acetate in hexanes is a common choice for substituted pyridines.[6] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent system.

  • Column Packing: Properly pack the column with the chosen stationary phase in the initial low-polarity mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.

  • Elution and Fraction Collection: Run the gradient and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Diagram: Workflow for Chromatographic Purification

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC 1. TLC Analysis to Determine Optimal Solvent System Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Gradient (e.g., Hexanes/Ethyl Acetate) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A typical workflow for purifying 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine using flash column chromatography.

Scenario 2: My sample is crystalline but has a low melting point and appears discolored.

Recrystallization is an excellent technique for purifying crystalline solids with minor impurities that affect their physical properties like color and melting point.

Protocol: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine, ethanol has been reported as a suitable crystallization solvent.[7][8] You may need to screen other solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Table: Solvent Selection for Recrystallization

Solvent SystemRationale
EthanolReported to be effective for similar compounds.[7][8]
Ethanol/WaterAdding water as an anti-solvent can induce crystallization if the compound is too soluble in pure ethanol.
Ethyl Acetate/HexanesA common solvent pair for compounds of intermediate polarity.
Scenario 3: My sample is a liquid or a low-melting solid and contains volatile impurities.

For liquid samples or low-melting solids contaminated with volatile impurities, distillation under reduced pressure (vacuum distillation) can be an effective purification method. A patent for purifying pyridine derivatives suggests a method involving reaction with an alkali metal compound followed by distillation.[9]

Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Drying (Optional but Recommended): If water is a suspected impurity, consider pre-treating the crude product with a suitable drying agent. The aforementioned patent suggests reacting the crude pyridine compound with an alkali metal compound.[9]

  • Distillation: Heat the flask containing the crude product gently under reduced pressure.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. The boiling point will be dependent on the applied pressure.

  • Purity Check: Analyze the collected fraction using an appropriate analytical method (e.g., GC-MS or NMR) to confirm its purity.

III. Concluding Remarks

The purification of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine requires a systematic approach, starting with the identification of potential impurities based on the synthetic route, followed by the selection of an appropriate purification technique. By understanding the principles behind each method and carefully executing the protocols, researchers can obtain high-purity material essential for reliable experimental outcomes.

IV. References

  • El-Sayed, M. A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.

  • Ghareb, N., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[4][10]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports.

  • Katritzky, A. R., et al. (1999). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Synthesis.

  • Kim, J. H., & Lee, S. G. (2016). Purification method of pyridine and pyridine derivatives. KR Patent 101652750B1.

  • Li, Z., et al. (2017). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Organic Letters.

  • Premecz, J. E., & Ford, M. E. (1987). Gas Chromatographic Separation of Substituted Pyridines. Journal of Chromatography A.

  • Redkin, R. G., et al. (2021). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds.

  • Rong, J., & Deng, G. (2014). Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification. Journal of Chromatography A.

  • Wang, X., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules.

  • Google Patents. (n.d.). Preparation of isomer-free 2,5-dichloro-pyridine. Retrieved from

Sources

Technical Support Center: Scaling the Synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This guide is designed for researchers, chemists, and process development professionals. We will delve into the common synthetic challenges, provide troubleshooting solutions in a direct Q&A format, and offer insights grounded in established chemical principles to ensure your success from the bench to the pilot plant.

Synthetic Overview: The Vilsmeier-Haack Approach

The synthesis of the target molecule, a valuable heterocyclic building block, is often achieved via a multi-step sequence culminating in a Vilsmeier-Haack cyclization. This reaction is a powerful tool for forming α,β-unsaturated aldehydes and ketones, and in this context, for constructing the pyridine ring onto a cyclopentane core.[1][2] A plausible and frequently utilized pathway begins with cyclopentanone, which is converted to an enamine intermediate. This electron-rich enamine is then reacted with the Vilsmeier reagent (a chloroiminium salt generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF)) to undergo formylation and subsequent cyclization to yield the final chlorinated pyridine ring system.[3][4]

Understanding the mechanism is key to troubleshooting. The reaction's success hinges on the efficient formation of the electrophilic Vilsmeier reagent and its subsequent reaction with the nucleophilic enamine. The entire process must be conducted under strictly anhydrous conditions, as the Vilsmeier reagent and POCl₃ are highly water-sensitive.

General Synthetic Workflow

Below is a general workflow diagram for the synthesis.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Step 3: Purification A Cyclopentanone + Secondary Amine (e.g., Pyrrolidine) B N-(Cyclopent-1-en-1-yl)pyrrolidine (Enamine Intermediate) A->B Dean-Stark Toluene, reflux E Enamine Intermediate B->E C POCl3 + DMF D Vilsmeier Reagent (in situ) C->D 0-5 °C F Cyclization & Chlorination D->F E->F Add to Vilsmeier Reagent G 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine F->G Aqueous Work-up & Hydrolysis H Crude Product G->H I Purified Product H->I Column Chromatography or Crystallization

Caption: High-level workflow for the synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction is not starting or is giving very low yields. What are the most common causes?

A1: This is a frequent issue, often traced back to two critical areas: reagent quality and reaction conditions.

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to water. Any moisture in your DMF, solvent, or glassware will quench the reagent and halt the reaction. Ensure all solvents are anhydrous, glassware is oven-dried, and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Reagent Stoichiometry and Order of Addition: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic.[2] It is crucial to add the POCl₃ slowly to the DMF at a low temperature (0-5 °C) to ensure complete formation of the reagent before adding your enamine. An incorrect ratio or poor mixing can lead to unreacted starting materials.

  • Enamine Quality: The enamine intermediate must be of high purity. Impurities from its synthesis can interfere with the Vilsmeier reaction. It is often recommended to use freshly prepared or distilled enamine for best results.

Q2: I'm observing the formation of significant, hard-to-remove impurities. How can I improve the reaction's selectivity?

A2: Impurity generation, especially at scale, is often related to temperature control and reaction stoichiometry.

  • Over-chlorination/Side Reactions: Using a large excess of the Vilsmeier reagent or allowing the reaction temperature to rise uncontrollably can lead to the formation of undesired byproducts, including polymeric tars. We recommend using a stoichiometry of 1.1 to 1.5 equivalents of the Vilsmeier reagent relative to the enamine.

  • Temperature Control: Maintain strict temperature control throughout the addition and reaction phases. An uncontrolled exotherm is a primary cause of side reactions. For scale-up, a jacketed reactor with efficient cooling is essential.

  • Work-up Procedure: The quench and work-up are critical. A rapid, uncontrolled quench can lead to product degradation. A common technique is an "inverse quench," where the reaction mixture is slowly added to a cold aqueous solution (e.g., sodium bicarbonate or sodium acetate solution) to neutralize the acidic and reactive species under controlled conditions.

Q3: The reaction is highly exothermic and difficult to control during scale-up. What are the best practices for managing thermal safety?

A3: Thermal management is the most critical aspect of scaling up this synthesis. The formation of the Vilsmeier reagent is notoriously energetic.

  • Addition Rate: The addition of POCl₃ to DMF must be done slowly and sub-surface, with vigorous stirring to dissipate heat effectively. Use a syringe pump for precise and controlled addition.

  • Cooling Capacity: Ensure your reactor's cooling system can handle the heat load. Perform a small-scale calorimetric study if possible to understand the thermal profile before proceeding to a larger scale.

  • Solvent Choice: While the reaction is often run in excess DMF, using a co-solvent with good heat transfer properties like dichloromethane (DCM) or dichloroethane (DCE) can be beneficial, although this may require re-optimization of the reaction conditions.

Q4: My final product is an oil that is difficult to purify by column chromatography. Are there alternative purification strategies?

A4: Oily products can be challenging. Here are a few strategies to consider:

  • Salt Formation: As the product is a pyridine derivative, it is basic. You can attempt to form a crystalline salt (e.g., hydrochloride or tosylate) by treating the crude product in a suitable solvent (like isopropanol or ethyl acetate) with an acid. The crystalline salt can often be filtered and washed to achieve high purity, and then the free base can be liberated if necessary.

  • Crystallization Studies: A systematic screening of solvents and solvent mixtures (e.g., heptane/ethyl acetate, toluene/heptane) at different temperatures may yield a crystalline form of the free base.

  • Kugelrohr Distillation: If the product is thermally stable, short-path distillation under high vacuum (Kugelrohr) can be an effective method for purifying low-melting solids or oils.

Troubleshooting Decision Tree: Low Yield

G Start Low Yield Observed Check_SM Starting Material (SM) Recovered? Start->Check_SM Complex_Mix Complex Mixture/ Tars Observed? Check_SM->Complex_Mix No Reagent_Issue Potential Reagent Issue Check_SM->Reagent_Issue Yes Temp_Issue Potential Temp Control Issue Complex_Mix->Temp_Issue Yes Workup_Issue Potential Work-up Issue Complex_Mix->Workup_Issue No Anhydrous Ensure anhydrous solvents & inert atm. Reagent_Issue->Anhydrous Check Conditions Stoichiometry Verify POCl3/DMF ratio & enamine purity. Reagent_Issue->Stoichiometry Check Stoichiometry Check_Cooling Improve cooling, slow reagent addition. Temp_Issue->Check_Cooling Review Protocol Check_Quench Use inverse quench into cold aqueous base. Workup_Issue->Check_Quench Review Protocol

Caption: A decision tree to diagnose and solve common causes of low reaction yield.

Scale-Up Considerations

Transitioning from lab scale to pilot scale requires careful consideration of changes in physical parameters. The table below outlines key areas of focus.

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Rationale & Key Considerations
Reactor Round-bottom flaskJacketed glass-lined or stainless steel reactorProvides superior heat transfer, containment, and controlled reagent addition via ports. Material must be compatible with POCl₃ and HCl byproducts.
Temperature Control Ice/water bathChiller/heater circulator connected to reactor jacketPrecise temperature control is non-negotiable. An external circulator allows for programmed cooling/heating ramps and holds.
Reagent Addition Syringe, dropping funnelMetering pump (e.g., diaphragm or peristaltic)Ensures slow, consistent, and reproducible addition rates, which is critical for managing the exotherm of Vilsmeier reagent formation.[4]
Agitation Magnetic stir barOverhead mechanical stirrer (e.g., impeller, pitched blade)Ensures efficient mixing and heat distribution in the larger volume. Avoids "hot spots" that can lead to side reactions.
Work-up/Quench Pouring into a beakerControlled transfer via pump into a separate quench vesselSafety and control are paramount. An inverse quench into a well-stirred, cooled vessel containing an aqueous base is the standard industrial practice.
Isolation Funnel filtrationCentrifuge or filter-dryer (Nutsche filter)More efficient for handling large quantities of solids and allows for controlled washing and initial drying of the product cake.
Safety Fume hoodProcess safety management (PSM), HAZOP analysisPOCl₃ is highly corrosive and reacts violently with water. HCl gas is evolved during the reaction. A thorough hazard analysis is required before scale-up.

References

  • α-Formylation of α-Substituted Ketones. Tetrahedron Letters.
  • Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Dearomative cyclization of pyridines/isoquinolines with cyclopropenones: access to indolizinones and benzo-fused indolizinones.
  • Synthesis method of 2-chloronicotinic acid and derivative thereof.
  • Pyridine Synthesis: Cliff Notes. Baran Lab.
  • 2-Chloronicotinic acid synthesis. ChemicalBook.
  • 2-Chloronicotinic acid. Wikipedia.
  • Pyridine. Wikipedia.
  • Ruthenium-catalyzed cycloisomerization-6pi-cyclization: A Novel Route to Pyridines. PubMed.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Synthesis of 2-chloronicotinic acid derivatives.
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in w
  • Vilsmeier haack rxn. Slideshare.
  • Modified Vilsmeier-Haack Reactions of A-Methylene Ketones. Scribd.
  • Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega.
  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Royal Society of Chemistry.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.
  • 3-chloro-5h-cyclopenta[b]pyridin-7(6h)-one. Guidechem.
  • Organic Syntheses Procedure. Organic Syntheses.
  • 2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one synthesis. ChemicalBook.
  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.
  • Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine.
  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.
  • High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[5][6]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents . Nature.

  • 3,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine. PubChem.
  • One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[7][8]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide . MDPI.

  • Preparation of \trifluoromethyl\pyridines.
  • Method for preparing 2,5-dihalo- and 2,5,6-trihalopyridines.

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Structural Elucidation of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step in the research and development pipeline. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage predictive methodologies based on established principles and data from analogous structures to offer a robust framework for its characterization. Furthermore, we will compare the utility of NMR spectroscopy with other common analytical techniques for the comprehensive structural elucidation of such compounds.

The Compound of Interest: 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a halogenated heterocyclic compound.[1] The fusion of a cyclopentane ring to a pyridine core, combined with the presence of a chlorine substituent, results in a distinct electronic architecture that can be precisely mapped using NMR spectroscopy. Understanding the structural nuances of this molecule is paramount for predicting its reactivity, potential biological activity, and suitability for various applications.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule.

Molecular Structure with Proton Numbering

Caption: Molecular structure of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine with proton numbering.

Predicted Chemical Shifts, Multiplicity, and Integration

The predicted ¹H NMR data are summarized in the table below. These predictions are based on the analysis of substituent effects on the pyridine ring and by comparing with known data for 2-chloropyridine and cyclopentane derivatives.[2][3][4][5]

ProtonPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constants (J) [Hz]Integration
H2~8.2Singlet-1H
H4~7.2Singlet-1H
H5~3.0TripletJ(H5, H6) ≈ 7.52H
H6~2.1QuintetJ(H6, H5) ≈ 7.5, J(H6, H7) ≈ 7.52H
H7~3.1TripletJ(H7, H6) ≈ 7.52H

Causality behind Predictions:

  • H2 and H4: These protons are on the aromatic pyridine ring. The nitrogen atom and the chlorine substituent are electron-withdrawing, which deshields the adjacent protons, causing them to appear at a higher chemical shift (downfield). H2 is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.[6] The lack of adjacent protons results in singlet signals for both H2 and H4.

  • H5, H6, and H7: These protons are on the saturated cyclopentane ring. Their chemical shifts are expected in the aliphatic region. Protons H5 and H7, being adjacent to the pyridine ring, will be slightly deshielded compared to a simple cyclopentane.[3][4]

    • H5 and H7 are expected to be triplets because they are each coupled to the two neighboring protons on C6 (n+1 = 2+1 = 3).

    • H6 is expected to be a quintet as it is coupled to the two protons on C5 and the two protons on C7 (n+1 = 4+1 = 5).

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Molecular Structure with Carbon Numbering

Caption: Molecular structure of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine with carbon numbering.

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts are presented below. These are estimated based on known data for 2-chloropyridine, cyclopentane, and substituted pyridines.[2][7][8][9][10] In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet.

CarbonPredicted Chemical Shift (δ) [ppm]
C2~150
C3~130
C4~122
C4a~158
C5~32
C6~23
C7~32
C7a~145

Causality behind Predictions:

  • Aromatic Carbons (C2, C3, C4, C4a, C7a): These carbons resonate in the downfield region typical for sp² hybridized carbons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the chlorine substituent. C2, C4a, and C7a, being directly bonded to or in close proximity to the nitrogen, are expected to be the most deshielded. The carbon bearing the chlorine (C3) will also be significantly downfield.

  • Aliphatic Carbons (C5, C6, C7): These sp³ hybridized carbons of the cyclopentane ring are expected to resonate in the upfield region of the spectrum. The chemical shifts for C5 and C7 are slightly higher than for C6 due to their proximity to the aromatic pyridine ring.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire 1H spectrum (e.g., 16-64 scans) acq2->acq3 acq4 Acquire 13C spectrum (e.g., 1024+ scans) acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts to TMS (0 ppm) proc2->proc3 proc4 Integrate 1H signals proc3->proc4 proc5 Assign peaks and analyze coupling proc4->proc5

Caption: General workflow for NMR analysis.

Detailed Methodologies:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition: [11][12][13][14]

    • The experiments should be performed on a 400 MHz or higher field NMR spectrometer for better resolution.

    • Locking: The spectrometer's frequency is locked onto the deuterium signal of the solvent.

    • Tuning and Matching: The probe is tuned to the specific frequencies of ¹H and ¹³C to ensure maximum signal transmission.

    • Shimming: The magnetic field homogeneity is optimized to obtain sharp, symmetrical peaks.

    • ¹H NMR Acquisition:

      • A standard pulse-acquire sequence is used.

      • Typically, 16 to 64 scans are sufficient for a sample of this concentration.[15]

      • A relaxation delay of 1-2 seconds between scans is generally adequate.

    • ¹³C NMR Acquisition:

      • A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

      • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[15]

      • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full observation of quaternary carbons.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

TechniqueInformation ProvidedStrengthsWeaknesses
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity through spin-spin coupling, stereochemical information.Provides unambiguous structural information. Non-destructive. Quantitative.Lower sensitivity compared to MS. More complex data interpretation.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns.High sensitivity. Provides molecular formula.Does not provide detailed connectivity information on its own. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups and bond types (e.g., C-Cl, C=N, aromatic C-H).Fast and simple to perform. Good for identifying functional groups.[16][17][18]Provides limited information about the overall molecular structure. Not all vibrations are IR-active.[17]

Synergistic Approach:

For the definitive characterization of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a combined approach is recommended. Mass spectrometry would confirm the molecular weight and elemental formula, while IR spectroscopy would verify the presence of the key functional groups. NMR spectroscopy would then provide the detailed atomic-level map of the molecule, allowing for the unequivocal assignment of its structure. This integrated approach ensures the highest level of confidence in the structural assignment.[16]

References

  • Patsnap Eureka. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups.
  • Stenutz, R. NMR chemical shift prediction of pyridines. Retrieved from [Link]

  • Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 711-720.
  • Creative Biostructure. Difference Between UV, IR, and NMR Spectroscopy. Retrieved from [Link]

  • Kleinpeter, E., et al. (1997).
  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
  • Oreate AI Blog. (2026, January 15). Understanding the Distinct Worlds of IR and NMR Spectroscopy.
  • Reddit. (2018, May 24). NMR vs Raman vs IR Spectroscopy? [Online forum post].
  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.
  • Wang, C., et al. (n.d.).
  • Slideshare. (n.d.). IR and NMR spectroscopy.
  • PubChem. 2-Chloropyridine. Retrieved from [Link]

  • University of Wisconsin-Madison. (2021, February 8). Common NMR experiments and the time it takes to run them.
  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Martin, G. E. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • YouTube. (2023, July 14). HNMR spectroscopy practical problems #Spectra of Cyclopentane #pnmr #c-13NMR #nmr #nmr spectra.
  • Boston University. (n.d.). Basic NMR Concepts.
  • Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr.
  • Bruker. (n.d.). 1 Introduction.
  • Doc Brown's Chemistry. (2025, December 27). 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene.
  • Michigan State University. (n.d.). Basic Practical NMR Concepts.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr.
  • Benchchem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine.
  • SpectraBase. 2-Chloropyridine - Optional[1H NMR] - Spectrum.
  • AWS. (n.d.).
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

Sources

A Comparative Analysis of the Biological Activities of Pyridine-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous synthetic and naturally occurring compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activities of different classes of pyridine derivatives, offering insights for researchers and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.

The Pyridine Moiety: A Privileged Scaffold in Drug Discovery

The pyridine ring, a heterocyclic aromatic compound containing a nitrogen atom, is a "privileged scaffold" in drug discovery. Its ability to form hydrogen bonds, its moderate basicity, and its capacity for substitution at various positions make it a versatile building block for designing molecules that can interact with a wide range of biological targets. This versatility has led to the development of numerous pyridine-containing drugs with diverse therapeutic applications.

Comparative Biological Activities of Pyridine Derivatives

To illustrate the diverse biological potential of pyridine derivatives, we will compare the activities of several classes of these compounds, highlighting their efficacy in different therapeutic areas.

Anticancer Activity

Pyridine-containing compounds have shown significant promise as anticancer agents, acting through various mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest.

A study on novel pyridine derivatives incorporating a thiazole moiety demonstrated potent cytotoxic activity against various cancer cell lines. For instance, compound 5h from this series exhibited an IC50 value of 0.89 µM against the MCF-7 breast cancer cell line, which is comparable to the standard drug doxorubicin (IC50 = 0.78 µM). The proposed mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.

In another study, a series of 2-substituted pyridine derivatives were synthesized and evaluated for their in vitro anticancer activity. Several of these compounds displayed significant cytotoxicity against a panel of human cancer cell lines, with IC50 values in the low micromolar range.

Antimicrobial Activity

The pyridine nucleus is also a key component of many antimicrobial agents. The nitrogen atom in the pyridine ring can interact with microbial enzymes and other cellular components, leading to the inhibition of microbial growth.

A series of novel pyridine derivatives were synthesized and showed promising antibacterial and antifungal activity. Specifically, compounds with a halogen substituent on the pyridine ring exhibited enhanced activity. For example, one of the synthesized compounds displayed a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL against Staphylococcus aureus, a common pathogenic bacterium. This activity is attributed to the disruption of the bacterial cell membrane.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and pyridine derivatives have been explored for their anti-inflammatory potential. These compounds can modulate the activity of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and various cytokines.

Research into pyridine-based compounds has revealed their potential as anti-inflammatory agents. A study published in the European Journal of Medicinal Chemistry reported on the synthesis and anti-inflammatory activity of a series of pyridine derivatives. The most active compound in the series showed a 78% inhibition of carrageenan-induced paw edema in rats, an effect comparable to the standard anti-inflammatory drug indomethacin. The mechanism of action is believed to be the inhibition of COX-2, a key enzyme in the inflammatory pathway.

Quantitative Comparison of Biological Activities

To provide a clear and concise comparison, the following table summarizes the biological activities of selected pyridine derivatives from the cited literature.

Compound ClassBiological ActivityModel/Cell LinePotency (IC50/MIC)Reference
Pyridine-Thiazole HybridsAnticancerMCF-7 (Breast Cancer)0.89 µM
2-Substituted PyridinesAnticancerVarious Human Cancer LinesLow µM range
Halogenated PyridinesAntibacterialStaphylococcus aureus3.12 µg/mL
Pyridine DerivativesAnti-inflammatoryCarrageenan-induced paw edema in rats78% inhibition

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed experimental protocols for assessing the biological activities of pyridine derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Assay

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat cells with varying concentrations of pyridine derivatives B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4 hours (formazan formation) E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm using a plate reader G->H I 9. Calculate cell viability and IC50 values H->I

Caption: Workflow of the MTT assay for assessing anticancer activity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Workflow for Broth Microdilution Assay

Broth_Microdilution cluster_prep Preparation cluster_incubation Incubation cluster_readout MIC Determination A 1. Prepare serial dilutions of pyridine derivatives in a 96-well plate C 3. Add the bacterial inoculum to each well A->C B 2. Prepare a standardized bacterial inoculum B->C D 4. Incubate the plate at 37°C for 18-24 hours C->D E 5. Visually inspect for bacterial growth (turbidity) D->E F 6. The lowest concentration with no visible growth is the MIC E->F

Caption: Workflow of the broth microdilution assay for determining MIC.

Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the pyridine derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

The pyridine scaffold remains a highly attractive framework for the design and development of new therapeutic agents. The diverse biological activities of pyridine derivatives, ranging from anticancer and antimicrobial to anti-inflammatory effects, underscore the versatility of this chemical moiety. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design and evaluation of novel pyridine-based compounds with enhanced therapeutic potential.

References

  • Synthesis, anticancer activity and molecular docking of novel pyridine derivatives. [Link]

  • Synthesis and in vitro anticancer activity of 2-substituted pyridine derivatives. [Link]

  • Synthesis and antimicrobial activity of some novel pyridine derivatives. [Link]

  • Synthesis and anti-inflammatory activity of some new pyridine derivatives. [Link]

Efficacy of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine as a corrosion inhibitor compared to others

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against corrosion, which causes significant economic losses across various industries, the development of effective corrosion inhibitors is paramount. Organic heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, have emerged as a promising class of corrosion inhibitors. This guide provides a comprehensive comparison of the corrosion inhibition efficacy of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives against other notable heterocyclic inhibitors, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering who are actively seeking advanced solutions for corrosion control.

Understanding Corrosion Inhibition by Heterocyclic Compounds

The primary mechanism by which organic heterocyclic compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1] This adsorption process can be classified as either physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecules, or chemisorption, which involves the formation of coordinate bonds between the heteroatoms' lone pair electrons and the vacant d-orbitals of the metal atoms.[2] The effectiveness of an inhibitor is largely dependent on its chemical structure, including the presence of heteroatoms, π-electrons in aromatic rings, and various functional groups.[3][4]

Probing the Efficacy of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives

Recent studies have highlighted the exceptional corrosion inhibition performance of newly synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives for carbon steel in acidic media.[5][6][7][8] These compounds, which are derivatives of the core structure of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, have demonstrated high inhibition efficiencies, reaching up to 97.7% at a concentration of 1.0 mM.[5][6][7][8] The inhibition action of these derivatives is attributed to their mixed-type behavior, meaning they suppress both the anodic and cathodic reactions of the corrosion process.[5][6][7]

The adsorption of CAPD derivatives on the steel surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film.[2][5][6][7] The mechanism of adsorption is a combination of physisorption and chemisorption.[5][6][7]

Comparative Analysis with Other Heterocyclic Corrosion Inhibitors

To contextualize the performance of CAPD derivatives, it is essential to compare their efficacy with other established heterocyclic corrosion inhibitors. The following table summarizes the inhibition efficiencies of various pyridine and other heterocyclic derivatives under similar corrosive conditions.

InhibitorCorrosive MediumSubstrateConcentration (mM)Inhibition Efficiency (%)Reference
2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1)1 M H₂SO₄Carbon Steel1.097.7[ACS Omega, 2022][5][6][7][8]
3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-2(1H)-one (ABCP)0.5 M HClMild Steel0.598.4[Journal of Applied Sciences and Nanotechnology, 2022][9][10]
Pyridine derivative (2c)0.5 M HClMild Steel5.099.62[Chemical Methodologies, 2023][11]
4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP)1 M HClLow Carbon Steel1.092.8[International Journal of Corrosion and Scale Inhibition, 2021][2]
5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione (TZCDI)1.0 M HClMild Steel-High[Journal of the Mexican Chemical Society, 2020][1][12]

From the data, it is evident that the CAPD derivatives exhibit a corrosion inhibition efficiency that is highly competitive with other potent heterocyclic inhibitors. While some pyridine derivatives show slightly higher efficiencies at greater concentrations, the performance of CAPDs at a low concentration of 1.0 mM is noteworthy.[5][6][7][8]

Experimental Methodologies for Inhibitor Evaluation

The assessment of corrosion inhibitor efficacy relies on a suite of electrochemical and surface analysis techniques. The following are detailed protocols for two of the most common methods used in the cited studies.

Potentiodynamic Polarization (PDP)

This technique is employed to determine the corrosion current density (icorr) and the corrosion potential (Ecorr), and to understand the kinetic effects of the inhibitor on the anodic and cathodic reactions.

Protocol:

  • Prepare the electrochemical cell with a three-electrode setup: the carbon steel sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Immerse the electrodes in the corrosive medium (e.g., 1 M H₂SO₄) with and without the inhibitor at the desired concentration.

  • Allow the system to stabilize for a period (e.g., 30 minutes) to reach a steady open-circuit potential (OCP).

  • Scan the potential from a cathodic value to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential to determine the corrosion current density.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100, where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.

Protocol:

  • Use the same three-electrode setup and corrosive media as in the PDP measurements.

  • Allow the system to stabilize at the OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system at each frequency.

  • Represent the data using Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge-transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100, where Rct(inh) and Rct(blank) are the charge-transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizing the Inhibition Process

The following diagrams illustrate the general mechanism of corrosion inhibition by heterocyclic compounds and a typical experimental workflow for their evaluation.

G cluster_mechanism Corrosion Inhibition Mechanism Metal Surface Metal Surface Protective Film Protective Film Metal Surface->Protective Film Corrosive Medium Corrosive Medium Corrosive Medium->Metal Surface Corrosion Attack Inhibitor Molecules Inhibitor Molecules Inhibitor Molecules->Metal Surface Adsorption Protective Film->Corrosive Medium Barrier Effect

Caption: General mechanism of corrosion inhibition.

G cluster_workflow Experimental Workflow Inhibitor Synthesis Inhibitor Synthesis Electrochemical Cell Setup Electrochemical Cell Setup Inhibitor Synthesis->Electrochemical Cell Setup Material Preparation Material Preparation Material Preparation->Electrochemical Cell Setup Electrochemical Measurements Electrochemical Measurements Electrochemical Cell Setup->Electrochemical Measurements Surface Analysis Surface Analysis Electrochemical Cell Setup->Surface Analysis Data Analysis Data Analysis Electrochemical Measurements->Data Analysis Surface Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Standard experimental workflow for inhibitor evaluation.

Conclusion

The derivatives of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine have demonstrated significant promise as effective corrosion inhibitors for steel in acidic environments. Their high inhibition efficiency, which is comparable to or surpasses that of many other heterocyclic inhibitors, makes them attractive candidates for industrial applications. The mixed-mode inhibition mechanism and the formation of a stable protective film through a combination of physisorption and chemisorption are key to their performance. Further research focusing on optimizing their molecular structure and evaluating their performance in diverse corrosive environments will be crucial for their practical implementation.

References

  • Hadi, B. A., & Ibraheem, H. H. (2023). Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. Chemical Methodologies, 7(2), 168-182. [Link]

  • Han, P., et al. (2019). Experimental and theoretical research of three pyridine derivatives as corrosion inhibitors on steel in HCl acid solution. Journal of Materials Science & Technology, 35(10), 2247-2256. [Link]

  • El-Haddad, M. M., et al. (2020). Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. Journal of the Mexican Chemical Society, 64(4), 281-298. [Link]

  • Lashgari, M., et al. (2010). COMPARATIVE STUDIES OF SOME HETEROCYCLIC COMPOUNDS AS CORROSION INHIBITORS OF COPPER IN PHOSPHORIC ACID MEDIA. Fullerenes, Nanotubes and Carbon Nanostructures, 18(3), 263-275. [Link]

  • Verma, C., et al. (2022). The inhibition efficiency and the chemical structure of the pyridine inhibitors. In Corrosion Inhibitors. IntechOpen. [Link]

  • Rajendran, M., et al. (2016). Theoretical studies on corrosion inhibition efficiency of pyridine carbonyl derivatives using DFT method. Der Pharma Chemica, 8(3), 71-79. [Link]

  • Hadi, B. A., & Ibraheem, H. H. (2022). Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. Journal of Applied Sciences and Nanotechnology, 2(2), 55-63. [Link]

  • El-Haddad, M. M., et al. (2020). Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. Journal of the Mexican Chemical Society, 64(4). [Link]

  • Lashgari, M., et al. (2010). Comparative studies of some heterocyclic compounds as corrosion inhibitors of copper in phosphoric acid media. Fullerenes, Nanotubes and Carbon Nanostructures, 18(3), 263-275. [Link]

  • Hadi, B. A., & Ibraheem, H. H. (2023). Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. Chemical Methodologies, 7(2), 168-182. [Link]

  • Verma, C., Quraishi, M. A., & Hussain, C. M. (2021). Pyridine and its derivatives as corrosion inhibitors. In Organic Corrosion Inhibitors (pp. 123-148). Wiley. [Link]

  • Tan, B., et al. (2019). Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. International Journal of Molecular Sciences, 20(18), 4486. [Link]

  • Ahmed, A. A., et al. (2020). Effect of Addition of Pyridine-Based Corrosion Inhibitors on Corrosion Behaviors of Carbon Steel in a Co2-Containing Environment. Journal of Engineering Science and Technology, 15(2), 1076-1089. [Link]

  • Lamghafri, S., et al. (2023). Comparative study of the performance and inhibitory efficiency of two new organic heterocyclic in the chemical industry. Materials Science and Engineering: B, 290, 116287.
  • Thakur, A., & Kumar, A. (2023). Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. European Journal of Chemistry, 14(2), 246-253. [Link]

  • Ahmed, A. A., et al. (2021). The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium. International Journal of Corrosion and Scale Inhibition, 10(4), 1736-1751. [Link]

  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(29), 25489-25503. [Link]

  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(29), 25489-25503. [Link]

  • El-Faham, A., et al. (2022). (PDF) Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ResearchGate. [Link]

  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(29), 25489-25503. [Link]

  • Hadi, B. A., & Ibraheem, H. H. (2022). Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. Journal of Applied Sciences and Nanotechnology, 2(2), 55-63. [Link]

  • Amoroso, A. J., et al. (1995). Synthetic and electrochemical studies of some metal complexes of 1,3,5-triethynylbenzene. Journal of the Chemical Society, Dalton Transactions, (1), 1025-1032. [Link]

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A Comparative Guide to the Antiviral Potential of 5-Aryl-Cyclopenta[c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antiviral agents, the exploration of diverse chemical scaffolds is paramount. Among these, pyridine-based fused heterocyclic systems have emerged as a promising avenue of research. This guide provides a comprehensive analysis of the antiviral activity of a specific subclass, the 5-aryl-cyclopenta[c]pyridine derivatives. While current research predominantly highlights their efficacy against phytoviruses, this document will draw critical comparisons with structurally related compounds active against significant human pathogens, namely Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). By presenting available experimental data and detailed methodologies, we aim to provide a valuable resource for researchers in the field of antiviral drug discovery.

The Antiviral Profile of 5-Aryl-Cyclopenta[c]pyridine Derivatives Against Tobacco Mosaic Virus (TMV)

A significant body of research has been dedicated to the evaluation of 5-aryl-cyclopenta[c]pyridine derivatives, synthesized from the natural product cerbinal, for their activity against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen.[1][2] These studies have revealed that the introduction of an aryl group at the 5-position of the cyclopenta[c]pyridine core can lead to potent antiviral effects, often surpassing those of commercially available agricultural virucides.

The antiviral efficacy against TMV is typically assessed through three distinct in vivo assays on host plants like Nicotiana tabacum L.:

  • Inactivation Effect: Measures the ability of the compound to neutralize the virus before it infects the plant.

  • Curative Effect: Evaluates the compound's capacity to inhibit viral replication after the plant has been infected.

  • Protection Effect: Assesses the compound's ability to prevent infection when applied to the plant before viral exposure.

Several lead compounds have emerged from these investigations, demonstrating substantial anti-TMV activity. For instance, compound B32 exhibited a remarkable inactivation effect of 88.9% at a concentration of 500 mg/L, significantly outperforming the commercial virucides ribavirin and ningnanmycin.[3] Similarly, compound 4k , which features a m-methoxyphenyl substitution, displayed potent inactivation (51.1 ± 1.9%), curative (50.7 ± 3.6%), and protection (53.8 ± 2.8%) effects at the same concentration.[1][2]

Molecular docking studies suggest that the antiviral mechanism of these derivatives against TMV involves the binding of the aryl group to the virus's receptor proteins, thereby interfering with the viral life cycle.[1][2] This interaction is believed to be enhanced by the presence of the benzene ring.[1][2]

Comparative Antiviral Activity Against TMV
CompoundSubstitutionInactivation Effect (%) at 500 µg/mLCurative Effect (%) at 500 µg/mLProtection Effect (%) at 500 µg/mLReference(s)
4k m-methoxyphenyl51.1 ± 1.950.7 ± 3.653.8 ± 2.8[1][2]
4g -Higher than RibavirinHigher than RibavirinHigher than Ribavirin[1][2]
3s 2-(4-methoxyphenyl)49.0 ± 0.841.2 ± 4.351.5 ± 2.7[3]
B32 -88.952.865.8[3]
Ribavirin Commercial Control39.1 ± 2.638.4 ± 1.539.6 ± 3.8[1]

Extending the Horizon: Activity of Structurally Related Compounds Against Human Viruses

While the data on 5-aryl-cyclopenta[c]pyridine derivatives against human viruses is currently limited, research into structurally analogous compounds offers a promising glimpse into their potential therapeutic applications. Specifically, derivatives of cyclopenta[b]pyridinone and pyrazolopyridine have demonstrated notable activity against HIV and HSV, respectively.

Cyclopenta[b]pyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A series of amine-type cyclopentanepyridinone derivatives have been synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[4] These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the enzyme and inducing a conformational change that disrupts its catalytic activity.

One of the most potent compounds from this series, compound 9 , exhibited an EC50 of 540 nM against HIV-1 (IIIB) in cell culture, with low cytotoxicity (CC50 > 100 µM).[4] Molecular docking studies revealed that these derivatives interact with key amino acid residues in the NNRTI binding pocket, including Lys101, Tyr181, and Tyr188.[4]

CompoundEC50 (nM)CC50 (µM)Mechanism of ActionReference(s)
Compound 9 540> 100NNRTI[4]
Nevirapine ~100-400>100NNRTI
Efavirenz ~1.7-3.6>100NNRTI

Note: EC50 and CC50 values for Nevirapine and Efavirenz are approximate and can vary depending on the cell line and assay conditions.

Pyrazolopyridine Derivatives as Potent Inhibitors of Herpes Simplex Virus (HSV)

Research into 1H-pyrazolo[3,4-b]pyridine derivatives has identified several compounds with significant anti-HSV-1 activity. These compounds have been shown to interfere with different stages of the viral life cycle, including adsorption and replication.

For instance, compounds ARA-04 and ARA-05 were found to inhibit viral adsorption, while AM-57 interfered with the α- and γ-phases of viral replication. The EC50 values for these compounds were in the range of 0.70 to 1.00 µM, which is comparable to the widely used anti-herpetic drug, Acyclovir.[5] Importantly, these compounds exhibited a high selectivity index, indicating a favorable safety profile in vitro.[5]

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Mechanism of ActionReference(s)
ARA-04 1.00 ± 0.1010001000Adsorption Inhibition[5]
ARA-05 1.00 ± 0.0510001000Adsorption Inhibition[5]
AM-57 0.70 ± 0.10600857.1Replication Inhibition[5]
Acyclovir ~0.1-1.0>300>300DNA Polymerase Inhibition[6]

Note: EC50 and CC50 values for Acyclovir are approximate and can vary depending on the cell line and assay conditions.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for the key antiviral assays are provided below.

Anti-TMV Activity Assay (Half-Leaf Method)
  • Plant Cultivation: Cultivate Nicotiana tabacum L. plants to the 6-8 leaf stage.

  • Virus Inoculation: Mechanically inoculate the leaves with a suspension of TMV.

  • Compound Application:

    • Curative Assay: After virus inoculation, apply the test compound solution to the upper half of the leaves and a solvent control to the lower half.

    • Protective Assay: Apply the test compound solution to the upper half of the leaves before virus inoculation, with the lower half receiving a solvent control.

    • Inactivation Assay: Pre-incubate the TMV suspension with the test compound solution before inoculating the upper half of the leaves. The lower half is inoculated with a virus-solvent mixture.

  • Observation: After 3-4 days, count the number of local lesions on each half of the leaves.

  • Calculation: Calculate the percentage of inhibition based on the reduction in the number of lesions in the treated half compared to the control half.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant HIV-1 RT, a poly(A) template, an oligo(dT) primer, and dNTPs (with one labeled nucleotide, e.g., ³H-dTTP).

  • Compound Incubation: Add varying concentrations of the test compound to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto a filter mat.

  • Quantification: Measure the amount of incorporated radiolabeled nucleotide using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the RT activity.

HSV-1 Plaque Reduction Assay
  • Cell Seeding: Seed a monolayer of Vero cells in 6-well plates.

  • Virus Infection: Infect the cell monolayer with a known titer of HSV-1 (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing carboxymethylcellulose and serial dilutions of the test compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells with a solution such as crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration and determine the EC50 value.[4]

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the proposed mechanism of action for NNRTIs and the general workflow for antiviral screening.

G Proposed Mechanism of NNRTI Action HIV_RT HIV-1 Reverse Transcriptase NNRTI_Binding_Pocket NNRTI Binding Pocket (Allosteric Site) HIV_RT->NNRTI_Binding_Pocket contains Active_Site Active Site HIV_RT->Active_Site contains Conformational_Change Conformational Change in Enzyme Structure NNRTI_Binding_Pocket->Conformational_Change induces Inhibition Inhibition of DNA Synthesis Active_Site->Inhibition leads to NNRTI NNRTI Compound (e.g., Cyclopentanepyridinone derivative) NNRTI->NNRTI_Binding_Pocket binds to Conformational_Change->Active_Site distorts

Caption: Proposed mechanism of action for NNRTIs.

G General Workflow for Antiviral Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Compound_Synthesis Compound Synthesis (e.g., 5-Aryl-cyclopenta[c]pyridine derivatives) Cytotoxicity_Assay Cytotoxicity Assay (Determine CC50) Compound_Synthesis->Cytotoxicity_Assay Antiviral_Assay Antiviral Efficacy Assay (e.g., Plaque Reduction, RT Assay) (Determine EC50) Compound_Synthesis->Antiviral_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Selectivity_Index Antiviral_Assay->Selectivity_Index Lead_Identification Lead Compound Identification Selectivity_Index->Lead_Identification Time_of_Addition Time-of-Addition Assay Lead_Identification->Time_of_Addition Enzyme_Inhibition Enzyme Inhibition Assays Lead_Identification->Enzyme_Inhibition Molecular_Docking Molecular Docking Lead_Identification->Molecular_Docking Animal_Model Animal Model of Infection Lead_Identification->Animal_Model Efficacy_Testing In Vivo Efficacy Testing Animal_Model->Efficacy_Testing Toxicity_Studies Toxicology Studies Animal_Model->Toxicity_Studies

Caption: General workflow for antiviral drug screening.

Conclusion and Future Perspectives

The 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated compelling antiviral activity against the Tobacco Mosaic Virus, positioning them as promising candidates for the development of novel agrochemicals. While direct evidence of their efficacy against human viruses is yet to be established, the significant anti-HIV and anti-HSV activities of structurally related cyclopenta[c]pyridine and pyrazolopyridine derivatives provide a strong rationale for expanding the virological evaluation of this chemical class.

Future research should focus on screening the existing libraries of 5-aryl-cyclopenta[c]pyridine derivatives against a broader panel of human viruses, including HIV, HSV, influenza, and coronaviruses. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds for enhanced potency and selectivity. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a foundational resource for researchers embarking on this exciting and important area of drug discovery.

References

  • Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Omega. [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives | Request PDF. ResearchGate. [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed. [Link]

  • Antiviral Therapies for Herpesviruses: Current Agents and New Directions. PMC. [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. [Link]

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A Comparative Guide to the Fungicidal Activity of Cyclopentapyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and effective agrochemicals, cyclopentapyridine derivatives have emerged as a promising class of compounds exhibiting a broad spectrum of biological activities.[1] Inspired by the natural product cerbinal, these molecules have been the subject of extensive research, leading to the development of potent fungicidal agents.[2] This guide offers an in-depth comparative analysis of the fungicidal activity of 5-aryl-cyclopenta[c]pyridine derivatives, providing a valuable resource for researchers in the field of fungicide discovery and development.

Unveiling the Potential: Synthesis and Mechanism of Action

The core structure of these promising fungicides, the 5-aryl-cyclopenta[c]pyridine scaffold, is synthesized through a multi-step process that often culminates in a Suzuki cross-coupling reaction. This key step allows for the introduction of a diverse range of aryl groups at the 5-position, enabling the fine-tuning of the compound's biological activity.[1]

A detailed synthetic protocol for a representative 5-aryl-cyclopenta[c]pyridine derivative is outlined below:

Experimental Protocol: Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives

Materials:

  • 5-bromo-cyclopenta[c]pyridine intermediate

  • Substituted phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,4-dioxane

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5-bromo-cyclopenta[c]pyridine intermediate (1.0 equivalent) in a mixture of 1,4-dioxane and water, add the substituted phenylboronic acid (1.5 equivalents) and potassium phosphate (2.0 equivalents).

  • Degas the mixture and place it under an inert argon atmosphere.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Heat the reaction mixture at 95 °C for 8 hours.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

  • Extract the residue with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the final 5-aryl-cyclopenta[c]pyridine derivative.[1]

G cluster_synthesis Synthesis Workflow start 5-bromo-cyclopenta[c]pyridine + Phenylboronic Acid reagents Pd(PPh₃)₄, K₃PO₄ 1,4-dioxane/H₂O, 95°C start->reagents reaction Suzuki Cross-Coupling reagents->reaction workup Filtration & Concentration reaction->workup extraction DCM Extraction workup->extraction purification Column Chromatography extraction->purification product 5-Aryl-cyclopenta[c]pyridine purification->product

Caption: General workflow for the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives.

The fungicidal efficacy of these compounds stems from their ability to inhibit the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi.[3][4] By binding to the ubiquinone-binding site of the SDH complex, these inhibitors block the electron transport chain, leading to a depletion of cellular ATP and ultimately, fungal cell death.[5][6] This targeted mechanism of action makes them a valuable tool in combating fungal pathogens.

G cluster_moa Mechanism of Action: SDH Inhibition Compound Cyclopentapyridine Derivative SDH Succinate Dehydrogenase (Complex II) Compound->SDH Binds to Ubiquinone Site ETC Electron Transport Chain SDH->ETC Blocks Electron Flow ATP ATP Synthesis ETC->ATP Inhibits Death Fungal Cell Death ATP->Death Leads to

Caption: Proposed mechanism of fungicidal action via SDH inhibition.

Comparative Fungicidal Activity: A Data-Driven Analysis

The true measure of a novel fungicide lies in its performance against economically important plant pathogens, especially in comparison to established commercial products. Research has shown that 5-aryl-cyclopenta[c]pyridine derivatives exhibit significant fungicidal activity against a range of pathogens.[2]

One of the most potent compounds identified in this class is the 3,4,5-trifluorophenyl derivative, designated as compound 4i .[1][2] The following table provides a comparative overview of the fungicidal activity of compound 4i and several commercial fungicides against key plant pathogens. It is important to note that the data for compound 4i and the commercial fungicides were obtained from separate studies and are presented here for comparative purposes.

CompoundFungal SpeciesEC₅₀ (µg/mL)Inhibition Ratio (%) at 50 µg/mLReference
Compound 4i Sclerotinia sclerotiorumNot explicitly stated91.9[1][2]
Botrytis cinereaNot explicitly stated75.0[2]
Phytophthora infestansNot explicitly stated62.5[2]
Chlorothalonil Sclerotinia sclerotiorumNot explicitly statedClose to 92% (comparative statement)[1]
Botrytis cinereaNot explicitly stated-
Phytophthora infestansNot explicitly stated-
Boscalid Sclerotinia sclerotiorum0.0383 - 0.0395-[4]
Botrytis cinerea0.11 - 15.92-[7]
Fluopyram Sclerotinia sclerotiorum0.0100 - 0.0989-[3]
Botrytis cinerea5.389-[8]

Note: The EC₅₀ values for the commercial fungicides are sourced from studies that did not include a direct comparison with cyclopentapyridine derivatives. The inhibition ratio for compound 4i is provided at a fixed concentration.

The data indicates that compound 4i demonstrates remarkable efficacy, particularly against Sclerotinia sclerotiorum, with an inhibition ratio nearly equivalent to the commercial fungicide chlorothalonil at the tested concentration.[1] Further studies to determine the precise EC₅₀ values of these cyclopentapyridine derivatives are warranted to enable a more direct and quantitative comparison with existing fungicidal agents.

Structure-Activity Relationship (SAR): The Key to Optimization

The fungicidal potency of 5-aryl-cyclopenta[c]pyridine derivatives is intricately linked to the nature and substitution pattern of the aryl group at the 5-position.[9] Understanding these structure-activity relationships is paramount for the rational design of more effective and selective fungicides.

Key SAR insights include:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the fluorine atoms in compound 4i , on the 5-aryl ring appears to significantly enhance fungicidal activity.[9] This suggests that modulating the electronic properties of the aryl moiety is a critical strategy for improving potency.

  • Substitution Pattern: The position of substituents on the aryl ring also plays a crucial role. While a comprehensive analysis across a wide range of substitution patterns is ongoing, initial findings suggest that specific substitution patterns can lead to optimized activity against different fungal species.

G cluster_sar Structure-Activity Relationship Scaffold Cyclopentapyridine Core Aryl 5-Aryl Group Scaffold->Aryl Attachment Point Substituents Substituents on Aryl Ring Aryl->Substituents Bears Activity Fungicidal Activity Substituents->Activity Modulates G cluster_protocol In Vitro Fungicidal Assay Workflow start Prepare Compound-Amended PDA Plates inoculate Inoculate with Fungal Plug start->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition (%) measure->calculate determine Determine EC₅₀ Value calculate->determine

Caption: Workflow for the in vitro assessment of fungicidal activity.

Conclusion

The exploration of 5-aryl-cyclopenta[c]pyridine derivatives has yielded a new and promising class of fungicidal compounds. Their targeted mechanism of action as SDH inhibitors, coupled with their potent in vitro activity against economically important plant pathogens, positions them as strong candidates for further development. The structure-activity relationships identified provide a clear roadmap for the rational design of next-generation fungicides with enhanced efficacy and selectivity. This guide serves as a comprehensive resource for researchers, providing the necessary data and protocols to advance the study of these compelling molecules and contribute to the development of innovative solutions for global food security.

References

  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Li, H., et al. (2022). Sensitivity of Sclerotinia sclerotiorum to fluopyram and its mixtures in Henan Province. Journal of Plant Protection.
  • Hu, M., et al. (2018). Baseline sensitivity and toxic actions of boscalid against Sclerotinia sclerotiorum. Plant Disease.
  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides.
  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651.
  • Yin, Y., et al. (2020).
  • Zhang, Y., et al. (2023). Different Size Formulations of Fluopyram: Preparation, Antifungal Activity, and Accumulation in the Fungal Pathogen Botrytis cinerea. Molecules, 28(16), 6099.
  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed. [Link]

  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. ResearchGate. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Development of 5-aryl-cyclopenta[c]pyridine Derivatives for Novel Agricultural Agents. BenchChem.
  • Fought, L., et al. (2009). Fluopyram - a new active ingredient from Bayer CropScience.
  • Veloukas, T., et al. (2013). Sensitivity of Botrytis cinerea isolates from vegetable crops to anilinopyrimidine, phenylpyrrole, hydroxyanilide, benzimidazole, and dicarboximide fungicides.
  • BenchChem. (2025). Application Notes and Protocols: Development of 5-aryl-cyclopenta[c]pyridine Derivatives for Novel Agricultural Agents. BenchChem.

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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel heterocyclic compounds such as 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a potent building block in medicinal chemistry, rigorous structural validation is not merely a procedural step but a critical determinant of a research program's success. This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, contrasting its expected spectral data with that of a potential isomeric impurity, 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

The Imperative of Orthogonal Validation Methods

A single analytical technique is rarely sufficient to definitively prove the structure of a novel compound. A multi-faceted approach, employing orthogonal methods that probe different aspects of the molecule's constitution, is the gold standard. For 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, we will focus on the triad of modern organic chemistry's most powerful analytical tools: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, we can piece together the connectivity of the atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the sample without reacting with it.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required.

  • 2D NMR (COSY and HSQC/HMBC): For unambiguous assignment, acquire two-dimensional NMR spectra.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

Workflow for NMR Spectral Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR Prep->H1_NMR Process Fourier Transform & Phasing H1_NMR->Process C13_NMR ¹³C NMR C13_NMR->Process TwoD_NMR 2D NMR (COSY, HSQC) TwoD_NMR->Process Assign Signal Assignment Process->Assign Structure Structure Elucidation Assign->Structure

Caption: Workflow for NMR spectral analysis.

Predicted NMR Data Comparison

The key to differentiating between the 3-chloro and 2-chloro isomers lies in the distinct electronic environments of the protons and carbons in the pyridine ring.

Assignment Predicted ¹H NMR (ppm) for 3-Chloro Isomer Reported ¹H NMR (ppm) for 2-Chloro Isomer [1]Predicted ¹³C NMR (ppm) for 3-Chloro Isomer Reported ¹³C NMR (ppm) for 2-Chloro Isomer
H-2/C-2 Singlet, ~8.3-Singlet, ~148Doublet, ~150
H-4/C-4 Doublet, ~7.2Doublet, ~7.0Doublet, ~125Doublet, ~122
H-5/C-5 Triplet, ~2.9Triplet, ~2.8Triplet, ~30Triplet, ~31
H-6/C-6 Quintet, ~2.1Quintet, ~2.0Triplet, ~23Triplet, ~24
H-7/C-7 Triplet, ~3.0Triplet, ~2.9Triplet, ~32Triplet, ~33

Rationale for Predictions:

  • ¹H NMR: In the 3-chloro isomer, the proton at the 2-position (H-2) is adjacent to the nitrogen and is expected to be a singlet with a significant downfield shift due to the inductive effect of both the nitrogen and the chlorine. The proton at the 4-position (H-4) will be a doublet, coupled to the adjacent methylene group. For the 2-chloro isomer, the absence of a proton at the 2-position and the presence of a doublet for the proton at the 3-position would be a clear distinguishing feature.

  • ¹³C NMR: The carbon bearing the chlorine atom (C-3 in the target molecule) will be significantly deshielded. The key difference will be the chemical shift of the carbon at the 2-position. In the 3-chloro isomer, C-2 will be a singlet, whereas in the 2-chloro isomer, it would be a doublet in a proton-coupled spectrum.

II. Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of the bonds.

Experimental Protocol: IR Analysis
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups and bond types.

Workflow for IR Spectral Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep ATR or KBr Pellet Acquire Record IR Spectrum Prep->Acquire Identify Identify Characteristic Peaks Acquire->Identify Correlate Correlate with Structure Identify->Correlate

Caption: Workflow for IR spectral analysis.

Expected IR Absorption Bands

While the IR spectra of the two isomers are expected to be broadly similar, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) can be diagnostic.

Vibrational Mode Expected Wavenumber (cm⁻¹) for 3-Chloro Isomer Rationale
C-H stretch (aromatic) 3100-3000Characteristic of C-H bonds on the pyridine ring.
C-H stretch (aliphatic) 3000-2850Arising from the CH₂ groups of the cyclopentane ring.[2][3]
C=N and C=C stretch 1600-1450Vibrations of the pyridine ring. The substitution pattern will subtly influence these frequencies.[2][3]
C-Cl stretch 850-550The position of this band can be influenced by the electronic environment.

The precise pattern of the C=N and C=C stretching bands, along with the out-of-plane C-H bending vibrations in the fingerprint region, will provide a unique signature for each isomer.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation pattern, offers further structural clues.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is fragmented, and the m/z of the fragment ions are analyzed.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis Intro Direct Infusion or Chromatography Ionize EI or ESI Intro->Ionize Analyze Measure m/z Ionize->Analyze Fragment Fragmentation (MS/MS) Analyze->Fragment Identify Identify Molecular Ion & Fragments Fragment->Identify

Caption: Workflow for Mass Spectrometry analysis.

Expected Mass Spectrometry Data

The molecular weight of both isomers is the same (153.61 g/mol ). The key to differentiation lies in the fragmentation pattern.

Ion Expected m/z for 3-Chloro Isomer Expected m/z for 2-Chloro Isomer Plausible Fragmentation Pathway
[M]⁺ 153/155153/155Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
[M-Cl]⁺ 118118Loss of a chlorine radical
[M-C₂H₄]⁺ 125/127125/127Retro-Diels-Alder fragmentation of the cyclopentene ring

Distinguishing Fragmentation:

While many fragments will be common to both isomers, the relative abundances of certain fragments may differ. For the 3-chloro isomer, cleavage of the C2-C3 bond might be more facile due to the presence of the adjacent chlorine atom, potentially leading to a unique fragmentation cascade that is less prominent in the 2-chloro isomer. High-resolution mass spectrometry can provide the exact mass of the fragments, further aiding in their identification.

Conclusion: A Unified Approach to Structural Certainty

The structural validation of a synthesized molecule like 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a process of accumulating and correlating evidence from multiple, independent analytical techniques. While NMR spectroscopy provides the most detailed structural map, IR spectroscopy offers rapid confirmation of functional groups, and mass spectrometry confirms the molecular weight and provides connectivity clues through fragmentation. By comparing the experimental data with predicted values and the data from known isomers, researchers can confidently and unequivocally establish the structure of their target compound, ensuring the integrity and reproducibility of their scientific findings.

References

  • Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 533-536.
  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2016). Synthesis, characterization, and antioxidant activity of novel 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24285–24297. [Link]

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A Senior Application Scientist’s Guide to Benchmarking the Performance of Novel Cyclopentapyridine-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Agrochemicals

The global agricultural landscape faces relentless pressure to enhance productivity while ensuring environmental sustainability.[1] This dual challenge has catalyzed the search for new active ingredients that offer improved efficacy, broader spectrums of activity, and more favorable safety profiles.[2] Within this innovation pipeline, cyclopentapyridine derivatives, inspired by the natural product cerbinal, have emerged as a promising class of broad-spectrum agrochemicals, demonstrating potent antiviral, fungicidal, and insecticidal properties in early-stage research.[3][4]

This guide provides a comprehensive framework for the rigorous performance benchmarking of these novel compounds. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a methodological philosophy. We will explore the causality behind experimental design, ensuring that each step contributes to a self-validating system of evaluation. This approach is critical for generating the robust, comparative data necessary to transition a promising molecule from the laboratory to the field.

Chapter 1: Understanding the Asset - The Cyclopentapyridine Scaffold

The pyridine ring is a core structure in numerous successful agrochemicals.[5][6] The novel cyclopentapyridine scaffold, derived from cerbinal, represents a significant evolution. Initial studies indicate that modifications, particularly at the 5-aryl position, can dramatically enhance bioactivity against a range of agricultural pests and pathogens.[3][4] For instance, certain derivatives have shown fungicidal inhibition ratios exceeding 90% against key pathogens and anti-TMV (Tobacco Mosaic Virus) activity superior to commercial standards like Ribavirin.[4]

The primary goal of benchmarking is to systematically quantify this potential against established alternatives. This process is not a simple pass/fail exercise; it is a multi-faceted investigation into a compound's performance profile, encompassing bio-efficacy, crop safety, and its preliminary environmental footprint.

Chapter 2: The Benchmarking Workflow: A Triad of Performance Evaluation

A successful benchmarking program must be structured, logical, and reproducible. It rests on three pillars of investigation: Bio-Efficacy, Crop Safety, and Preliminary Environmental Impact. The following workflow provides a strategic overview of the process.

cluster_0 Phase 1: Bio-Efficacy Screening cluster_1 Phase 2: Crop Safety Assessment cluster_2 Phase 3: Preliminary Environmental Impact cluster_3 Phase 4: Data Synthesis & Comparison Fungicidal Fungicidal Assays Phytotox Phytotoxicity Trials Fungicidal->Phytotox Insecticidal Insecticidal Assays Insecticidal->Phytotox Antiviral Antiviral Assays Antiviral->Phytotox NonTarget Non-Target Organism Toxicity Phytotox->NonTarget Data Comparative Data Analysis NonTarget->Data Molecule Novel Cyclopentapyridine Candidate Molecule->Fungicidal Molecule->Insecticidal Molecule->Antiviral cluster_treatments Treatment Regimen Start Select Healthy, Uniform Crop Plants (e.g., Tomato) Group Divide into 3 Treatment Groups (min. 10 plants/group) Start->Group Treat Foliar Application to Runoff Group->Treat T1 Group 1: Water (Control) T2 Group 2: Novel Compound (1x Rate) T3 Group 3: Novel Compound (2x Rate) Repeat Repeat Application 3x at Labeled Interval (e.g., 7 days) T1->Repeat T2->Repeat T3->Repeat Observe Visual Assessment at 3, 7, 14 days (Post-Final Application) Repeat->Observe Measure Measure Quantitative Data: - Plant Height - Chlorophyll Content - Dry Biomass Observe->Measure Analyze Statistical Analysis (ANOVA) Measure->Analyze

Caption: Workflow for a greenhouse phytotoxicity trial.

Methodology:

  • Plant Culture: Grow healthy, uniform plants of a representative crop (e.g., tomato, cabbage) to a specific growth stage (e.g., 4-6 true leaves).

  • Grouping: Randomly assign plants to treatment groups: (1) Untreated Control (water spray), (2) Novel Compound at the proposed field rate (1x), and (3) Novel Compound at double the proposed rate (2x). [7]3. Application: Apply treatments as a foliar spray until runoff, ensuring complete coverage.

  • Repetition: Re-apply the treatments two more times at the shortest recommended interval (e.g., every 7 days) to check for cumulative effects. [7]5. Assessment: Visually assess plants for any signs of injury at regular intervals. Use a 0-10 scale (0 = no injury, 10 = plant death) to score symptoms like chlorosis (yellowing), necrosis (burning), leaf distortion, and stunting. [7]6. Data Collection: After the final assessment, collect quantitative data such as plant height, fresh/dry weight, and chlorophyll content (using a SPAD meter).

  • Validation: The control plants must remain healthy throughout the trial. Data should be analyzed statistically (e.g., ANOVA) to determine if any observed differences are significant.

Table 3: Phytotoxicity on Tomato (Mean Values)

Treatment Visual Injury Score (0-10) Plant Height (cm) Dry Biomass (g)
Untreated Control 0.1 35.2 15.8
Novel Cyclopentapyridine (1x) 0.3 34.8 15.5
Novel Cyclopentapyridine (2x) 0.8 34.1 15.1

| Reference Standard (1x) | 0.2 | 35.0 | 15.6 |

Chapter 5: Preliminary Environmental Impact Profile

Modern agrochemical development demands early consideration of environmental safety. [8]While full environmental risk assessment is a complex regulatory process, early-stage screening on non-target organisms provides crucial data for lead candidate selection. [9][10]Zebrafish embryos are a widely accepted model for vertebrate toxicity screening. [11]

Protocol: Acute Toxicity to a Non-Target Aquatic Organism (Zebrafish Embryo)

Causality: This assay provides an initial assessment of the compound's potential hazard to aquatic vertebrates, a key component of environmental risk assessment. The zebrafish model is cost-effective, rapid, and its genetics are well-understood, making results translatable. [11] Methodology:

  • Preparation: Collect freshly fertilized zebrafish embryos.

  • Exposure: Place embryos in a 24-well plate containing a range of concentrations of the test compound. Include a negative control (diluent only) and a positive control (e.g., 3,4-dichloroaniline).

  • Incubation: Incubate the plates at 28.5°C for 96 hours.

  • Assessment: Observe the embryos under a microscope at 24, 48, 72, and 96 hours post-fertilization. Record lethal endpoints (coagulation, lack of heartbeat) and sub-lethal teratogenic effects (malformations of the spine, head, tail; edema).

  • Calculation: Determine the LC50 value at 96 hours.

Table 4: Preliminary Non-Target Toxicity

Compound Organism Endpoint Value (µg/mL)
Novel Cyclopentapyridine (4k) Zebrafish (Danio rerio) 96h LC50 >10 (Low Toxicity) [4]

| Reference Standard | Zebrafish (Danio rerio) | 96h LC50 | 5.2 |

Conclusion: Synthesizing the Evidence for Decision-Making

This guide has outlined a systematic, evidence-based approach to benchmarking novel cyclopentapyridine-based agrochemicals. By integrating rigorous protocols for bio-efficacy, crop safety, and preliminary environmental impact, researchers can build a comprehensive performance profile for each candidate molecule.

The strength of this framework lies in its comparative nature. A compound is not evaluated in a vacuum but against the benchmarks set by untreated controls and, crucially, established commercial products. The hypothetical data presented in the tables illustrates the goal: to identify candidates like the "Novel Cyclopentapyridine" that exhibit a competitive or superior efficacy profile (Tables 1 & 2), a high margin of crop safety (Table 3), and a favorable preliminary environmental profile (Table 4). This holistic view, grounded in sound scientific principles and self-validating experimental design, is paramount for making informed decisions in the high-stakes field of agrochemical development.

References

  • Benchchem.
  • Authorea. Identification of the Environmental Impact of Agrochemicals Used in Agriculture.
  • Fraunhofer IME. Environmental Risk Assessment of Agrochemicals.
  • WJAR. Geologic considerations in agrochemical use: impact assessment and guidelines for environmentally safe farming.
  • Charles River Laboratories. GEP Efficacy Testing for Agrochemicals.
  • Government of Canada. Guidelines for Efficacy Assessment of Chemical Pesticides.
  • FAO. Guidelines for evaluation of pesticide bio efficacy trial reports.
  • NIFA Reporting Portal.
  • PubMed.
  • ResearchGate. Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides.
  • U.S. EPA. Draft Product Performance Test Guidelines OCSPP 810.
  • European Food Safety Authority. Environmental risk assessment of pesticides.
  • PubMed. Novel Cyclopenta[ c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides.
  • Regulations.gov. Product Performance Test Guidelines OPPTS 810.
  • Greenhouse Grower. Testing For Phytotoxicity.
  • EPPO. PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice.
  • USDA Agricultural Research Service. Field Testing of Minor Use Pesticides.
  • Biobide. New Pesticides and Applied Testing: Advancing Sustainable Agriculture.
  • Wiley Online Library.
  • National Center for Biotechnology Information. Development of novel pesticides in the 21st century.
  • PubMed.
  • PubMed.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our communities. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, grounded in established safety principles and regulatory compliance.

Hazard Identification and Risk Assessment

Understanding the hazard profile of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is the foundation of its safe management. As a chlorinated pyridine derivative, it belongs to the category of halogenated organic compounds.[1][2] While specific toxicological data for this compound may be limited, the known hazards of related structures, such as 3-Chloropyridine, necessitate a cautious approach.[3]

Anticipated Hazards:

  • Toxicity: Harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation.[3][4]

  • Irritation: Causes skin and serious eye irritation.[3][4][5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent contamination.[6] Discharge into the environment must be avoided.[7]

  • Combustion Products: Thermal decomposition may release toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon oxides (CO, CO2).[3][5][8]

Due to these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Key Safety and Disposal Information
Chemical Category Halogenated Organic Compound
Primary Hazards Toxic, Irritant, Environmental Hazard
Required PPE Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat
Handling Location Certified Chemical Fume Hood
Spill Kit Inert absorbent material (e.g., vermiculite, sand), sealable waste bags

Waste Segregation: The Cornerstone of Safe Disposal

The single most critical step in chemical waste management is proper segregation. 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a halogenated organic waste . It must never be mixed with non-halogenated organic waste.[1][2]

Causality: The disposal methods for these two waste streams are fundamentally different. Halogenated wastes are typically incinerated at high temperatures in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (like HCl).[1][9] Mixing halogenated compounds into non-halogenated solvent waste streams can contaminate large volumes of waste, leading to significantly higher disposal costs and potential regulatory violations.

Step-by-Step Disposal Protocol

This protocol ensures that waste containing 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is handled safely from the point of generation to its final collection.

I. Container Selection and Preparation:

  • Select a Compatible Container: Use a designated, sealable, and clearly labeled waste container compatible with chlorinated organic solvents.[2][10] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[2][10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine" and any other constituents in the waste stream. Do not use abbreviations.[2]

    • The associated hazards (e.g., Toxic, Irritant).

    • The accumulation start date.

II. Waste Accumulation:

  • Transfer Waste: Conduct all waste transfers inside a chemical fume hood.

  • Keep Container Closed: The waste container must be securely sealed at all times, except when actively adding waste.[2] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Maintain a Log: Keep a log sheet near the container to record the amounts of each chemical added.[1] This is crucial for accurate waste profiling by the disposal company.

  • Do Not Overfill: Fill containers to no more than 80% capacity to allow for vapor expansion and prevent spills.

III. Arranging for Final Disposal:

  • Consult Authority: Arrange for disposal through a licensed hazardous waste disposal company, in consultation with your institution's Environmental Health & Safety (EHS) department.[5]

  • Follow Regulations: Disposal must be in accordance with all local, state, and federal regulations. Halogenated organic compounds are specifically regulated under laws such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12]

Emergency Procedures: Spill and Exposure Management

Accidental Release:

  • Evacuate and Ventilate: If a spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation (fume hood).[3][5]

  • Control Ignition Sources: Remove all sources of ignition.[3][8]

  • Contain the Spill: For small spills, absorb the material with an inert absorbent like vermiculite, sand, or soda ash.[5][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully scoop the absorbent material into a labeled, sealable container for disposal as hazardous waste.[13]

  • Decontaminate: Clean the spill area with soap and water.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the handling and disposal of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine waste.

G Workflow for 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Waste Disposal start Waste Generation (e.g., reaction mixture, contaminated items) ppe_check Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe_check ppe_get Obtain and wear correct PPE ppe_check->ppe_get No segregation Characterize Waste: Is it a Halogenated Organic? ppe_check->segregation Yes ppe_get->ppe_check non_halo Segregate as Non-Halogenated Waste (Incorrect Path) segregation->non_halo No (STOP & Re-evaluate) halo Segregate as Halogenated Waste segregation->halo Yes container Select & Pre-label 'Hazardous Halogenated Waste' container halo->container accumulate Add waste to container in fume hood (<80% full). Keep container closed. container->accumulate storage Store in designated Satellite Accumulation Area accumulate->storage disposal Contact EHS for pickup by licensed disposal company storage->disposal end Disposal Complete disposal->end

Caption: Decision workflow for proper segregation and disposal of chlorinated pyridine waste.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES . Source: Illinois Pollution Control Board. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: Electronic Code of Federal Regulations (eCFR). [Link]

  • Hazardous Waste Segregation Guide . Source: Bucknell University. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... . Source: California Code of Regulations. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Source: Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Toxicological Profile for Pyridine . Source: Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications . Source: Chempanda. [Link]

  • Standard Operating Procedure for Pyridine . Source: Washington State University. [Link]

  • Pyridine - ToxFAQs . Source: Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 2-Chloropyridine - Wikipedia . Source: Wikipedia. [Link]

  • SAFETY DATA SHEET 5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl- . Source: Synerzine. [Link]

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Personal protective equipment for handling 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. The guidance herein is synthesized from safety data for structurally analogous compounds to ensure a robust and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this compound. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Risk Mitigation

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, while not having a dedicated SDS, belongs to a class of chlorinated pyridine derivatives. Based on data from similar compounds such as 3-Chloropyridine and other pyridine derivatives, it should be handled as a substance with multiple potential hazards.[1][2] The primary risks are associated with its potential toxicity and irritant properties.

Anticipated Hazards:

  • Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or inhaled.[2][3]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][4] Prolonged contact may lead to more severe skin conditions.

  • Respiratory Irritation: Vapors or mists may cause respiratory tract irritation.[1][5]

  • Genetic Defects: Some related chloropyridines are suspected of causing genetic defects.[1] This potential hazard should be considered for the target compound.

  • Combustibility: While related compounds are classified as combustible liquids, this substance should be kept away from heat, sparks, and open flames.[1][2]

  • Hazardous Decomposition: Thermal decomposition may produce highly toxic fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon monoxide (CO).[1]

Due to these potential hazards, a multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is mandatory.

Personal Protective Equipment (PPE): A Head-to-Toe Protocol

The selection of PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for handling 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face.[1][6]
Hands Chemical-resistant gloves (Butyl rubber or Viton recommended)Nitrile gloves may offer limited protection and are not recommended for prolonged contact with chlorinated solvents.[7] Always check the glove manufacturer's compatibility chart. Gloves must be inspected before use and disposed of properly after handling.[8]
Body Fully-buttoned lab coat or chemical-resistant apronA lab coat provides a removable barrier in case of a spill. For larger quantities or splash-prone procedures, a chemical-resistant apron over the lab coat is advised.[6][7]
Feet Closed-toe shoesShoes should be made of a material that offers some chemical resistance.
Respiratory NIOSH-approved respirator with organic vapor cartridgesTo be used when engineering controls (fume hood) are not available or insufficient, or during a spill clean-up. A full respiratory protection program, including medical clearance and fit testing, is required for respirator use.[2][7]
Logical Flow for Donning and Doffing PPE

To prevent cross-contamination, a strict procedure for putting on and taking off PPE is essential.

PPE_Flow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator (if required) Don1->Don2 Don3 Goggles and Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles and Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if last) Doff3->Doff4

Caption: Sequential process for donning and doffing PPE to minimize exposure.

Safe Handling and Operational Plan

A systematic approach to handling this compound in a laboratory setting is crucial for ensuring safety.

Engineering Controls
  • Primary Containment: All handling of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[2]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before retrieving the compound.

    • Don the appropriate PPE as outlined in Section 2.

  • Dispensing:

    • When transferring the liquid, use a pipette or a syringe to minimize the risk of splashing.

    • Keep the container of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine tightly closed when not in use.[1]

  • During Reaction:

    • Continuously monitor the reaction for any signs of unexpected changes.

    • Maintain the sash of the fume hood at the lowest practical height.

  • Post-Handling:

    • Thoroughly decontaminate any surfaces that may have come into contact with the compound.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, immediate and correct action is vital.

Emergency Scenario Immediate Action Steps
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.
Minor Spill For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2] Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area.
Major Spill Evacuate the immediate area. Alert others and contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[6]
Emergency Response Workflow

Emergency_Workflow Start Exposure or Spill Occurs Assess Assess the Situation (Minor vs. Major) Start->Assess Minor Minor Spill/Exposure Assess->Minor Minor Major Major Spill/Exposure Assess->Major Major MinorAction Follow Minor Spill/Exposure Protocol Minor->MinorAction MajorAction Evacuate and Alert Emergency Response Major->MajorAction Decontaminate Decontaminate and Document MinorAction->Decontaminate Medical Seek Medical Attention MinorAction->Medical MajorAction->Medical End Incident Resolved Decontaminate->End Medical->End

Caption: Decision-making workflow for responding to an emergency involving the compound.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other incompatible waste streams. Check for incompatibilities with strong oxidizing agents.[1]

  • Disposal Method:

    • The primary recommended method of disposal is through a licensed chemical incinerator equipped with an afterburner and scrubber to handle the hazardous decomposition products.[1]

    • Contaminated materials, such as gloves, absorbent pads, and empty containers, should also be disposed of as hazardous waste.

  • Regulatory Compliance:

    • All disposal activities must be in strict accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • 3-Chloropyridine Safety D
  • Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer.
  • 2-Chloropyridine Safety D
  • MATERIAL SAFETY D
  • Personal protective equipment for handling 2-(4-Chlorophenyl)-5-methylpyridine. Benchchem.
  • SPECIAL STORAGE AND HANDLING PROCEDURES - Pyridine.
  • SAFETY DATA SHEET - 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. Fisher Scientific.
  • SAFETY D
  • Safety Data Sheet - 2-Chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine. CymitQuimica.
  • 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9) - ChemicalBook.
  • 2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one - Safety D
  • 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide. BLDpharm.
  • MSDS of 4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL acet
  • Pyridine - SAFETY D
  • Chemical Emergency Preparedness Program Interim Guidance.
  • 3-chloro-5h-cyclopenta[b]pyridin-7(6h)-one. Guidechem.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.

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Retrosynthesis Analysis

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Reactant of Route 1
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

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